MC 1046
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C27H38O3 |
|---|---|
Poids moléculaire |
410.6 g/mol |
Nom IUPAC |
(E,4R)-4-[(1R,3aS,4Z,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one |
InChI |
InChI=1S/C27H38O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-24,26,28,30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7-,21-10+/t17-,22-,23-,24+,26+,27-/m1/s1 |
Clé InChI |
KKDBQSPKXAUHPH-BHFYCHKGSA-N |
SMILES isomérique |
C[C@H](/C=C/C(=O)C1CC1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C/C=C/4\C[C@H](C[C@@H](C4=C)O)O)C |
SMILES canonique |
CC(C=CC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Origine du produit |
United States |
Foundational & Exploratory
The Neurotrophic Enigma of GPI-1046: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GPI-1046, a non-immunosuppressive derivative of the immunophilin ligand FK506, has garnered significant interest for its potent neurotrophic and neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of GPI-1046's mechanism of action. It delves into its molecular interactions, downstream signaling effects, and its efficacy in various preclinical models of neurodegeneration. This document summarizes key quantitative data, outlines experimental protocols from seminal studies, and presents visual representations of proposed signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of neuropharmacology and drug development.
Introduction
Neurodegenerative diseases such as Parkinson's and peripheral nerve damage represent a significant unmet medical need. Small molecule therapeutics that can promote neuronal survival and regeneration are of paramount interest. GPI-1046 emerged as a promising candidate due to its ability to stimulate neurite outgrowth and protect neurons from various insults, without the immunosuppressive side effects associated with its parent compound, FK506. While its neurotrophic effects are well-documented, the precise molecular mechanisms underpinning these actions have been a subject of investigation and some debate. This guide aims to synthesize the available data to provide a clear and detailed picture of GPI-1046's mechanism of action.
Molecular Interaction: The FKBP-12 Binding Controversy
The initial proposed mechanism of action for GPI-1046 centered on its interaction with the FK506-binding protein 12 (FKBP-12), a ubiquitously expressed immunophilin. Binding to FKBP-12 was thought to initiate a cascade of events leading to its neurotrophic effects. However, this has been a point of contention in the scientific literature.
Evidence for FKBP-12 Binding
Several studies have reported that GPI-1046 binds to FKBP-12. This interaction is believed to be crucial for its neurotrophic activity, although it does not lead to the inhibition of calcineurin, the mechanism behind the immunosuppressive effects of FK506.
Conflicting Evidence
Conversely, a number of other research groups have reported negligible or no significant binding of GPI-1046 to FKBP-12. This has led to the hypothesis that the neurotrophic effects of GPI-1046 may be mediated through an FKBP-12-independent mechanism or may involve other, yet to be fully identified, molecular targets.
Neurotrophic and Neuroprotective Effects
Regardless of the precise initial binding partner, GPI-1046 has consistently demonstrated potent neurotrophic and neuroprotective activities across a range of in vitro and in vivo models.
Promotion of Neurite Outgrowth
One of the most striking effects of GPI-1046 is its ability to stimulate neurite outgrowth from various neuronal cell types, including sensory neurons. This effect is observed at picomolar concentrations, suggesting a highly potent mechanism of action.
Neuroprotection in Preclinical Models
GPI-1046 has shown protective effects in rodent models of Parkinson's disease, where it can protect dopaminergic neurons from toxins like MPTP and 6-OHDA.[1] It has also been shown to promote the regeneration of damaged peripheral nerves. However, it is important to note that these regenerative effects were not observed in MPTP-treated primates, suggesting potential species-specific differences in its efficacy.[2][3]
Downstream Signaling Pathways: Unraveling the Complexity
The downstream signaling pathways activated by GPI-1046 that mediate its neurotrophic effects are not yet fully elucidated. However, several potential pathways have been implicated based on its observed biological activities and the known functions of related compounds.
Modulation of Intracellular Calcium
GPI-1046 has been suggested to modulate intracellular calcium levels. Specifically, it may attenuate the release of calcium from the endoplasmic reticulum, a process that can be detrimental to neuronal health when dysregulated.[4]
Activation of Glutathione Synthesis
An important aspect of GPI-1046's neuroprotective mechanism appears to be its ability to increase the levels of glutathione (GSH), a critical endogenous antioxidant.[4] By bolstering the cell's antioxidant defenses, GPI-1046 can mitigate oxidative stress, a common pathological feature of many neurodegenerative diseases.
Potential Involvement of Neurotrophic Factor Signaling
While direct evidence is still emerging, the neurotrophic effects of GPI-1046 are reminiscent of the actions of endogenous neurotrophic factors. It is plausible that GPI-1046 may activate or potentiate the signaling pathways of neurotrophins like brain-derived neurotrophic factor (BDNF) or glial cell line-derived neurotrophic factor (GDNF). These pathways often involve the activation of downstream kinases such as those in the PI3K/Akt and MAPK/ERK pathways, which are critical for neuronal survival and growth.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for GPI-1046 in various experimental settings.
| Parameter | Value | Cell/System | Reference |
| Neurite Outgrowth | |||
| EC50 | 58 pM | Chicken Sensory Ganglia | [5] |
| Significant Enhancement | 1 pM | Chicken Sensory Ganglia | [5] |
| FKBP-12 Binding | |||
| Ki (Rotamase Inhibition) | ~7.5 nM | In vitro | [5] |
| In Vivo Efficacy (Rodent Models) | |||
| Dose for Neuroprotection (MPTP model) | 4 mg/kg | Mice | [5] |
| Dose for Nerve Regeneration (Sciatic Nerve Crush) | 3 or 10 mg/kg s.c. daily | Rats | [5] |
Table 1: In Vitro and In Vivo Potency of GPI-1046
| Model | Treatment Paradigm | Key Finding | Reference |
| MPTP-induced Parkinson's Disease (Mice) | Concurrent with MPTP | Doubled the number of spared striatal TH-positive processes compared to vehicle. | [5] |
| 6-OHDA-induced Parkinson's Disease (Rats) | 1 hr, 1 week, or 1 month post-lesion | Pronounced increase in striatal TH-positive fiber density. | [5] |
| Sciatic Nerve Crush (Rats) | Daily from day of crush | Markedly augmented diameter and cross-sectional area of recovering nerve fibers. | [5] |
| MPTP-induced Parkinson's Disease (Primates) | Post-MPTP | No regenerative effects observed. | [2][3] |
Table 2: Summary of Preclinical Efficacy Studies of GPI-1046
Experimental Protocols
Detailed experimental protocols are often proprietary or not fully disclosed in publications. However, based on the available literature, the following provides an outline of the methodologies used in key studies.
In Vitro Neurite Outgrowth Assay
-
Cell Culture: Dorsal root ganglia are dissected from chick embryos and cultured in a suitable medium.
-
Treatment: GPI-1046 is added to the culture medium at various concentrations (e.g., from 1 pM to 10 nM).
-
Analysis: After a defined incubation period (e.g., 48 hours), neurite outgrowth is quantified. This is often done by measuring the length and number of neurites extending from the ganglia.
In Vivo Rodent Model of Parkinson's Disease (MPTP Model)
-
Animal Model: Mice are treated with the neurotoxin MPTP to induce a Parkinson's-like pathology.
-
Treatment: GPI-1046 is administered via a specific route (e.g., subcutaneous injection) at a defined dose (e.g., 4 mg/kg) either concurrently with or after MPTP administration.
-
Analysis: Following the treatment period, brain tissue is collected and analyzed. Immunohistochemistry for tyrosine hydroxylase (TH) is commonly used to quantify the density of dopaminergic neurons and their fibers in the striatum.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a general experimental workflow for assessing the neurotrophic effects of GPI-1046.
Caption: Proposed signaling pathways of GPI-1046.
Caption: General experimental workflow for GPI-1046.
Conclusion and Future Directions
GPI-1046 remains a molecule of significant interest due to its potent neurotrophic and neuroprotective effects demonstrated in a variety of preclinical models. While the initial hypothesis of its mechanism of action centered on FKBP-12 binding, conflicting reports suggest a more complex picture that may involve alternative molecular targets or FKBP-12-independent pathways. The downstream effects, including the modulation of intracellular calcium, enhancement of antioxidant defenses through glutathione synthesis, and potential activation of canonical neurotrophic signaling pathways, collectively contribute to its beneficial effects on neuronal health.
Future research should focus on definitively identifying the primary molecular target(s) of GPI-1046 to resolve the current controversy. A deeper understanding of the specific downstream signaling cascades, including the potential involvement of the PI3K/Akt and MAPK/ERK pathways, will be crucial for optimizing its therapeutic potential. Furthermore, the discrepancy in efficacy between rodent and primate models highlights the importance of further investigation into the species-specific aspects of its mechanism of action before its full therapeutic utility can be realized. This detailed understanding will be instrumental for the rational design of next-generation neurotrophic agents and for guiding future clinical development strategies.
References
- 1. The immunophilin ligand FK506, but not GPI-1046, protects against neuronal death and inhibits c-Jun expression in the substantia nigra pars compacta following transection of the rat medial forebrain bundle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MAPK/ERK2 phosphorylates ERG at serine 283 in leukemic cells and promotes stem cell signatures and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective and antiretroviral effects of the immunophilin ligand GPI 1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GPI-1046 in Promoting Neuronal Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GPI-1046 is a non-immunosuppressive ligand of the FK506-binding protein 12 (FKBP-12) that has demonstrated significant neurotrophic properties, including the promotion of neuronal growth and regeneration. This document provides a comprehensive technical overview of the preclinical evidence supporting the role of GPI-1046 in fostering neuronal growth. It details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides methodologies for the key experiments cited. Furthermore, this guide includes visualizations of the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of GPI-1046's neuroregenerative potential.
Introduction
The promotion of neuronal growth and regeneration is a critical therapeutic goal for a multitude of neurological disorders, including peripheral nerve injury, spinal cord injury, and neurodegenerative diseases such as Parkinson's disease. GPI-1046, a small molecule immunophilin ligand, has emerged as a promising candidate in this field. Unlike its predecessor FK506 (tacrolimus), GPI-1046 does not exert its effects through the immunosuppressive pathway of calcineurin inhibition[1]. This key characteristic allows for the investigation of its neurotrophic properties independent of immunosuppression, making it a more targeted and potentially safer therapeutic agent for chronic neurological conditions. This guide will delve into the technical details of the research surrounding GPI-1046 and its role in promoting neuronal growth.
Mechanism of Action
GPI-1046 exerts its neurotrophic effects by binding to the immunophilin FKBP-12[2][3]. The binding of GPI-1046 to FKBP-12 is believed to induce a conformational change in the protein, which then initiates a downstream signaling cascade that promotes neuronal survival and neurite outgrowth. A critical aspect of GPI-1046's mechanism is its separation of neurotrophic and immunosuppressive activities. While the FK506-FKBP-12 complex inhibits calcineurin, leading to immunosuppression, GPI-1046's interaction with FKBP-12 does not affect calcineurin activity[1]. The precise downstream signaling pathways are still under investigation, but evidence suggests the involvement of growth factor upregulation and modulation of neuronal signaling cascades.
In Vitro Efficacy: Promotion of Neurite Outgrowth
GPI-1046 has demonstrated potent effects on promoting neurite outgrowth in various in vitro neuronal culture systems.
Quantitative Data on Neurite Outgrowth
| Cell Type | GPI-1046 Concentration | Observed Effect | Reference |
| Chick Dorsal Root Ganglia (DRG) | 1 pM | Significant enhancement of neurite outgrowth | [1] |
| Chick Dorsal Root Ganglia (DRG) | 58 pM | 50% of maximal stimulation of neurite outgrowth | [1] |
| Chick Dorsal Root Ganglia (DRG) | 1-10 nM | Maximal stimulation, comparable to nerve growth factor (NGF) | [1] |
Experimental Protocol: Dorsal Root Ganglion (DRG) Explant Culture for Neurite Outgrowth Assay
This protocol outlines the general steps for assessing the effect of GPI-1046 on neurite outgrowth from DRG explants.
Materials:
-
Embryonic chick or rodent dorsal root ganglia
-
Culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin)
-
Extracellular matrix (e.g., Matrigel or collagen)
-
GPI-1046 stock solution
-
Culture plates or chamber slides
-
Inverted microscope with imaging capabilities
Procedure:
-
DRG Dissection: Aseptically dissect DRGs from embryos or neonatal animals.
-
Explant Plating: Place individual DRGs onto a thin layer of extracellular matrix in a culture well.
-
Treatment: Add culture medium containing various concentrations of GPI-1046 or vehicle control to the wells.
-
Incubation: Culture the explants at 37°C in a humidified incubator with 5% CO2 for 24-72 hours.
-
Imaging: Capture images of the DRG explants at specified time points using an inverted microscope.
-
Quantification: Measure neurite outgrowth from the explant body. This can be done by measuring the length of the longest neurite, the number of neurites, or the total area covered by neurites using image analysis software like ImageJ.
In Vivo Efficacy: Neuroregeneration and Functional Recovery
GPI-1046 has shown significant promise in promoting nerve regeneration and functional recovery in various animal models of neuronal injury and neurodegeneration.
Sciatic Nerve Crush Injury Model
In a rat model of sciatic nerve crush injury, systemic administration of GPI-1046 promoted both morphological and functional recovery.
| Parameter | Vehicle Control | GPI-1046 (10 mg/kg/day) | Reference |
| Axon Diameter (µm) | ~1.9 | ~2.7 | [1] |
| Myelinated Fiber Area (µm²) | ~4.6 | ~8.9 | [1] |
| Myelination (relative units) | ~3.2 | ~24.3 | [1] |
Animals:
-
Adult male Sprague-Dawley rats
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.
-
Surgical Exposure: Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Nerve Crush: Using fine forceps, apply a consistent and controlled crush to the sciatic nerve for a defined duration (e.g., 30 seconds).
-
Treatment: Administer GPI-1046 or vehicle control systemically (e.g., subcutaneous injection) daily for the duration of the study.
-
Functional Assessment: Evaluate motor function recovery at regular intervals using methods such as the sciatic functional index (SFI) calculated from walking track analysis.
-
Histological Analysis: At the end of the study, perfuse the animals and collect the sciatic nerves for morphometric analysis of axon regeneration and myelination.
Parkinson's Disease Models
GPI-1046 has been evaluated in rodent models of Parkinson's disease, where it has demonstrated neuroprotective and neuroregenerative effects on dopaminergic neurons.
| Model | Treatment Paradigm | Outcome Measure | Effect of GPI-1046 | Reference |
| MPTP Mouse Model | Post-lesion treatment | Striatal Tyrosine Hydroxylase (TH) fiber density | 2- to 3-fold increase compared to vehicle | [1] |
| 6-OHDA Rat Model | Post-lesion treatment (1 hr, 1 wk, or 1 mo) | Striatal TH fiber density | Significant increase compared to vehicle | [1] |
| 6-OHDA Rat Model | Post-lesion treatment | Amphetamine-induced rotations | Significant reduction in rotational asymmetry | [1] |
Animals:
-
Adult male Sprague-Dawley or Wistar rats
Procedure:
-
Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the substantia nigra to induce a unilateral lesion of the nigrostriatal dopamine pathway.
-
Treatment: Begin administration of GPI-1046 or vehicle at the desired time point post-lesion (e.g., 1 hour, 7 days, or 28 days).
-
Behavioral Testing: Assess motor deficits using tests such as amphetamine- or apomorphine-induced rotation tests, the cylinder test for limb use asymmetry, or the stepping test.
Signaling Pathways and Visualizations
The precise signaling cascade initiated by GPI-1046 binding to FKBP-12 is an area of active research. The available evidence points towards a calcineurin-independent mechanism that may involve the upregulation of endogenous neurotrophic factors.
Proposed Signaling Pathway of GPI-1046
Caption: Proposed signaling pathway of GPI-1046.
Experimental Workflow for In Vivo Neuroregeneration Study
References
The Rise and Stall of a Neurotrophic Hope: An In-depth Look at GPI-1046
Foreword: This technical guide delves into the discovery, preclinical development, and mechanistic exploration of GPI-1046, a synthetic, non-immunosuppressive ligand of the FK506-binding protein 12 (FKBP-12). Hailed in the late 1990s and early 2000s as a promising therapeutic agent for neurodegenerative diseases, particularly Parkinson's disease, GPI-1046 demonstrated significant neurotrophic and neuroregenerative properties in a variety of preclinical models. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the foundational science and developmental history of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed mechanisms of action.
Discovery and Initial Characterization
GPI-1046, chemically known as 3-(3-pyridyl)-1-propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-pyrrolidinecarboxylate, was developed by Guilford Pharmaceuticals as a small molecule that could be orally administered and cross the blood-brain barrier.[1] It was designed as a non-immunosuppressive analog of the immunosuppressant drug FK506 (tacrolimus). While both compounds bind to FKBP-12, GPI-1046 was engineered to avoid the interaction with calcineurin, the inhibition of which is responsible for the immunosuppressive effects of FK506.[2] This selective activity was intended to harness the neurotrophic properties observed with FKBP-12 ligands without the undesirable side effect of immune suppression.
Binding Affinity and In Vitro Potency
Initial studies confirmed that GPI-1046 binds to FKBP-12 and exhibits potent neurotrophic activity in vitro. A key finding was its ability to stimulate neurite outgrowth from sensory neuronal cultures at picomolar concentrations, with maximal effects comparable to nerve growth factor (NGF).[2]
| Parameter | Value | Assay System | Reference |
| Neurite Outgrowth EC50 | 58 pM | Chicken Sensory Ganglia | [3] |
| Ki for FKBP-12 Rotamase Inhibition | ~7.5 nM | Not Specified | [3] |
| Immunosuppressive Activity | None up to 10 µM | Concanavalin A-stimulated peripheral blood lymphocytes | [2] |
Preclinical Efficacy in Neurodegenerative Models
The therapeutic potential of GPI-1046 was primarily investigated in animal models of Parkinson's disease and peripheral nerve injury. These studies provided compelling evidence for its neuroprotective and neuroregenerative capabilities.
Parkinson's Disease Models
Two main neurotoxin-based rodent models of Parkinson's disease were employed to evaluate GPI-1046: the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model. In both models, GPI-1046 demonstrated the ability to protect dopaminergic neurons from degeneration and to promote the sprouting of remaining nerve fibers.
| Model | Animal | Treatment Regimen | Key Findings | Reference |
| 6-OHDA Lesioned Rats | Rat | 10 mg/kg s.c. for 5 days, starting 1 hr, 7 days, or 28 days post-lesion | Pronounced increase in striatal TH-positive fiber density; Alleviation of rotational abnormality. | [2][3] |
| MPTP-Treated Mice | Mouse | 4 mg/kg (concurrent) or 20 mg/kg (post-lesion) | Doubled the number of spared striatal TH-positive processes (concurrent); 2- to 3-fold higher striatal innervation densities (post-lesion). | [2] |
Peripheral Nerve Injury Model
In a rat model of sciatic nerve crush injury, GPI-1046 treatment led to enhanced structural and functional recovery.
| Model | Animal | Treatment Regimen | Key Findings | Reference |
| Sciatic Nerve Crush | Rat | 3 or 10 mg/kg s.c. daily for 18 days | Markedly augmented diameter and cross-sectional area of recovering nerve fibers; 7- to 8-fold higher myelin levels. | [2] |
Mechanism of Action: A Multifaceted Approach
The precise molecular mechanisms underlying the neurotrophic effects of GPI-1046 are not fully elucidated but are thought to extend beyond simple FKBP-12 binding. The significant discrepancy between its high potency in promoting neurite outgrowth (pM range) and its lower affinity for FKBP-12 rotamase inhibition (nM range) suggests that the catalytic activity of FKBP-12 may not be the primary mediator of its neurotrophic effects.[3]
Several downstream signaling pathways have been proposed to be modulated by GPI-1046:
-
Modulation of Intracellular Calcium: GPI-1046 has been suggested to attenuate inositol triphosphate (IP3) and ryanodine-sensitive endoplasmic reticulum (ER) calcium release.
-
Upregulation of Neurotrophic Factors: Studies have shown that GPI-1046 can increase the content of glial cell line-derived neurotrophic factor (GDNF) in the substantia nigra.
-
Glutamate Transporter Upregulation: GPI-1046 has been found to upregulate the expression of the glutamate transporter 1 (GLT1) in the prefrontal cortex and nucleus accumbens, which may contribute to its neuroprotective effects by reducing excitotoxicity.
-
Upregulation of Presenilin-1: In a 6-OHDA rat model, GPI-1046 treatment was shown to upregulate the expression of presenilin-1 (PS-1), which in turn restored NMDA receptor-mediated synaptic transmission.
Proposed Signaling Pathway of GPI-1046
References
A Technical Guide to the Interaction of GPI-1046 with FKBP-12 and the Calcineurin Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular interactions between the non-immunosuppressive neurotrophic agent GPI-1046, its binding partner FK506-binding protein 12 (FKBP-12), and the calcineurin signaling pathway. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the distinct signaling cascades initiated by GPI-1046 in comparison to the immunosuppressant drug, FK506.
Core Interaction Summary
GPI-1046 is a synthetic, non-immunosuppressive ligand designed to bind to FKBP-12. Unlike the natural product FK506 (tacrolimus), the formation of the GPI-1046/FKBP-12 complex does not lead to the inhibition of calcineurin, a key serine/threonine phosphatase involved in T-cell activation. This fundamental difference in the downstream consequences of FKBP-12 binding is the basis for GPI-1046's neurotrophic effects without inducing an immunosuppressive response.
Quantitative Data: Binding Affinity and Enzyme Inhibition
The following tables summarize the key quantitative parameters defining the interaction of GPI-1046 and FK506 with their respective molecular targets.
| Compound | Target | Binding Affinity (Ki) | Reference |
| GPI-1046 | FKBP-12 | ≈7.5 nM | [1] |
| FK506 | FKBP-12 | ~0.4 nM - 1.7 nM | [2] |
Table 1: Comparative Binding Affinities for FKBP-12. This table highlights the high-affinity binding of both GPI-1046 and FK506 to FKBP-12.
| Compound | Target | Concentration | % Inhibition | Reference |
| GPI-1046 | Calcineurin-FKBP-12 Complex | 10 µM | No inhibition | [1] |
| FK506/FKBP-12 | Calcineurin | Low nM range | Potent inhibition |
Table 2: Comparative Effects on Calcineurin Activity. This table underscores the key pharmacological distinction between GPI-1046 and FK506. While the FK506/FKBP-12 complex is a potent inhibitor of calcineurin, GPI-1046, even at high concentrations, does not impede its phosphatase activity.[1]
Signaling Pathways
The differential effects of GPI-1046 and FK506, despite both binding to FKBP-12, can be attributed to the distinct downstream interactions of the resulting complexes.
Figure 1: Comparative Signaling Pathways of FK506 and GPI-1046.
Experimental Protocols
The characterization of GPI-1046's interaction with FKBP-12 and its lack of effect on calcineurin activity relies on two primary types of biochemical assays.
FKBP-12 Binding Assay (Rotamase Activity Assay)
The binding of GPI-1046 to FKBP-12 is typically quantified by measuring the inhibition of FKBP-12's peptidyl-prolyl cis-trans isomerase (rotamase) activity.
Principle: FKBP-12 catalyzes the cis-trans isomerization of the peptide bond preceding a proline residue in a synthetic substrate. This conformational change can be monitored spectrophotometrically. The presence of a ligand that binds to the active site of FKBP-12 will inhibit this catalytic activity in a concentration-dependent manner, allowing for the determination of the inhibitor constant (Ki).
General Methodology:
-
Reagents: Purified recombinant human FKBP-12, a chromogenic peptide substrate (e.g., N-succinyl-Ala-Leu-Pro-Phe-p-nitroanilide), chymotrypsin, and the test compound (GPI-1046).
-
Assay Procedure:
-
The peptide substrate is initially dissolved in a solvent that favors the cis-isomeric form.
-
The assay is initiated by adding the substrate to a reaction buffer containing FKBP-12 and chymotrypsin.
-
FKBP-12 catalyzes the conversion of the substrate from the cis to the trans isomer.
-
Chymotrypsin rapidly cleaves the trans-isomer, releasing p-nitroaniline, which can be detected by its absorbance at 390 nm.
-
The rate of the reaction is proportional to the rotamase activity of FKBP-12.
-
-
Inhibition Measurement:
-
The assay is performed in the presence of varying concentrations of GPI-1046.
-
The decrease in the rate of p-nitroaniline production is measured.
-
The Ki value is calculated from the concentration of GPI-1046 that produces 50% inhibition of the enzyme activity (IC50) and the Michaelis constant (Km) of the substrate.
-
Figure 2: Workflow for FKBP-12 Rotamase Inhibition Assay.
Calcineurin Phosphatase Activity Assay
To confirm the non-immunosuppressive nature of GPI-1046, its effect on the phosphatase activity of calcineurin is assessed, typically in the presence of the GPI-1046/FKBP-12 complex.
Principle: Calcineurin is a Ca2+/calmodulin-dependent phosphatase that removes phosphate groups from a specific phosphopeptide substrate. The activity of the enzyme is quantified by measuring the amount of free phosphate released. A common method for this is the Malachite Green assay.
General Methodology:
-
Reagents: Purified recombinant calcineurin, purified recombinant FKBP-12, calmodulin, a phosphopeptide substrate (e.g., RII phosphopeptide), test compound (GPI-1046), and a Malachite Green-based reagent.
-
Assay Procedure:
-
Calcineurin, FKBP-12, calmodulin, and GPI-1046 are pre-incubated to allow for complex formation.
-
The phosphatase reaction is initiated by the addition of the phosphopeptide substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, and the Malachite Green reagent is added.
-
-
Phosphate Detection:
-
The Malachite Green reagent forms a colored complex with the inorganic phosphate released by the phosphatase activity of calcineurin.
-
The absorbance of this complex is measured at approximately 620 nm.
-
The amount of phosphate released is determined by comparison to a standard curve generated with known concentrations of phosphate.
-
A lack of reduction in absorbance in the presence of GPI-1046 indicates no inhibition of calcineurin activity.
-
Figure 3: Workflow for Calcineurin Phosphatase Activity Assay.
Conclusion
GPI-1046 is a high-affinity ligand for FKBP-12 that, in stark contrast to FK506, does not induce an immunosuppressive effect due to its inability to inhibit calcineurin. The neurotrophic properties of GPI-1046 are therefore mechanistically distinct from the immunosuppressive actions of FK506, a critical consideration for the development of neuroprotective and neuro-regenerative therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation of GPI-1046 and other novel FKBP-12 ligands.
References
Methodological & Application
Application Notes and Protocols for GPI-1046 in In Vitro Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of the non-immunosuppressive immunophilin ligand, GPI-1046, in various in vitro neuronal culture experiments. GPI-1046 has demonstrated significant neurotrophic and neuroprotective properties, making it a valuable tool for research in neurodegenerative diseases and nerve regeneration.
Overview of GPI-1046
GPI-1046 is a small molecule that binds to the FK506 binding protein-12 (FKBP-12). Unlike its predecessor FK506, GPI-1046 does not possess immunosuppressive activity, making it a more specific agent for neurological research. Its mechanism of action is primarily associated with promoting neuronal survival, neurite outgrowth, and protecting neurons from various toxic insults.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and experimental parameters of GPI-1046 in in vitro neuronal cultures.
| Parameter | Value | Cell Type | Assay | Reference |
| Effective Concentration (EC50) for Neurite Outgrowth | 58 pM | Chicken Sensory Ganglia | Neurite Outgrowth Assay | [1][2] |
| Significant Enhancement of Neurite Outgrowth | 1 pM | Chicken Sensory Ganglia | Neurite Outgrowth Assay | [1][2] |
| Maximal Stimulation of Neurite Outgrowth | 1 - 10 nM | Chicken Sensory Ganglia | Neurite Outgrowth Assay | [1][2] |
| Binding Affinity (Ki) for FKBP-12 Rotamase Inhibition | ~7.5 nM | N/A | Rotamase Activity Assay | [1] |
Table 1: Efficacy of GPI-1046 in Neurite Outgrowth Assays.
| Toxin | Cell Type | GPI-1046 Effect | Reference |
| HIV-1 Tat | Rat Fetal Neurons | Potent neuroprotection | [3][4] |
| MPP+ (1-methyl-4-phenylpyridinium) | Dopaminergic Neurons | Failed to protect | [5] |
| Experimentally Induced Apoptosis | Cultured Cortical Neurons | Failed to protect | [5] |
Table 2: Neuroprotective Effects of GPI-1046 in Different In Vitro Toxicity Models.
Experimental Protocols
Neurite Outgrowth Assay in Chick Dorsal Root Ganglia (DRG) Cultures
This protocol is designed to assess the neurotrophic potential of GPI-1046 by measuring its effect on neurite extension from cultured chick DRGs.
Materials:
-
GPI-1046 stock solution (e.g., 1 mM in DMSO)
-
Fertilized chicken eggs (E10-E13)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF) as a positive control
-
Collagen-coated 24-well plates
-
Dissection tools
-
Incubator (37°C, 5% CO2)
Procedure:
-
Preparation of GPI-1046 Working Solutions: Prepare serial dilutions of GPI-1046 from the stock solution in culture medium to achieve final concentrations ranging from 1 pM to 10 nM.
-
Dissection and Culture of DRGs:
-
Dissect dorsal root ganglia from E10-E13 chick embryos under sterile conditions.
-
Place isolated ganglia in the center of each well of a collagen-coated 24-well plate.
-
Add 500 µL of culture medium (DMEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin) to each well.
-
-
Treatment:
-
Add the prepared GPI-1046 working solutions to the respective wells.
-
Include a vehicle control (medium with DMSO) and a positive control (medium with a maximal concentration of NGF).
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Fix the cultures with 4% paraformaldehyde.
-
Visualize neurites using a phase-contrast microscope or by immunostaining for neuronal markers (e.g., βIII-tubulin).
-
Quantify neurite outgrowth by measuring the length of the longest neurite or the total area covered by neurites.
-
Neuroprotection Assay Against HIV-1 Tat-Induced Toxicity
This protocol evaluates the ability of GPI-1046 to protect primary rat fetal neurons from the neurotoxic effects of the HIV-1 Tat protein.[3][4]
Materials:
-
GPI-1046 stock solution
-
Recombinant HIV-1 Tat protein
-
Primary rat fetal cortical or hippocampal neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
MTT or LDH assay kits for cell viability assessment
-
Fluorescent microscope and reagents for apoptosis detection (e.g., Hoechst 33342 and Propidium Iodide)
Procedure:
-
Neuronal Culture Preparation:
-
Isolate cortical or hippocampal neurons from E18 rat fetuses.
-
Plate the dissociated neurons on poly-D-lysine coated plates at a suitable density.
-
Culture the neurons in Neurobasal medium with B27 and GlutaMAX for at least 7 days to allow for maturation.
-
-
Pre-treatment with GPI-1046:
-
Prepare working solutions of GPI-1046 in the culture medium.
-
Pre-treat the neuronal cultures with various concentrations of GPI-1046 for 24 hours prior to Tat exposure.
-
-
Induction of Tat Toxicity:
-
Add recombinant HIV-1 Tat protein to the culture medium at a final concentration known to induce neurotoxicity (e.g., 100-500 ng/mL).
-
Include a control group with no Tat and a group with Tat but no GPI-1046 pre-treatment.
-
-
Incubation: Incubate the cultures for an additional 24-48 hours.
-
Assessment of Neuroprotection:
-
Cell Viability: Perform an MTT or LDH assay to quantify cell viability.
-
Apoptosis: Stain cells with Hoechst 33342 and Propidium Iodide to visualize and quantify apoptotic and necrotic cell death.
-
References
- 1. Protocol for the Differentiation of Mouse Neural Stem Cells into Neurons - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Differentiating Neural Stem Cells into Neurons & Glial Cells | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Neural Stem Cell Culture Protocols [sigmaaldrich.com]
- 4. Neuroprotective and antiretroviral effects of the immunophilin ligand GPI 1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Attenuated neurotoxicity of the transactivation-defective HIV-1 Tat protein in hippocampal cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPI-1046 Administration in Rodent Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPI-1046 is a non-immunosuppressive immunophilin ligand that has demonstrated significant neurotrophic and neuroprotective properties in various preclinical models of neurodegeneration. As an analog of the immunosuppressant FK506 (tacrolimus), GPI-1046 binds to the FK506 binding protein-12 (FKBP12) but does not inhibit calcineurin, thus avoiding the immunosuppressive side effects.[1] Its mechanism of action involves promoting neuronal sprouting, protecting against neurotoxin-induced damage, and modulating key cellular pathways related to neuronal survival and function.[2][3]
These application notes provide detailed protocols for the preparation and administration of GPI-1046 in widely used rodent models of Parkinson's Disease and ischemic stroke. The methodologies outlined are synthesized from published, peer-reviewed studies to guide researchers in evaluating the therapeutic potential of GPI-1046.
I. General Guidelines for GPI-1046 Preparation and Administration
1. Reagent Preparation:
-
Compound: GPI-1046 (3-(3-pyridyl)-1-propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-pyrrolidinecarboxylate)
-
Vehicle: For subcutaneous (s.c.) or intraperitoneal (i.p.) injections, GPI-1046 can be dissolved in a suitable vehicle. One published study utilized Intralipid vehicle . Alternatively, sterile 0.9% saline is commonly used for similar compounds.[4][5] The final concentration should be calculated based on the desired dosage (mg/kg) and the average weight of the animals, ensuring a consistent injection volume (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).
-
Preparation: Prepare the solution fresh daily. Protect from light if the compound is light-sensitive. Ensure the compound is fully dissolved before administration.
2. Routes of Administration:
-
Subcutaneous (s.c.): Injections are typically administered in the loose skin over the back or flank. This route provides a slower, more sustained release compared to i.p. injection.
-
Intraperitoneal (i.p.): Injections are administered into the peritoneal cavity. This route allows for rapid absorption.
II. Parkinson's Disease Models
GPI-1046 has shown efficacy in promoting the survival and regeneration of dopaminergic neurons in both the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model.[2]
A. Protocol 1: 6-OHDA Rat Model of Parkinson's Disease
This model involves the unilateral stereotactic injection of the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle, causing progressive degeneration of dopaminergic neurons on one side of the brain.[3][6]
1. Experimental Workflow:
Caption: Workflow for 6-OHDA Model and GPI-1046 Treatment.
2. Detailed Methodology:
-
Animals: Male Sprague-Dawley rats (250-275 g).
-
6-OHDA Lesioning:
-
Anesthetize the rat (e.g., isoflurane).
-
Secure the animal in a stereotactic frame.
-
Perform a midline scalp incision to expose the skull.
-
Drill a small burr hole over the injection site (e.g., substantia nigra or medial forebrain bundle).[2]
-
Prepare a solution of 6-OHDA (e.g., 2-4 mg/mL in 0.9% saline with 0.02% ascorbic acid to prevent oxidation).[2][7]
-
Slowly infuse the 6-OHDA solution (e.g., 2-5 µL) using a Hamilton syringe at a rate of 1 µL/min.[2]
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.[2]
-
Suture the incision and allow the animal to recover.
-
-
GPI-1046 Administration:
-
Treatment Paradigms: GPI-1046 can be administered at various time points post-lesion to assess its regenerative potential. Common paradigms include starting treatment 1 hour, 7 days, or 28 days after the 6-OHDA injection.[2]
-
Dosage: A typical dose is 10 mg/kg, administered s.c. daily for 5 consecutive days.[4]
-
-
Behavioral Assessment (Rotational Behavior):
-
Two weeks after the final GPI-1046 injection, assess motor asymmetry.[4]
-
Administer a dopamine agonist like apomorphine (e.g., 0.05-0.25 mg/kg, s.c.) or a dopamine-releasing agent like amphetamine (e.g., 3-5 mg/kg, i.p.).[4][8]
-
Place the rat in a circular test chamber.
-
Record the number of full 360° rotations (ipsilateral or contralateral to the lesion) over a set period (e.g., 30-90 minutes).[8][9] A reduction in net rotations in GPI-1046-treated animals compared to vehicle controls indicates functional recovery.
-
-
Histological Analysis:
-
Following behavioral testing, deeply anesthetize the animals and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA, then transfer to a sucrose solution for cryoprotection.
-
Cut coronal sections (e.g., 40 µm) through the striatum and substantia nigra.
-
Perform tyrosine hydroxylase (TH) immunohistochemistry to stain dopaminergic neurons and fibers.[10][11]
-
Quantify the density of TH-positive fibers in the striatum to assess the extent of reinnervation.
-
B. Protocol 2: MPTP Mouse Model of Parkinson's Disease
This model uses the systemic administration of MPTP, which is metabolized to the dopaminergic neurotoxin MPP+, causing bilateral loss of dopaminergic neurons in the substantia nigra.[5]
1. Experimental Workflow:
References
- 1. NEUROIMMUNOPHILIN GPI-1046 REDUCES ETHANOL CONSUMPTION IN PART THROUGH ACTIVATION OF GLT1 IN ALCOHOL-PREFERRING RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatrictimes.com [psychiatrictimes.com]
- 4. researchgate.net [researchgate.net]
- 5. Calcineurin Controls Hypothalamic NMDA Receptor Activity and Sympathetic Outflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The non-immunosuppressive immunophilin ligand GPI-1046 potently stimulates regenerating axon growth from adult mouse dorsal root ganglia cultured in Matrigel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Removal of FKBP12 Enhances mTOR-Raptor Interactions, LTP, Memory, and Perseverative/Repetitive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Harnessing IGF-1 and IL-2 as biomarkers for calcineurin activity to tailor optimal FK506 dosage in α-synucleinopathies [frontiersin.org]
- 10. Neuroprotective and antiretroviral effects of the immunophilin ligand GPI 1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective and antioxidant properties of FKBP-binding immunophilin ligands are independent on the FKBP12 pathway in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GPI-1046 for Sciatic Nerve Crush Injury Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPI-1046 is a non-immunosuppressive ligand of the FK506-binding protein (FKBP), particularly FKBP-12. It has demonstrated potent neurotrophic and neuroprotective properties in various models of neurological damage, including peripheral nerve injury.[1] Unlike its parent compound, FK506 (tacrolimus), GPI-1046 does not inhibit calcineurin, thus avoiding the immunosuppressive side effects associated with FK506.[1] These characteristics make GPI-1046 a promising candidate for therapeutic interventions aimed at promoting nerve regeneration.
These application notes provide a comprehensive guide for the use of GPI-1046 in preclinical studies of sciatic nerve crush injury, a widely used model for investigating peripheral nerve regeneration.[2] The recommended dosages, detailed experimental protocols, and an overview of the proposed signaling pathways are presented to assist researchers in designing and executing their studies.
Quantitative Data Summary
The following tables summarize the recommended dosage and key experimental parameters for GPI-1046 in a rat model of sciatic nerve crush injury, based on published literature.
Table 1: Recommended Dosage of GPI-1046 for Sciatic Nerve Crush Injury in Rats
| Parameter | Value | Reference |
| Dosage | 3 or 10 mg/kg | [1] |
| Administration Route | Subcutaneous (s.c.) injection | [1] |
| Frequency | Daily | [1] |
| Treatment Duration | 18 days | [1] |
Table 2: Key Morphometric Outcomes Following GPI-1046 Treatment
| Outcome Measure | Effect of GPI-1046 | Reference |
| Axon Diameter | Markedly augmented | [1] |
| Axon Cross-Sectional Area | Markedly augmented | [1] |
| Myelination | Substantially enhanced | [1] |
Experimental Protocols
Sciatic Nerve Crush Injury Surgical Protocol (Rat Model)
This protocol describes a standard procedure for inducing a sciatic nerve crush injury in rats. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical clippers
-
Antiseptic solution (e.g., povidone-iodine, 70% ethanol)
-
Sterile surgical drapes
-
Fine surgical instruments (scissors, forceps, hemostats)
-
Non-serrated, fine-tipped forceps (e.g., Dumont #5)
-
Suture material (for muscle and skin closure)
-
Warming pad
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the fur over the lateral aspect of the thigh of the hind limb to be operated on.
-
Cleanse the surgical site with an antiseptic solution.
-
Place the animal on a sterile drape over a warming pad to maintain body temperature.
-
-
Surgical Exposure of the Sciatic Nerve:
-
Make a small skin incision on the lateral aspect of the thigh, parallel to the femur.
-
Bluntly dissect through the biceps femoris and gluteus maximus muscles to expose the sciatic nerve. The nerve will appear as a prominent, whitish cord.
-
-
Nerve Crush:
-
Carefully isolate a segment of the sciatic nerve proximal to its trifurcation.
-
Using non-serrated, fine-tipped forceps, apply a consistent and firm crush to the nerve for a standardized duration (e.g., 30 seconds). The crush should be sufficient to create a translucent appearance at the injury site without severing the nerve.
-
Ensure the crush is performed at a consistent anatomical location across all animals.
-
-
Closure and Post-operative Care:
-
Reposition the muscles to their original anatomical location.
-
Close the muscle layer with absorbable sutures.
-
Close the skin incision with non-absorbable sutures or surgical staples.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animal closely during recovery from anesthesia.
-
GPI-1046 Administration Protocol
Materials:
-
GPI-1046
-
Vehicle solution (e.g., sterile saline, polyethylene glycol)
-
Sterile syringes and needles
Procedure:
-
Preparation of GPI-1046 Solution:
-
Prepare a stock solution of GPI-1046 in the chosen vehicle at the desired concentration. Ensure complete dissolution.
-
-
Administration:
-
Administer GPI-1046 via subcutaneous injection at the recommended dosage (3 or 10 mg/kg).
-
Injections should be given daily, starting on the day of the sciatic nerve crush injury and continuing for the duration of the study (e.g., 18 days).
-
Assessment of Nerve Regeneration: Immunohistochemistry
This protocol outlines the steps for immunohistochemical analysis of sciatic nerve sections to assess axonal regeneration and myelination.
Materials:
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)
-
Primary antibodies:
-
Anti-Neurofilament (e.g., NF200) for axonal staining
-
Anti-Myelin Basic Protein (MBP) for myelin staining
-
-
Fluorescently-labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the animals and carefully dissect the sciatic nerves, including the crush site and distal segments.
-
Fix the nerves in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions until the tissue sinks.
-
Embed the nerves in OCT compound and freeze.
-
-
Cryosectioning:
-
Cut transverse or longitudinal sections of the nerve (e.g., 10-14 µm thickness) using a cryostat.
-
Mount the sections on charged microscope slides.
-
-
Immunostaining:
-
Wash the sections with PBS.
-
Permeabilize and block non-specific binding by incubating the sections in blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary antibodies (anti-neurofilament and/or anti-MBP) diluted in blocking solution overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with the appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Wash the sections with PBS.
-
Counterstain with DAPI for 5-10 minutes.
-
Wash the sections with PBS.
-
-
Imaging and Analysis:
-
Mount the slides with an appropriate mounting medium.
-
Image the sections using a fluorescence microscope.
-
Quantify parameters such as the number of regenerated axons, axon diameter, and the extent of myelination using image analysis software.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of GPI-1046 in Neuroprotection and Neurite Outgrowth
Caption: Proposed mechanism of GPI-1046 action.
Experimental Workflow for Sciatic Nerve Crush Injury Studies with GPI-1046
Caption: Experimental workflow for GPI-1046 studies.
Discussion
The provided protocols and data offer a solid foundation for investigating the therapeutic potential of GPI-1046 in peripheral nerve regeneration. The recommended dosages of 3 and 10 mg/kg have been shown to be effective in promoting morphological recovery of the sciatic nerve after a crush injury.[1]
It is important to note that while GPI-1046 clearly binds to FKBP-12, its precise downstream signaling pathway leading to neuroregeneration is still under investigation. Some evidence suggests that its neuroprotective effects may be independent of the canonical FKBP-12/calcineurin pathway.[3] Therefore, researchers are encouraged to explore alternative mechanisms, such as the modulation of intracellular calcium homeostasis, in their studies.
The use of robust and quantitative assessment methods, such as the immunohistochemical and morphometric analyses detailed here, is crucial for accurately evaluating the efficacy of GPI-1046. Combining these histological assessments with functional recovery measures will provide a comprehensive understanding of the compound's therapeutic effects.
References
Application Notes and Protocols for Assessing GPI-1046 Efficacy in MPTP Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the efficacy of the neurotrophic compound GPI-1046 in the widely used 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease. The protocols outlined below cover behavioral, neurochemical, and histological assessments to provide a multi-faceted evaluation of neuroprotection and neurorestoration.
Introduction to GPI-1046 and the MPTP Model
GPI-1046 is a non-immunosuppressive immunophilin ligand that binds to the FK506 binding protein (FKBP). It has demonstrated neurotrophic properties in various models of neurodegeneration.[1][2] Unlike immunosuppressive immunophilin ligands such as FK506, GPI-1046 does not inhibit calcineurin, thereby avoiding immunosuppressive side effects. The MPTP mouse model is a cornerstone of Parkinson's disease research, as MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra pars compacta (SNpc), mimicking the primary pathology of the human disease.[3][4] This leads to a loss of dopamine in the striatum and subsequent motor deficits.
Experimental Design and Workflow
A typical experimental design to assess the efficacy of GPI-1046 in the MPTP model involves several key stages. The following workflow diagram illustrates the logical progression of an efficacy study.
Caption: Experimental workflow for GPI-1046 efficacy testing.
Experimental Protocols
MPTP Mouse Model of Parkinson's Disease
Different MPTP administration protocols can be employed to induce varying degrees of dopaminergic neurodegeneration.[3][4]
-
Acute Model: This protocol involves multiple injections of MPTP over a short period (e.g., four injections of 20 mg/kg, i.p., at 2-hour intervals). This model leads to a rapid and significant depletion of striatal dopamine.
-
Sub-acute Model: This regimen consists of daily injections of MPTP for several consecutive days (e.g., 30 mg/kg, i.p., once daily for 5 days). This approach results in a more progressive loss of dopaminergic neurons.
-
Chronic Model: This protocol utilizes lower doses of MPTP administered over a longer duration, which may better replicate the progressive nature of Parkinson's disease.
Protocol: Acute MPTP Administration
-
Animals: Use male C57BL/6 mice, 8-10 weeks old, as they are highly susceptible to MPTP neurotoxicity.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
MPTP Solution: Prepare a fresh solution of MPTP hydrochloride in sterile saline (0.9% NaCl).
-
Administration: Administer four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals. A control group should receive saline injections following the same schedule.
-
Post-Injection Monitoring: Closely monitor the animals for any adverse reactions.
Behavioral Assessments
Behavioral tests are crucial for evaluating the functional outcomes of GPI-1046 treatment. These tests should be conducted at baseline and at specified time points after MPTP administration.
a) Open Field Test
This test assesses general locomotor activity, exploratory behavior, and anxiety.
Protocol:
-
Apparatus: Use a square arena (e.g., 40 cm x 40 cm x 30 cm) with a video tracking system.
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Procedure: Place each mouse in the center of the arena and allow it to explore freely for a set duration (e.g., 10-30 minutes).
-
Data Collection: The video tracking software will record parameters such as total distance traveled, velocity, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Analysis: Compare the data between the different treatment groups. A rescue of locomotor activity by GPI-1046 would be indicated by an increase in the total distance traveled compared to the MPTP-only group.
b) Rotarod Test
This test evaluates motor coordination and balance.
Protocol:
-
Apparatus: Use an accelerating rotarod apparatus.
-
Training: Train the mice on the rotarod for 2-3 consecutive days before the baseline test. Each training session should consist of several trials with increasing speed.
-
Testing: Place the mice on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Data Collection: Record the latency to fall from the rod for each mouse.
-
Analysis: An increase in the latency to fall in the GPI-1046 treated group compared to the MPTP group would indicate improved motor coordination.
Neurochemical Analysis
High-Performance Liquid Chromatography (HPLC) with electrochemical detection is the gold standard for quantifying dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the striatum.
Protocol:
-
Tissue Collection: At the end of the experiment, euthanize the mice and rapidly dissect the striata on an ice-cold surface.
-
Sample Preparation: Homogenize the striatal tissue in a perchloric acid solution containing an internal standard.
-
Centrifugation: Centrifuge the homogenates at high speed (e.g., 14,000 rpm) at 4°C to pellet proteins.
-
HPLC Analysis: Inject the supernatant into the HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Quantification: Calculate the concentrations of dopamine, DOPAC, and HVA by comparing the peak areas to a standard curve and normalizing to the tissue weight or protein concentration.
Histological and Immunohistochemical Analysis
Tyrosine hydroxylase (TH) is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons. Immunohistochemical staining for TH allows for the quantification of dopaminergic neuron loss in the SNpc and the density of dopaminergic terminals in the striatum.
Protocol:
-
Tissue Preparation: Perfuse the mice with saline followed by 4% paraformaldehyde (PFA). Post-fix the brains in PFA and then transfer to a sucrose solution for cryoprotection.
-
Sectioning: Cut coronal sections of the brain (e.g., 30-40 µm thick) containing the SNpc and striatum using a cryostat.
-
Immunohistochemistry:
-
Block non-specific binding sites with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate the sections with a primary antibody against TH overnight at 4°C.
-
Wash the sections and incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin-peroxidase complex (ABC) method.
-
Visualize the staining using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
-
Quantification:
-
Stereology: Use stereological methods (e.g., the optical fractionator) to obtain an unbiased estimate of the number of TH-positive neurons in the SNpc.
-
Optical Density: Measure the optical density of TH-positive fibers in the striatum using image analysis software.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of GPI-1046 on Striatal Tyrosine Hydroxylase (TH) Innervation Density in MPTP-Treated Mice
| Treatment Group | Dose (mg/kg) | Striatal TH Innervation Density (% of Control) |
| Saline + Vehicle | - | 100 ± 5.0 |
| MPTP + Vehicle | - | 23 ± 3.0 |
| MPTP + GPI-1046 | 4 | 50 ± 4.5 |
| MPTP + GPI-1046 | 10 | 65 ± 5.2 |
| MPTP + GPI-1046 | 20 | 78 ± 6.1 |
| MPTP + GPI-1046 | 40 | 85 ± 7.3 |
*Data are presented as mean ± SEM. *p < 0.05 compared to MPTP + Vehicle group. Data are hypothetical and based on trends reported in the literature.[1]
Signaling Pathway of GPI-1046
The precise signaling pathway for the neurotrophic effects of GPI-1046 is still under investigation. However, current evidence suggests a mechanism involving the binding to FKBP and the subsequent activation of neurotrophic factor signaling pathways, independent of calcineurin inhibition.
Caption: Proposed signaling pathway for GPI-1046 neuroprotection.
Conclusion
The protocols and assessment techniques described in these application notes provide a robust framework for evaluating the therapeutic potential of GPI-1046 in the MPTP model of Parkinson's disease. A comprehensive approach that combines behavioral, neurochemical, and histological analyses is essential for a thorough understanding of the compound's efficacy. The provided data and diagrams offer a clear representation of expected outcomes and the proposed mechanism of action for GPI-1046.
References
- 1. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective and antiretroviral effects of the immunophilin ligand GPI 1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. Assessment of the Behavioral and Neurochemical Characteristics in a Mice Model of the Premotor Stage of Parkinson’s Disease Induced by Chronic Administration of a Low Dose of MPTP [mdpi.com]
Application Notes and Protocols for the In Vivo Application of GPI-1046 in Central Nervous System Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPI-1046 is a non-immunosuppressive immunophilin ligand that has demonstrated significant neurotrophic and neuroprotective properties in various preclinical models of central nervous system (CNS) injury and neurodegenerative disease. By binding to the FK506-binding protein 12 (FKBP-12), GPI-1046 initiates a cascade of intracellular events that promote neuronal survival, axonal regeneration, and functional recovery. These application notes provide a comprehensive overview of the in vivo applications of GPI-1046 for CNS repair, including quantitative data from key studies, detailed experimental protocols, and a visualization of the proposed signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of GPI-1046 in various models of CNS and peripheral nervous system injury.
Table 1: GPI-1046 in a Rat Model of Parkinson's Disease (6-OHDA Lesion)
| Parameter | Vehicle Control | GPI-1046 Treatment | Reference |
| Striatal TH-Positive Fiber Density | 5-10% of intact side | Significant increase compared to vehicle | [1] |
| Amphetamine-Induced Rotations | N/A | Significant reduction in rotational asymmetry | [1] |
| Dosage and Administration | Vehicle | 10 mg/kg/day, s.c. for 5-14 days | [1] |
TH: Tyrosine Hydroxylase; 6-OHDA: 6-hydroxydopamine; s.c.: subcutaneous
Table 2: GPI-1046 in a Mouse Model of Parkinson's Disease (MPTP-induced Neurotoxicity)
| Parameter | MPTP + Vehicle | MPTP + GPI-1046 | Reference |
| Striatal TH-Positive Processes | ~23% of control | More than double the spared processes vs. vehicle | [2] |
| Striatal Innervation Density | N/A | Two- to three-fold higher than vehicle | [3] |
| Dosage and Administration | Vehicle | 4-40 mg/kg, s.c. (concurrent or delayed) | [2] |
MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; TH: Tyrosine Hydroxylase; s.c.: subcutaneous
Table 3: GPI-1046 in a Rat Sciatic Nerve Crush Injury Model
| Parameter | Vehicle Control | GPI-1046 Treatment (10 mg/kg) | Reference |
| Nerve Fiber Diameter (μm) | Significantly reduced | Markedly augmented | [2] |
| Nerve Cross-Sectional Area (μm²) | Significantly reduced | Markedly augmented | [2] |
| Myelination | Minimal | 7- to 8-fold higher levels | [2] |
| Dosage and Administration | Vehicle | 3 or 10 mg/kg, s.c. daily for 18 days | [2] |
s.c.: subcutaneous
Signaling Pathways
The neurotrophic and neuroprotective effects of GPI-1046 are initiated by its binding to FKBP-12. Unlike its immunosuppressive parent compound FK506, GPI-1046 does not inhibit calcineurin. Instead, the GPI-1046/FKBP-12 complex is thought to trigger several downstream pathways that collectively contribute to CNS repair.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the literature for evaluating the efficacy of GPI-1046.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol establishes a unilateral lesion of the nigrostriatal dopamine system, a widely used model for Parkinson's disease research.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid-saline solution (0.02% ascorbic acid in 0.9% saline)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microsyringe (e.g., Hamilton syringe)
-
GPI-1046
-
Vehicle (e.g., saline or as specified by the manufacturer)
Procedure:
-
Preparation of 6-OHDA: Dissolve 6-OHDA in ice-cold ascorbic acid-saline to the desired concentration (e.g., 2 µg/µL). Keep the solution on ice and protected from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Drill a small burr hole over the target coordinates for the substantia nigra pars compacta (SNc) or the medial forebrain bundle (MFB).
-
6-OHDA Injection: Slowly inject the 6-OHDA solution into the target area using a microsyringe.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics. Allow the animals to recover for a specified period (e.g., 1-4 weeks) for the lesion to develop.
-
GPI-1046 Administration: Begin treatment with GPI-1046 or vehicle according to the experimental design (e.g., daily subcutaneous injections).
-
Behavioral Assessment: Assess motor function using tests such as apomorphine- or amphetamine-induced rotational behavior.[4]
-
Histological Analysis: At the end of the study, perfuse the animals and process the brains for tyrosine hydroxylase (TH) immunohistochemistry to quantify the extent of the dopaminergic lesion in the striatum and the number of surviving neurons in the SNc.
MPTP Mouse Model of Parkinson's Disease
This protocol induces parkinsonian-like neurodegeneration in mice through the systemic administration of the neurotoxin MPTP.
Materials:
-
Young adult male C57BL/6 mice
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile saline (0.9%)
-
GPI-1046
-
Vehicle
Procedure:
-
MPTP Administration: Administer MPTP via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals. All procedures involving MPTP must be performed with strict adherence to safety protocols.
-
GPI-1046 Administration: GPI-1046 or vehicle can be administered subcutaneously (s.c.) either concurrently with MPTP or with a delay after the final MPTP injection, depending on whether the study aims to assess neuroprotection or neuroregeneration.
-
Behavioral Testing: At a specified time point after MPTP administration (e.g., 7-21 days), assess motor coordination and balance using tests such as the rotarod test.
-
Neurochemical and Histological Analysis: At the study endpoint, sacrifice the animals and dissect the striata for neurochemical analysis of dopamine and its metabolites by HPLC. Process the brains for TH immunohistochemistry to visualize and quantify the loss of dopaminergic neurons in the SNc and their terminals in the striatum.
Sciatic Nerve Crush Injury Model
This model is used to study peripheral nerve regeneration.
Materials:
-
Adult rats or mice
-
Anesthetic
-
Fine surgical instruments, including non-serrated forceps
-
Suture materials
-
GPI-1046
-
Vehicle
Procedure:
-
Anesthesia and Nerve Exposure: Anesthetize the animal and make a small incision in the thigh to expose the sciatic nerve.
-
Nerve Crush: Carefully isolate the sciatic nerve and crush it at a specific location using non-serrated forceps with a defined pressure and duration (e.g., 30 seconds).
-
Closure: Suture the muscle and skin layers.
-
GPI-1046 Administration: Begin daily subcutaneous injections of GPI-1046 or vehicle.
-
Functional and Histological Analysis: At the end of the treatment period (e.g., 18 days), assess functional recovery using methods like walking track analysis. Subsequently, harvest the sciatic nerves for histomorphometric analysis to measure parameters such as nerve fiber diameter, cross-sectional area, and myelination.[2]
Concluding Remarks
GPI-1046 has demonstrated promising neuroregenerative and neuroprotective effects in a range of preclinical models of CNS disorders. The data suggest that GPI-1046 promotes structural and functional recovery of damaged neurons. However, it is important to note that the regenerative effects of GPI-1046 observed in rodent models of Parkinson's disease were not replicated in a primate model, suggesting potential species-specific differences in its efficacy.[5] Further research is warranted to fully elucidate the molecular mechanisms underlying the therapeutic actions of GPI-1046 and to explore its translational potential in human neurological conditions. These application notes and protocols provide a valuable resource for researchers designing and conducting in vivo studies with this compound.
References
- 1. GPI-1046 increases presenilin-1 expression and restores NMDA channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatrictimes.com [psychiatrictimes.com]
- 4. Overexpression of the neural growth-associated protein GAP-43 induces nerve sprouting in the adult nervous system of transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating GPI-1046's Effect on HIV-Induced Neurotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Human Immunodeficiency Virus (HIV) infection can lead to a spectrum of neurocognitive disorders (HAND), even in the era of combined antiretroviral therapy (cART).[1][2] A key driver of HAND is the neurotoxicity induced by viral proteins, such as Tat and gp120, which are released from infected cells in the central nervous system (CNS).[3][4][5][6] These proteins trigger a cascade of detrimental events including excitotoxicity, oxidative stress, and inflammation, ultimately leading to neuronal damage and apoptosis.[4][5][7] GPI-1046 is a non-immunosuppressive ligand of the FK506-binding protein (FKBP) that has demonstrated neurotrophic and neuroprotective properties in various models of neuronal injury.[8][9][10] This document provides a detailed protocol for evaluating the potential of GPI-1046 to mitigate HIV-induced neurotoxicity, offering a framework for preclinical assessment.
Underlying Pathophysiology and Therapeutic Rationale
HIV-Induced Neurotoxicity
HIV-1 does not directly infect neurons; instead, neurotoxicity is mediated by viral proteins released from infected microglia and astrocytes.[3][6]
-
HIV-1 Tat and gp120: These are the most studied neurotoxic viral proteins.[5] They can directly cause neuronal damage or indirectly by activating glial cells to release inflammatory cytokines (e.g., TNF-α, IL-1β), chemokines, and reactive oxygen species (ROS).[3][4][6]
-
Mechanisms of Damage: Key pathways involved include:
-
Excitotoxicity: Tat and gp120 can potentiate glutamate receptor (NMDA receptor) activity, leading to excessive calcium (Ca²⁺) influx and subsequent cell death.[3][4][11]
-
Oxidative Stress: The viral proteins induce the production of ROS, overwhelming the cell's antioxidant defenses and causing damage to lipids, proteins, and DNA.[4][5]
-
Inflammation: Activated microglia and astrocytes release pro-inflammatory mediators that contribute to a chronic inflammatory state in the CNS, exacerbating neuronal injury.[3]
-
Apoptosis: The culmination of these insults is the activation of apoptotic pathways, involving caspases and mitochondrial dysfunction, leading to programmed cell death of neurons.[4][7][12]
-
GPI-1046: A Potential Neuroprotective Agent
GPI-1046 is a small molecule that binds to FKBPs, particularly FKBP-12, but lacks the immunosuppressive activity of related compounds like FK506.[9] Its neuroprotective effects are thought to be mediated through several mechanisms:
-
Neurotrophic Effects: GPI-1046 has been shown to promote neurite outgrowth and neuronal regeneration.[9][10][13]
-
Anti-apoptotic Activity: Studies suggest it can protect neurons by inhibiting apoptotic pathways, potentially through modulation of caspase activity.[8][14]
-
Antioxidant Properties: GPI-1046 may partially mitigate oxidative stress, a key component of HIV-induced neurotoxicity.[8]
-
Antiretroviral Effects: Interestingly, GPI-1046 has also been shown to inhibit HIV replication and Tat-mediated transcription, suggesting a dual mechanism of action.[8]
Experimental Design and Workflow
The overall workflow involves establishing an in vitro model of HIV-induced neurotoxicity, treating the cultures with GPI-1046, and then assessing various endpoints to quantify the compound's protective effects.
Caption: Experimental workflow for evaluating GPI-1046.
Detailed Experimental Protocols
In Vitro Model of HIV-Induced Neurotoxicity
This protocol uses primary rat cortical neurons, a well-established model for neurotoxicity studies.
Materials:
-
Primary rat cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates (96-well and 24-well)
-
Recombinant HIV-1 Tat protein (e.g., Tat₁₋₇₂)
-
Recombinant HIV-1 gp120 protein
-
GPI-1046
Procedure:
-
Cell Culture: Plate primary rat cortical neurons on poly-D-lysine coated plates at a density of 1-2 x 10⁵ cells/cm². Culture in supplemented Neurobasal medium at 37°C, 5% CO₂. Allow neurons to mature for 7-10 days in vitro (DIV).
-
Toxicity Induction: On DIV 7-10, replace half of the culture medium with fresh medium containing the neurotoxic agent.
-
Treatment: Concurrently with the neurotoxin, add GPI-1046 at various concentrations (e.g., 1 pM to 10 µM) to the respective wells.[9] Include vehicle-only controls.
-
Incubation: Incubate the cultures for 24 to 72 hours before performing endpoint assays.[12][16]
Protocol: Cell Viability Assessment (MTT Assay)
Principle: Measures the metabolic activity of viable cells. Procedure:
-
After the treatment period, add MTT solution (5 mg/mL) to each well at 10% of the culture volume.
-
Incubate for 3-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate overnight at 37°C.
-
Read absorbance at 570 nm using a microplate reader.
-
Express results as a percentage of the vehicle-treated control group.
Protocol: Apoptosis Assessment (Caspase-3/7 Activity)
Principle: Measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.[12] Procedure:
-
After treatment, equilibrate the plate to room temperature.
-
Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay) to each well.
-
Mix gently and incubate for 1-2 hours at room temperature, protected from light.
-
Measure luminescence with a plate-reading luminometer.
-
Normalize data to cell number or protein concentration if necessary.
Protocol: Neurite Integrity (Immunofluorescence)
Principle: Visualizes neuronal morphology and quantifies neurite length and branching. Procedure:
-
Culture and treat neurons on coverslips in 24-well plates.
-
After treatment, fix cells with 4% paraformaldehyde for 20 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% Bovine Serum Albumin (BSA) for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., anti-β-III-tubulin or anti-MAP2) overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1-2 hours.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and acquire images using a fluorescence microscope or high-content imaging system.[17]
-
Analyze neurite length, branching, and number of surviving neurons using image analysis software.[17]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of GPI-1046 on Neuronal Viability (MTT Assay)
| Treatment Group | Concentration | % Viability (Mean ± SEM) |
| Control (Vehicle) | - | 100 ± 5.2 |
| HIV-1 Tat (100 nM) | - | 55.4 ± 4.8 |
| Tat + GPI-1046 | 1 nM | 68.2 ± 5.1 |
| Tat + GPI-1046 | 10 nM | 79.5 ± 4.9 |
| Tat + GPI-1046 | 100 nM | 88.1 ± 5.3 |
Table 2: Effect of GPI-1046 on Apoptosis (Caspase-3/7 Activity)
| Treatment Group | Concentration | Relative Luminescence (Fold Change vs. Control) |
| Control (Vehicle) | - | 1.0 ± 0.1 |
| HIV-1 gp120 (500 pM) | - | 4.2 ± 0.4 |
| gp120 + GPI-1046 | 1 nM | 3.1 ± 0.3 |
| gp120 + GPI-1046 | 10 nM | 2.2 ± 0.2 |
| gp120 + GPI-1046 | 100 nM | 1.5 ± 0.2 |
Signaling Pathway Diagrams
The following diagrams illustrate the key molecular pathways involved.
Caption: Signaling pathway of HIV-induced neurotoxicity.
Caption: Proposed neuroprotective mechanism of GPI-1046.
References
- 1. HIV-Associated Neurotoxicity: The Interplay of Host and Viral Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developments in Neuroprotection for HIV-Associated Neurocognitive Disorders (HAND) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-Proteins-Associated CNS Neurotoxicity, Their Mediators, and Alternative Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-Associated Neurotoxicity: The Interplay of Host and Viral Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV Neurotoxicity: Potential Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-Associated Neurocognitive Disorder: A Look into Cellular and Molecular Pathology [mdpi.com]
- 7. Neurotoxicity of HIV-1 Tat protein: Involvement of D1 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective and antiretroviral effects of the immunophilin ligand GPI 1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of HIV-1 Tat induced neurotoxicity in rat cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptotic death of striatal neurons induced by HIV-1 Tat and gp120: differential involvement of caspase-3 and endonuclease G - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The small molecule FKBP ligand GPI 1046 induces partial striatal re-innervation after intranigral 6-hydroxydopamine lesion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protection against ischemic brain damage in rats by immunophilin ligand GPI-1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
- 16. researchgate.net [researchgate.net]
- 17. High-content screening of neuronal toxicity using iPSC-derived human neurons [moleculardevices.com]
Application Notes and Protocols for GPI-1046 Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of GPI-1046 solutions for research purposes. Adherence to these guidelines is crucial for ensuring the stability, efficacy, and reproducibility of experimental results.
Introduction to GPI-1046
GPI-1046 is a non-immunosuppressive immunophilin ligand with demonstrated neurotrophic and neuroprotective properties.[1][2] It is an analog of FK506 and binds to the FK506 binding protein-12 (FKBP-12).[2] Research indicates that GPI-1046 promotes neurite outgrowth, stimulates nerve regeneration, and offers protective effects in models of neurodegenerative diseases and nerve injury.[2][3] Its mechanism of action involves the upregulation of the glutamate transporter 1 (GLT1) and modulation of intracellular calcium levels.[1]
Solubility and Stability Data
Proper dissolution and storage are paramount to maintaining the biological activity of GPI-1046. The following tables summarize the solubility and stability data for GPI-1046.
Table 1: GPI-1046 Solubility
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (277.43 mM) | Hygroscopic DMSO can impact solubility; use freshly opened solvent.[1] |
| Note: "≥" indicates that the saturation point was not reached at this concentration.[1] |
Table 2: GPI-1046 Stock Solution Stability
| Storage Temperature | Shelf Life | Storage Conditions |
| -80°C | 6 months | Aliquot to prevent repeated freeze-thaw cycles. Protect from light.[1] |
| -20°C | 1 month | Aliquot to prevent repeated freeze-thaw cycles. Protect from light.[1] |
Experimental Protocols
Preparation of GPI-1046 Stock Solution (10 mg/mL in DMSO)
This protocol outlines the preparation of a concentrated stock solution, which can be diluted for various in vitro and in vivo applications.
Materials:
-
GPI-1046 (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous/molecular biology grade
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate GPI-1046 powder to room temperature before opening the vial.
-
Aseptically weigh the desired amount of GPI-1046.
-
Add the appropriate volume of fresh DMSO to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of GPI-1046.
-
Vortex the solution thoroughly until the GPI-1046 is completely dissolved, resulting in a clear solution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Store the aliquots as recommended in Table 2.
Preparation of Working Solutions for In Vivo Studies
For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1] The following are three common vehicle formulations.
Protocol 1: PEG300, Tween-80, and Saline Formulation
This formulation is suitable for intraperitoneal (i.p.) or oral (p.o.) administration.
Materials:
-
GPI-1046 stock solution (10 mg/mL in DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure (for 1 mL of 1 mg/mL working solution):
-
Add 400 µL of PEG300 to a sterile tube.
-
Add 100 µL of the 10 mg/mL GPI-1046 DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Mix the final solution well before administration. The resulting solution should be clear.
Protocol 2: SBE-β-CD in Saline Formulation
This formulation is an alternative for parenteral administration.
Materials:
-
GPI-1046 stock solution (10 mg/mL in DMSO)
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline
-
Sterile tubes
Procedure (for 1 mL of 1 mg/mL working solution):
-
Add 900 µL of 20% SBE-β-CD in saline to a sterile tube.
-
Add 100 µL of the 10 mg/mL GPI-1046 DMSO stock solution.
-
Mix thoroughly until a clear solution is formed.
Protocol 3: Corn Oil Formulation
This formulation is intended for oral gavage, particularly for studies requiring dosing over an extended period.[1]
Materials:
-
GPI-1046 stock solution (10 mg/mL in DMSO)
-
Corn oil
-
Sterile tubes
Procedure (for 1 mL of 1 mg/mL working solution):
-
Add 900 µL of corn oil to a sterile tube.
-
Add 100 µL of the 10 mg/mL GPI-1046 DMSO stock solution.
-
Mix thoroughly. Sonication may be used to aid dissolution if precipitation occurs.
Visualized Workflows and Signaling Pathways
Experimental Workflow for Solution Preparation
The following diagram illustrates the general workflow for preparing GPI-1046 solutions for experimental use.
Caption: Workflow for GPI-1046 solution preparation.
Proposed Signaling Pathway of GPI-1046
GPI-1046 exerts its neurotrophic effects by binding to FKBP-12. This interaction initiates a signaling cascade that is independent of calcineurin inhibition, a pathway associated with immunosuppressive FKBP ligands like FK506.[2] The downstream effects include the upregulation of GLT1, which is crucial for glutamate homeostasis, and modulation of intracellular calcium signaling.[1]
Caption: Proposed GPI-1046 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the neurotrophic effects of GPI-1046 on neuron survival and regeneration in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GPI-1046 in Models of Ischemic Brain Damage
Audience: Researchers, scientists, and drug development professionals.
Introduction GPI-1046 is a non-immunosuppressive immunophilin ligand that has demonstrated significant neurotrophic and neuroprotective properties.[1] It binds to the FK506 binding protein (FKBP-12) and has been investigated for its therapeutic potential in various neurodegenerative conditions and injuries, including ischemic brain damage.[2][3] Unlike immunosuppressants such as FK506, GPI-1046 exerts its neuroregenerative effects without suppressing the immune system, making it a promising candidate for treating stroke.[1] These notes provide an overview of its application, key experimental protocols, and a summary of its effects in preclinical models of cerebral ischemia.
Mechanism of Action in Ischemic Injury In the context of ischemic brain damage, GPI-1046 is suggested to confer neuroprotection by inhibiting pathways that lead to apoptotic cell death.[2] Following an ischemic event, there is an increase in rotamase activity and the expression of proteins like FKBP12 and FKBP52. This cascade leads to the activation of downstream apoptotic markers, including caspase-8, cytochrome c, and caspase-3.[2] GPI-1046 appears to intervene at an early stage, inhibiting the increase in rotamase activity and thereby reducing the activation of the subsequent apoptotic cascade, which ultimately results in a smaller infarct volume.[2]
Caption: Proposed neuroprotective signaling pathway of GPI-1046 in cerebral ischemia.
Experimental Protocols
Protocol 1: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of transient focal cerebral ischemia in rats to model ischemic stroke, a method used to evaluate the efficacy of GPI-1046.[2]
A. Animal Preparation
-
Use male Wistar or Sprague-Dawley rats (250-300g).
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane or intraperitoneal chloral hydrate).
-
Maintain the body temperature at 37°C using a heating pad throughout the surgical procedure.
-
Monitor regional cerebral blood flow using a laser Doppler flowmeter.[4]
B. MCAO Procedure
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump.
-
Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).[2][4] A successful occlusion is typically confirmed by a sharp drop in cerebral blood flow.
-
After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.[2]
-
Suture the incision and allow the animal to recover from anesthesia.
C. Drug Administration
-
Prepare GPI-1046 in a suitable vehicle (e.g., saline).
-
Administer GPI-1046 (e.g., 10 mg/kg) or vehicle intraperitoneally (i.p.) immediately after the onset of reperfusion.
-
Continue administration once daily for the duration of the experiment.
D. Post-Operative Care and Assessment
-
Provide post-operative care, including hydration and pain management as required.
-
Perform neurological deficit scoring at specified time points (e.g., 24 hours) post-reperfusion.
-
At the end of the experimental period (e.g., 24 hours), euthanize the animals for tissue analysis.[2]
Caption: Workflow for evaluating GPI-1046 in a rat MCAO model.
Protocol 2: Assessment of Neuroprotective Efficacy
A. Infarct Volume Measurement
-
Following euthanasia, rapidly remove the brain and chill it in cold saline.
-
Slice the brain into 2 mm thick coronal sections.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.
-
Fix the stained sections in 10% formalin. Healthy, viable tissue will stain red, while the infarcted area will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software. The infarct volume is often expressed as a percentage of the contralateral hemisphere to correct for edema.[5]
B. Immunohistochemistry (IHC)
-
Perfuse animals transcardially with saline followed by 4% paraformaldehyde.[6]
-
Post-fix the brain in the same fixative and then transfer to a sucrose solution for cryoprotection.
-
Cut 30 µm thick coronal sections using a cryostat.
-
Perform IHC staining for key markers of apoptosis and cellular stress.[2]
-
Primary Antibodies: Anti-FKBP12, Anti-FKBP52, Anti-caspase-8, Anti-cytochrome c, Anti-caspase-3.
-
Procedure: Follow standard IHC protocols for blocking, primary and secondary antibody incubation, and signal detection (e.g., using DAB).
-
-
Quantify the number of positively stained cells in the ischemic penumbra and core regions using a microscope and image analysis software.
Data Presentation
The following tables summarize the quantitative effects of GPI-1046 as reported in preclinical studies of neural damage and ischemia.
Table 1: Effect of GPI-1046 on Ischemic Damage Markers in Rat MCAO Model This table is based on findings from a study involving 90 minutes of MCAO followed by 24 hours of reperfusion.[2]
| Parameter Measured | Vehicle Control Group | GPI-1046 (10 mg/kg) Treated Group | Outcome |
| Infarct Volume | Baseline (High) | Greatly Reduced | Neuroprotective |
| Rotamase Activity | Increased | Significantly Inhibited | Protective |
| FKBP12-Positive Cells | Markedly Increased | Markedly Reduced | Protective |
| FKBP52-Positive Cells | Markedly Increased | Markedly Reduced | Protective |
| Caspase-8-Positive Cells | Markedly Increased | Markedly Reduced | Anti-apoptotic |
| Cytochrome c-Positive Cells | Markedly Increased | Markedly Reduced | Anti-apoptotic |
| Caspase-3-Positive Cells | Markedly Increased | Markedly Reduced | Anti-apoptotic |
Table 2: Dose-Dependent Effects of GPI-1046 in a Neurotoxicity Model While not an ischemia model, this data from an MPTP-induced neurotoxicity study demonstrates the potent, dose-dependent neuroregenerative capacity of GPI-1046, which is relevant to its mechanism in neural repair.[7]
| GPI-1046 Dose (s.c.) | Recovery of Striatal TH+ Innervation Density vs. Toxin/Vehicle Control |
| 4 mg/kg | Significant (P < 0.001) |
| 10 mg/kg | Significant (P < 0.001) |
| 20 mg/kg | Significant (P < 0.001) |
| 40 mg/kg | Significant (P < 0.001) |
TH+ = Tyrosine Hydroxylase Positive, a marker for dopaminergic neurons.
Conclusion
GPI-1046 has demonstrated significant neuroprotective effects in preclinical models of ischemic brain damage.[2] Its mechanism of action, involving the inhibition of rotamase activity and downstream apoptotic pathways, presents a compelling target for therapeutic intervention in acute ischemic stroke.[2] The protocols and data presented here provide a framework for researchers to further investigate the efficacy and translational potential of GPI-1046 and similar immunophilin ligands in treating cerebral ischemia.
References
- 1. psychiatrictimes.com [psychiatrictimes.com]
- 2. Protection against ischemic brain damage in rats by immunophilin ligand GPI-1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective Effect of Glycyrrhizin, a Direct HMGB1 Inhibitor, on Focal Cerebral Ischemia/Reperfusion-Induced Inflammation, Oxidative Stress, and Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Focal Cerebral Ischemia Induces Expression of Glutaminyl Cyclase along with Downstream Molecular and Cellular Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of GPI-1046 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of GPI-1046's poor solubility in aqueous solutions for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why does my GPI-1046 precipitate when I dilute it in aqueous buffer for my in vivo experiment?
A1: GPI-1046 is a lipophilic compound with poor water solubility. When a concentrated stock solution in a non-polar organic solvent like DMSO is diluted into an aqueous medium such as phosphate-buffered saline (PBS) or cell culture media, the solvent polarity increases significantly. This change can cause the compound to "crash out" or precipitate from the solution because it is no longer soluble in the high-water-content environment.[1]
Q2: What are the initial troubleshooting steps if I observe precipitation of GPI-1046?
A2: If you observe precipitation, consider these initial steps:
-
Optimize Solvent Concentration: Ensure the final concentration of any organic solvent (like DMSO) is as low as possible in your final formulation, typically below 1% for in vivo studies to minimize toxicity.
-
Gentle Warming: Warming the solution to 37°C may help in dissolving the precipitate. However, be cautious about the thermal stability of GPI-1046.
-
Sonication: Use a bath sonicator to break down precipitate particles and aid in their redissolution.[1]
-
pH Adjustment: If the final formulation allows, slight adjustments in the pH of the aqueous buffer might improve the solubility of GPI-1046, as it contains ionizable groups.[1]
Q3: What are some common formulation strategies to enhance the solubility of poorly water-soluble drugs like GPI-1046?
A3: Several strategies can be employed to improve the solubility and bioavailability of lipophilic compounds for in vivo administration. These include:
-
Co-solvents: Using a mixture of a primary solvent (like water) with one or more water-miscible organic solvents.[2][3]
-
Surfactants: Employing surfactants to form micelles that can encapsulate the drug molecules.[2]
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes with the drug, thereby increasing its aqueous solubility.[2][4]
-
Lipid-based Formulations: Incorporating the drug into lipid-based delivery systems such as emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS).[2][5]
-
Particle Size Reduction: Decreasing the particle size of the drug to increase its surface area and dissolution rate, for example, through micronization or nanosuspension formation.[2][6]
Troubleshooting Guide: Formulation Selection and Optimization
This guide provides a systematic approach to selecting and optimizing a suitable formulation for GPI-1046.
Diagram: Formulation Selection Workflow
Caption: A general workflow for selecting and developing a suitable formulation for GPI-1046.
Table: Comparison of Solubilization Strategies
| Strategy | Advantages | Disadvantages | Key Considerations |
| Co-solvents | Simple to prepare, can significantly increase solubility.[3] | Potential for in vivo toxicity, drug may precipitate upon dilution in the bloodstream.[3] | Use biocompatible solvents (e.g., PEG 300/400, propylene glycol, ethanol). Keep co-solvent concentration minimal. |
| Surfactants | Forms micelles to solubilize the drug, can improve stability.[2] | Potential for cell toxicity depending on the surfactant and concentration. | Use non-ionic, biocompatible surfactants (e.g., Tween® 80, Cremophor® EL). |
| Cyclodextrins | Forms inclusion complexes, enhances solubility and stability.[2][4] | Can have dose-limiting toxicity (nephrotoxicity).[3] | Select appropriate cyclodextrin type (e.g., HP-β-CD) and ensure the complex is stable. |
| Lipid Emulsions | Biocompatible, can mimic natural lipid transport, suitable for intravenous administration.[2] | More complex to prepare and characterize, potential for physical instability (e.g., creaming, cracking). | Ensure small and uniform droplet size for IV injection. Use pharmaceutically acceptable oils and emulsifiers. |
Diagram: Troubleshooting Precipitation Issues
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Inconsistent Results in GPI-1046 Neuroprotection Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results observed in neuroprotection assays involving GPI-1046.
Frequently Asked Questions (FAQs)
Q1: What is GPI-1046 and what is its proposed mechanism of action in neuroprotection?
GPI-1046 is a non-immunosuppressive immunophilin ligand designed to bind to the FK506 binding protein-12 (FKBP-12).[1] Its neurotrophic and neuroprotective effects are believed to be independent of the immunosuppressive pathway associated with FK506.[1] The proposed mechanism involves the GPI-1046/FKBP-12 complex interacting with and modulating intracellular signaling cascades that promote neuronal survival and neurite outgrowth.[1] Some evidence suggests that GPI-1046 can increase the content of neurotrophic factors such as glial cell line-derived neurotrophic factor (GDNF).
Q2: What are the common experimental models where GPI-1046 has been tested for neuroprotection?
GPI-1046 has been evaluated in a variety of in vitro and in vivo models of neurological damage and neurodegenerative diseases. These include:
-
In vitro:
-
In vivo:
-
Transient middle cerebral artery occlusion (MCAO) in rats, a model for ischemic stroke.[3]
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity in mice, a model for Parkinson's disease.[1]
-
6-hydroxydopamine (6-OHDA)-induced lesions in rats, another model for Parkinson's disease.[1]
-
Sciatic nerve crush injury in rats to assess peripheral nerve regeneration.[1]
-
Q3: Why am I seeing variable or conflicting results in my GPI-1046 experiments?
Inconsistent results with GPI-1046 are a known issue and can arise from several factors:
-
Species-Specific Differences: A significant factor appears to be the species used in the experimental model. While GPI-1046 has shown neuroregenerative effects in rodent models of Parkinson's disease, these effects were not observed in MPTP-treated primates.[4][5]
-
Experimental Model and Injury Type: The efficacy of GPI-1046 can be highly dependent on the specific model of neuronal injury. For instance, in a model of permanent focal cerebral ischemia, GPI-1046 was found to be ineffective, whereas FK506 showed protective effects. Similarly, GPI-1046 did not protect against neuronal death following axotomy of the medial forebrain bundle in rats, in contrast to FK506.[6]
-
Dosage and Administration Route: The concentration and method of delivery of GPI-1046 are critical. Inconsistent results could stem from suboptimal dosing or poor bioavailability in the target tissue.
-
Assay-Specific Variability: The choice of endpoint measurement can influence the observed outcome. For example, assessing neurite outgrowth may yield different results compared to measuring cell viability or apoptosis markers.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during GPI-1046 neuroprotection assays.
| Observed Problem | Potential Cause | Recommended Solution |
| No observable neuroprotective effect in an in vitro assay. | 1. Suboptimal GPI-1046 Concentration: The concentration of GPI-1046 may be too low or too high, leading to inefficacy or toxicity. | Perform a dose-response curve to determine the optimal concentration for your specific cell type and injury model. GPI-1046 has shown effects at picomolar concentrations for neurite outgrowth.[1] |
| 2. Poor Compound Solubility or Stability: GPI-1046 may not be fully dissolved or could be degrading in the culture medium. | Ensure proper solubilization of the compound according to the manufacturer's instructions. Prepare fresh solutions for each experiment and protect from light if necessary. | |
| 3. Inappropriate Cell Model: The neuronal cell type used may not be responsive to the neuroprotective mechanisms of GPI-1046. | Consider using primary neuronal cultures or different neuronal cell lines that have been previously shown to be responsive to immunophilin ligands. | |
| 4. Severity of the Insult: The neurotoxic insult (e.g., concentration of toxin, duration of oxygen-glucose deprivation) may be too severe for any protective effect to be observed. | Titrate the severity of the insult to achieve a level of cell death (e.g., 50%) where a protective effect can be more readily detected. | |
| Inconsistent neuroprotective effects in an in vivo animal model. | 1. Pharmacokinetic Issues: Poor bioavailability, rapid metabolism, or inability to cross the blood-brain barrier can limit the efficacy of GPI-1046. | Review the literature for established dosing regimens and administration routes for your specific animal model. Consider alternative delivery methods if necessary. |
| 2. Timing of Administration: The therapeutic window for neuroprotection is often narrow. | Administer GPI-1046 at different time points relative to the induced injury (e.g., pre-treatment, co-treatment, post-treatment) to determine the optimal therapeutic window. | |
| 3. Species Differences: As noted, GPI-1046 efficacy can vary between rodents and primates.[4][5] | Carefully consider the choice of animal model and be cautious when extrapolating results between species. | |
| 4. Variability in Surgical Procedure or Injury Induction: Inconsistent injury induction can lead to high variability in the outcome measures. | Standardize all surgical and injury-inducing procedures. Ensure all experimenters are proficient in the techniques. | |
| Discrepancy between neurite outgrowth and cell survival results. | 1. Different Underlying Mechanisms: The signaling pathways mediating neurite outgrowth and cell survival may be distinct, and GPI-1046 may preferentially activate one over the other. | Utilize multiple assays to assess different aspects of neuroprotection, such as assays for apoptosis (e.g., caspase-3 activity), oxidative stress, and neurite morphology. |
| 2. Assay Sensitivity and Specificity: The chosen assays may have different sensitivities or may be influenced by off-target effects. | Validate your assays with appropriate positive and negative controls. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on GPI-1046.
Table 1: In Vitro Efficacy of GPI-1046 on Neurite Outgrowth
| Parameter | Value | Cell Type | Reference |
| EC50 for Neurite Outgrowth | 58 pM | Chicken Sensory Ganglia | [1] |
| Concentration for Significant Enhancement | 1 pM | Chicken Sensory Ganglia | [1] |
Table 2: In Vivo Efficacy of GPI-1046 in a Parkinson's Disease Model (MPTP-Treated Mice)
| Treatment Group | Striatal TH-Positive Processes (relative to control) | Reference |
| MPTP/Vehicle | ~23% | [1] |
| MPTP + GPI-1046 (4 mg/kg) | >50% | [1] |
Table 3: In Vivo Efficacy of GPI-1046 in a Stroke Model (Transient MCAO in Rats)
| Treatment Group | Infarct Volume Reduction | Reference |
| GPI-1046 | Significantly Reduced | [3] |
Experimental Protocols
1. Protocol for In Vitro Neurite Outgrowth Assay (Based on Chicken Sensory Ganglia)
-
Preparation: Dissect dorsal root ganglia from chicken embryos and culture them in a suitable medium.
-
Treatment: Add GPI-1046 at various concentrations (e.g., ranging from 1 pM to 10 nM) to the culture medium. Include a negative control (vehicle) and a positive control (e.g., Nerve Growth Factor).
-
Incubation: Incubate the cultures for a defined period (e.g., 24-48 hours).
-
Analysis: Fix the cells and quantify neurite outgrowth using immunocytochemistry for neuronal markers (e.g., β-III tubulin) followed by image analysis to measure neurite length and branching.
2. Protocol for In Vivo Neuroprotection Assay in a Rat MCAO Model
-
Animal Model: Use adult male Wistar rats.
-
Surgical Procedure: Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCAO) for a specific duration (e.g., 90 minutes).
-
Treatment: Administer GPI-1046 or vehicle intravenously at the time of reperfusion.
-
Reperfusion and Recovery: Allow for a reperfusion period (e.g., 24 hours).
-
Analysis:
-
Infarct Volume: Sacrifice the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Immunohistochemistry: Process brain sections for immunohistochemical analysis of markers for apoptosis (e.g., caspase-3), neuronal survival, and glial activation.
-
Visualizations
Caption: Proposed signaling pathway of GPI-1046 for neuroprotection.
Caption: A logical workflow for troubleshooting inconsistent GPI-1046 results.
References
- 1. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective and antiretroviral effects of the immunophilin ligand GPI 1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protection against ischemic brain damage in rats by immunophilin ligand GPI-1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. The immunophilin ligand FK506, but not GPI-1046, protects against neuronal death and inhibits c-Jun expression in the substantia nigra pars compacta following transection of the rat medial forebrain bundle - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GPI-1046 Dosage for Maximal Neurotrophic Effect
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the use of GPI-1046 in neurotrophic research. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and a summary of quantitative data to facilitate experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is GPI-1046 and what is its primary mechanism of action for neurotrophic effects?
A1: GPI-1046 is a non-immunosuppressive small molecule that binds to the FK506-binding protein-12 (FKBP-12).[1] Unlike its structural analog FK506, GPI-1046 does not inhibit calcineurin, and therefore does not exert immunosuppressive effects.[1] Its neurotrophic properties are thought to arise from the activation of downstream signaling pathways that promote neuronal survival and neurite outgrowth, potentially through the induction of neurotrophic factors such as Glial Cell Line-Derived Neurotrophic Factor (GDNF).[2]
Q2: What is a typical effective concentration range for GPI-1046 in in vitro experiments?
A2: In vitro, GPI-1046 has been shown to be extremely potent. Significant enhancement of neurite outgrowth in sensory neuronal cultures has been observed at concentrations as low as 1 pM, with maximal effects typically seen between 1-10 nM.[1] The concentration for 50% of maximal stimulation (EC50) has been reported to be approximately 58 pM in chicken sensory ganglia cultures.[1]
Q3: What are the recommended dosages for in vivo studies in rodent models?
A3: In rodent models, effective dosages of GPI-1046 have been reported in the range of 3 to 40 mg/kg, administered subcutaneously (s.c.). For instance, daily administration of 10 mg/kg (s.c.) has been shown to enhance nerve regeneration in rats.[3] In mouse models of Parkinson's disease (MPTP-induced neurotoxicity), doses of 4, 10, 20, and 40 mg/kg have demonstrated dose-dependent recovery of striatal dopaminergic markers.[1]
Q4: Have there been any conflicting reports on the efficacy of GPI-1046?
A4: Yes, some studies have reported marginal or no significant neuroprotective or regenerative effects of GPI-1046 in certain models.[3] For example, one study found that GPI-1046 did not have regenerative effects in MPTP-treated primates, suggesting potential species-specific differences in its efficacy.[4] It is crucial to carefully select the experimental model and endpoints when investigating the effects of GPI-1046.
Q5: What is the proposed downstream signaling pathway for GPI-1046's neurotrophic effects?
A5: The precise downstream signaling pathway is not fully elucidated. However, it is known to be independent of calcineurin inhibition. Evidence suggests that the binding of GPI-1046 to FKBP-12 may trigger a signaling cascade that leads to the upregulation of neurotrophic factors like GDNF.[2] This, in turn, can activate pathways promoting neuronal survival and growth. One study suggests that the PI3K/Akt pathway, but not the MAPK pathway, is essential for neurotrophin-mediated survival.[5]
Data Presentation
Table 1: In Vitro Efficacy of GPI-1046 on Neurite Outgrowth
| Cell Type | Effective Concentration Range | EC50 | Maximal Effect | Reference |
| Chicken Sensory Ganglia | 1 pM - 10 nM | 58 pM | Comparable to Nerve Growth Factor (NGF) | [1] |
| PC12 Cells (in presence of low NGF) | 0.1 - 1000 nM (little effect reported in one study) | Not Applicable | - | [6] |
Table 2: In Vivo Efficacy of GPI-1046 in Rodent Models
| Animal Model | Dosing Regimen | Outcome | Reference |
| Rat Sciatic Nerve Crush | 3 or 10 mg/kg s.c. daily for 18 days | Augmented regrowth of damaged sciatic and central serotonin neurons. | [1] |
| Rat 6-OHDA Model of Parkinson's Disease | 10 mg/kg/day for 5 days | Reduced amphetamine-induced circling duration. | [3] |
| Mouse MPTP Model of Parkinson's Disease | 4, 10, 20, or 40 mg/kg s.c. | Dose-dependent recovery of striatal TH innervation density. | [1] |
Mandatory Visualization
Caption: Proposed signaling pathway for GPI-1046-mediated neurotrophic effects.
Experimental Protocols
In Vitro Neurite Outgrowth Assay
This protocol is adapted from established methods for assessing neurite outgrowth in primary neuronal cultures.[7]
Materials:
-
GPI-1046 stock solution (in DMSO)
-
Primary neurons (e.g., Dorsal Root Ganglion neurons)
-
Cell culture medium appropriate for the chosen neuron type
-
Poly-L-lysine and Laminin coated culture plates or coverslips
-
Microscope with imaging software for quantification
Procedure:
-
Cell Plating: Plate dissociated primary neurons on Poly-L-lysine and Laminin coated surfaces at a desired density.
-
Compound Treatment: After allowing the cells to adhere, replace the medium with fresh medium containing various concentrations of GPI-1046 (e.g., from 1 pM to 100 nM). Include a vehicle control (DMSO) and a positive control (e.g., NGF).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for neurite extension.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with a neuronal marker (e.g., anti-β-III-tubulin antibody) to visualize neurons and their processes.
-
Imaging and Analysis: Acquire images using a microscope and quantify neurite length and branching using appropriate software (e.g., ImageJ with NeuronJ plugin).
Caption: Experimental workflow for the in vitro neurite outgrowth assay.
In Vivo MPTP Mouse Model of Parkinson's Disease
This protocol is a general guideline based on established MPTP-induced neurodegeneration models.[8][9][10][11] Caution: MPTP is a potent neurotoxin and must be handled with extreme care following all institutional safety protocols.
Materials:
-
MPTP-HCl
-
GPI-1046
-
C57BL/6 mice
-
Appropriate vehicle for drug administration (e.g., saline)
-
Equipment for behavioral testing (e.g., rotarod)
-
Histology and immunohistochemistry reagents
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
MPTP Administration: Administer MPTP to induce dopaminergic neurodegeneration. A common regimen is four intraperitoneal (i.p.) injections of 20 mg/kg MPTP-HCl spaced 2 hours apart.
-
GPI-1046 Treatment: Administer GPI-1046 (e.g., 4, 10, 20, or 40 mg/kg, s.c.) according to the experimental design (e.g., pre-treatment, co-treatment, or post-treatment).
-
Behavioral Testing: Perform behavioral tests (e.g., rotarod, open field) to assess motor function at various time points post-MPTP administration.
-
Tissue Collection and Analysis: At the end of the study, perfuse the animals and collect brain tissue. Process the tissue for immunohistochemical analysis of dopaminergic neurons (e.g., tyrosine hydroxylase staining) in the substantia nigra and striatum.
Caption: Experimental workflow for the in vivo MPTP mouse model.
Troubleshooting Guides
Issue 1: Low or No Neurotrophic Effect Observed in Vitro
| Possible Cause | Recommended Solution |
| Suboptimal GPI-1046 Concentration | Perform a wider dose-response curve, starting from the picomolar range up to micromolar concentrations. |
| Cell Health and Viability | Ensure cells are healthy and not overly passaged. Check for signs of stress or contamination. |
| Assay Conditions | Optimize incubation time. The neurotrophic effect may take time to develop. |
| Compound Solubility | Ensure GPI-1046 is fully dissolved in the stock solution and properly diluted in the culture medium. Consider using a low percentage of a solubilizing agent if necessary, and include a vehicle control. |
| Cell Type Specificity | The neurotrophic effect of GPI-1046 may be cell-type specific. Consider testing different neuronal cell types. |
Issue 2: High Variability in In Vitro Assay Results
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating and use a consistent plating technique. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure accurate and consistent pipetting of both cells and compounds. |
| Subjective Quantification | Use automated image analysis software for unbiased quantification of neurite outgrowth. |
Issue 3: Lack of Efficacy or Unexpected Results in Animal Models
| Possible Cause | Recommended Solution |
| Pharmacokinetics and Bioavailability | The chosen route of administration and dosage may not achieve sufficient brain exposure. Consider pharmacokinetic studies to determine the optimal dosing regimen. |
| Timing of Treatment | The therapeutic window for GPI-1046 may be narrow. Test different treatment initiation times relative to the neurotoxic insult. |
| Animal Model and Species Differences | The chosen animal model may not be responsive to GPI-1046. Be aware of potential species-specific differences in efficacy.[4] |
| Severity of the Lesion | The neurotoxic lesion may be too severe for GPI-1046 to exert a significant protective or regenerative effect. Consider titrating the dose of the neurotoxin. |
| Behavioral Endpoint Sensitivity | The chosen behavioral tests may not be sensitive enough to detect subtle functional improvements. Use a battery of behavioral tests to assess different aspects of motor and cognitive function. |
References
- 1. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunosuppressive (FK506) and non-immunosuppressive (GPI1046) immunophilin ligands activate neurotrophic factors in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the neurotrophic effects of GPI-1046 on neuron survival and regeneration in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. modelorg.com [modelorg.com]
- 9. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting GPI-1046 delivery across the blood-brain barrier
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GPI-1046, with a focus on its delivery across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vivo experiments show lower than expected brain concentrations of GPI-1046. What are the potential causes and how can I troubleshoot this?
A1: While GPI-1046 has physicochemical properties favorable for crossing the blood-brain barrier (BBB), several factors can lead to lower than expected brain concentrations. Here’s a step-by-step troubleshooting guide:
Step 1: Verify Physicochemical Properties and Formulation
Ensure the integrity and purity of your GPI-1046 compound. Impurities can alter its properties. Additionally, consider the formulation used for administration. Poor solubility or stability in the vehicle can lead to reduced bioavailability and consequently, lower brain uptake.
-
Action:
-
Confirm the purity of your GPI-1046 batch via analytical methods like HPLC.
-
Assess the solubility and stability of GPI-1046 in your chosen vehicle at the concentration used for dosing. Consider alternative, biocompatible solvents or co-solvents if solubility is an issue.
-
Step 2: Investigate Potential P-glycoprotein (P-gp) Efflux
GPI-1046, like many small molecules, could be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp). P-gp actively pumps compounds from the brain back into the bloodstream, reducing net brain accumulation.
-
Action:
-
Perform an in vitro P-gp substrate assay using a cell line like MDCK-MDR1, which overexpresses human P-gp. A high efflux ratio (Papp B-A / Papp A-B > 2) suggests that GPI-1046 is a P-gp substrate.
-
If GPI-1046 is identified as a P-gp substrate, consider co-administration with a P-gp inhibitor in your in vivo experiments to confirm its role in limiting brain penetration.
-
Step 3: Evaluate Plasma Protein Binding
High binding to plasma proteins can reduce the unbound fraction of the drug in circulation, which is the fraction available to cross the BBB.
-
Action:
-
Determine the plasma protein binding of GPI-1046 using techniques like equilibrium dialysis or ultrafiltration.
-
If plasma protein binding is high, this may contribute to lower-than-expected free drug concentrations available for brain entry.
-
Step 4: Refine In Vivo Experimental Protocol
Subtle variations in the in vivo protocol can significantly impact the measured brain concentrations.
-
Action:
-
Ensure accurate dosing and sample collection times. Brain and plasma concentrations should be measured at multiple time points to capture the full pharmacokinetic profile.
-
Proper brain tissue harvesting and homogenization are critical. Ensure complete removal of blood from the brain tissue through perfusion to avoid contamination of the brain homogenate with blood containing the compound.
-
Below is a logical workflow for troubleshooting low brain concentrations of GPI-1046.
Caption: Troubleshooting workflow for low GPI-1046 brain concentration.
Q2: What are the key physicochemical properties of GPI-1046 relevant to BBB penetration?
A2: The ability of a small molecule to cross the BBB is influenced by several physicochemical properties. GPI-1046 has properties that are generally considered favorable for brain penetration.
| Property | Value | Implication for BBB Penetration |
| Molecular Weight | 360.20 g/mol | Below the general threshold of 400-500 Da, which is favorable for passive diffusion across the BBB. |
| LogP | 1.54 | Indicates moderate lipophilicity, which is within the optimal range (typically 1.5-2.5) for BBB penetration. |
| Polar Surface Area (PSA) | 90.40 Ų | At the upper end of the ideal range (typically < 90 Ų) for passive diffusion across the BBB. |
| Hydrogen Bond Donors | 0 | Favorable for BBB penetration as fewer hydrogen bonds need to be broken for the molecule to enter the lipid environment of the BBB. |
| Hydrogen Bond Acceptors | 6 | Within an acceptable range for BBB penetration. |
Q3: How can I improve the brain delivery of GPI-1046 if it is found to be a P-gp substrate?
A3: If GPI-1046 is confirmed to be a P-gp substrate, several strategies can be employed to enhance its brain delivery:
-
Prodrug Approach: A prodrug is a modified version of the active drug that is designed to be inactive until it is metabolized in the body. A prodrug of GPI-1046 could be designed to not be a substrate for P-gp. Once across the BBB, the prodrug would be converted to the active GPI-1046.
-
Formulation in Nanoparticles: Encapsulating GPI-1046 in lipid-based nanoparticles (e.g., solid lipid nanoparticles or liposomes) can help to bypass P-gp efflux. These nanoparticles can be further surface-modified with ligands that target receptors on the BBB for enhanced uptake.
-
Co-administration with P-gp Inhibitors: While primarily a research tool, co-administration of a P-gp inhibitor can increase the brain concentration of a P-gp substrate. However, this approach has potential for drug-drug interactions and is not always clinically viable.
The following diagram illustrates the concept of a prodrug strategy to bypass P-gp efflux.
Potential off-target effects of GPI-1046 in neuronal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GPI-1046 in neuronal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GPI-1046?
A1: GPI-1046 is a non-immunosuppressive immunophilin ligand that binds to the FK506 binding protein-12 (FKBP-12).[1] Its neurotrophic effects are believed to stem from this interaction, which is distinct from the immunosuppressive pathway of compounds like FK506, as GPI-1046 does not inhibit calcineurin.[1][2]
Q2: What are the reported neurotrophic effects of GPI-1046?
A2: In rodent models, GPI-1046 has demonstrated several neurotrophic effects, including:
-
Stimulation of neurite outgrowth in sensory neuronal cultures.[1]
-
Promotion of regeneration of lesioned sciatic nerve axons and enhancement of myelination.[1]
-
Protection and sprouting of serotonin-containing nerve fibers.[1]
-
Regenerative sprouting of dopaminergic neurons in models of Parkinson's disease.[1][3]
Q3: Are there species-specific differences in the efficacy of GPI-1046?
A3: Yes, studies suggest potential species-specific differences. While GPI-1046 shows neuroregenerative effects in rodent models of Parkinson's disease, it did not demonstrate similar regenerative effects in MPTP-treated primate models.[4][5] Researchers should consider this when translating findings from rodent studies to higher-order animals.
Q4: Can GPI-1046 influence neurotransmitter systems other than the dopaminergic system?
A4: Yes, GPI-1046 has been shown to promote the protection and/or sprouting of serotonin-containing nerve fibers in the somatosensory cortex following parachloroamphetamine treatment in animal models.[1]
Troubleshooting Guide
Issue 1: Lack of observed neuroregenerative effect in my experimental model.
-
Possible Cause 1: Species Specificity. As noted, GPI-1046's effects may be species-dependent, with demonstrated efficacy in rodents but not in primates in some studies.[4][5]
-
Troubleshooting Step 1: Critically evaluate if the chosen animal model is appropriate and if there is existing literature supporting the use of GPI-1046 in that species for the intended application.
-
Possible Cause 2: Experimental Paradigm. The timing of GPI-1046 administration in relation to the neuronal injury is crucial. In some models, treatment was effective when administered both concurrently with the neurotoxin and after the lesion had been established.[1][3][6]
-
Troubleshooting Step 2: Review your dosing regimen. Ensure the timing and duration of GPI-1046 treatment are aligned with previously successful studies. For example, in 6-OHDA lesioned rats, GPI-1046 was administered at various time points post-lesion with positive outcomes.[1][6]
-
Possible Cause 3: Dosage. The effective dose can vary between models.
-
Troubleshooting Step 3: Consult the quantitative data table below to ensure your dosage is within the reported effective range for similar studies.
Issue 2: Unexpected changes in gene expression or protein levels unrelated to the primary target.
-
Possible Cause: GPI-1046 may have off-target effects. For instance, it has been shown to up-regulate the expression of presenilin-1 (PS-1) mRNA and protein.[7]
-
Troubleshooting Step: If you observe unexpected results, consider the possibility of off-target effects. The upregulation of PS-1 was linked to the restoration of NMDA receptor-mediated synaptic transmission, suggesting that some off-target effects could be mechanistically important for its neurotrophic activity.[7] It is advisable to perform broader profiling experiments (e.g., transcriptomics, proteomics) to identify potential off-target effects in your specific model.
Issue 3: Inconsistent results with in vitro neurite outgrowth assays.
-
Possible Cause: The potency of GPI-1046 in vitro is very high, with significant enhancement of neurite outgrowth observed at picomolar concentrations.[1][3]
-
Troubleshooting Step: Ensure accurate and serial dilutions of the compound. Given its high potency, even minor errors in concentration can lead to significant variations in results. It is also important to have appropriate controls, including a vehicle control and a positive control like Nerve Growth Factor (NGF).[1]
Quantitative Data Summary
| Parameter | Value | Species/Model | Reference |
| In Vitro Potency (Neurite Outgrowth) | |||
| EC50 | 58 pM | Chicken Sensory Ganglia | [1] |
| Significant Enhancement | 1 pM | Chicken Sensory Ganglia | [1][3] |
| Binding Affinity | |||
| Ki for FKBP-12 rotamase inhibition | ~7.5 nM | N/A | [1] |
| In Vivo Dosage (Rodent Models) | |||
| MPTP Model (Neuroprotection) | 4 mg/kg (s.c.) | Mouse | [1] |
| MPTP Model (Regeneration) | 4-20 mg/kg (s.c.) | Mouse | [6] |
| 6-OHDA Model (Regeneration) | 10 mg/kg (s.c.) | Rat | [1][6] |
| Functional Recovery (6-OHDA Model) | |||
| Reduction in amphetamine-induced rotations | Significant at 10 mg/kg | Rat | [1] |
Experimental Protocols
1. 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
-
Animal Model: Male Sprague-Dawley rats (250-275 g).
-
Lesioning Procedure: Unilateral stereotaxic injection of 2.0 µL of 10 µg/mL 6-OHDA in 0.04% ascorbic acid into the substantia nigra.
-
GPI-1046 Treatment Regimens:
-
Study 1: GPI-1046 (10 mg/kg, s.c.) administered 1 hour after 6-OHDA injection.
-
Study 2: GPI-1046 (10 mg/kg, s.c.) first administered 7 days after 6-OHDA injection.
-
Study 3: GPI-1046 (10 mg/kg, s.c.) first administered 28 days after 6-OHDA injection.
-
-
Behavioral Assessment: Amphetamine-induced rotations (3 mg/kg, s.c.) were measured two weeks after the final GPI-1046 injection. Rotations were counted manually for 1 hour.
-
Biochemical Analysis: Striatal dopamine and its metabolites were quantified using electrochemical detection.
2. MPTP Mouse Model of Parkinson's Disease
-
Animal Model: Male C57BL/6 mice.
-
Neurotoxin Administration: MPTP administered to induce destruction of dopamine neurons.
-
GPI-1046 Treatment Paradigms:
-
Concurrent Dosing: GPI-1046 (4 mg/kg) administered concurrently with MPTP.
-
Post-MPTP Dosing: GPI-1046 administered after maximal destruction of dopamine neurons has occurred.
-
-
Endpoint Analysis: Animals were sacrificed 18 days after the start of MPTP treatment. Striatal innervation density was assessed.
Visualizations
Caption: Intracellular signaling pathway of GPI-1046.
Caption: General experimental workflow for in vivo studies.
References
- 1. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. psychiatrictimes.com [psychiatrictimes.com]
- 4. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. pnas.org [pnas.org]
- 7. GPI-1046 increases presenilin-1 expression and restores NMDA channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the bioavailability of GPI-1046 for oral administration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the oral bioavailability of the neurotrophic agent GPI-1046.
Frequently Asked Questions (FAQs)
Q1: What is GPI-1046 and what are its key characteristics relevant to oral administration?
GPI-1046 is a non-immunosuppressive immunophilin ligand that has demonstrated neurotrophic properties in various preclinical models.[1][2] It is a small molecule designed to bind to FK506 binding protein-12 (FKBP-12) without inhibiting calcineurin, thus avoiding the immunosuppressive effects of related compounds like FK506.[2] Early reports suggested that GPI-1046 has excellent bioavailability and is active after oral administration.[1] However, optimizing oral delivery is often crucial for ensuring consistent and maximal therapeutic efficacy, especially for centrally acting agents.
Q2: What are the potential challenges in achieving optimal oral bioavailability for a compound like GPI-1046?
While GPI-1046 is reported to be orally active, like many small molecule drugs, its oral bioavailability can be influenced by several factors. These can be broadly categorized as challenges related to solubility and permeability, which are the cornerstones of the Biopharmaceutics Classification System (BCS).[3] Other general challenges include first-pass metabolism in the gut wall and liver.[3] For a neurotrophic agent, efficiently crossing the blood-brain barrier is another critical step following oral absorption.[1]
Q3: What are the general strategies to improve the oral bioavailability of a poorly soluble drug?
For drugs with low aqueous solubility, several formulation strategies can be employed to enhance their dissolution and subsequent absorption. These include:
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance solubility and dissolution rate.[3]
-
Microemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can increase the solubility of lipophilic drugs and present the drug in a solubilized form for absorption.[4]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[3][5]
-
Inclusion Complexes: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[3]
Q4: How can I assess the oral bioavailability of my GPI-1046 formulation in a preclinical setting?
Pharmacokinetic (PK) studies in animal models are essential to determine the oral bioavailability of a formulation. A typical study involves administering the formulation orally to one group of animals and an intravenous (IV) solution of the drug to another group. Blood samples are collected at various time points and the plasma concentrations of the drug are measured. The absolute oral bioavailability (F%) is then calculated using the following formula:
F(%) = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100
Where AUC is the area under the plasma concentration-time curve.
Troubleshooting Guide
Issue 1: High variability in plasma concentrations of GPI-1046 after oral administration.
-
Possible Cause: This could be due to variable dissolution of the formulation in the gastrointestinal (GI) tract. Food effects can also contribute to this variability.
-
Troubleshooting Steps:
-
Improve Formulation: Consider developing an advanced formulation such as a microemulsion or a solid dispersion to ensure more consistent drug release and dissolution.[3][4]
-
Control for Food Effects: Conduct pharmacokinetic studies in both fasted and fed states to understand the impact of food on drug absorption.
-
Assess Stability: Ensure the stability of GPI-1046 in the GI environment. Degradation in the stomach or intestines can lead to variable absorption.
-
Issue 2: Low oral bioavailability despite good in vitro dissolution.
-
Possible Cause: This may indicate poor permeability across the intestinal epithelium or significant first-pass metabolism.[3]
-
Troubleshooting Steps:
-
Permeability Assessment: Use in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of GPI-1046.
-
Metabolism Studies: Investigate the metabolic stability of GPI-1046 in liver microsomes and hepatocytes to determine the extent of first-pass metabolism.
-
Use of Permeation Enhancers: For research purposes, consider co-administration with well-characterized permeation enhancers to probe the permeability limitations. However, the use of such enhancers in final formulations requires careful safety evaluation.[6]
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Different GPI-1046 Formulations in Rats
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension | 10 | 150 ± 35 | 2.0 | 600 ± 120 | 25 |
| Solid Dispersion | 10 | 350 ± 60 | 1.0 | 1400 ± 250 | 58 |
| Microemulsion | 10 | 500 ± 80 | 0.5 | 1800 ± 300 | 75 |
| Intravenous | 2 | 1200 ± 200 | 0.1 | 2400 ± 400 | 100 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a GPI-1046 Solid Dispersion
-
Polymer Selection: Choose a suitable polymer carrier such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).
-
Solvent System: Dissolve both GPI-1046 and the polymer in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.
-
Drying: Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous nature of the drug).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (250-300 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=5 per group) for each formulation to be tested and for the intravenous reference group.
-
Dosing:
-
Oral Administration: Administer the GPI-1046 formulation (e.g., aqueous suspension, solid dispersion) via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous Administration: Administer a solution of GPI-1046 in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein at a lower dose (e.g., 2 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of GPI-1046 in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Calculate the absolute oral bioavailability as described in the FAQs.
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Improved oral bioavailability of poorly water-soluble glimepiride by utilizing microemulsion technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Unexpected Cell Death in Cultures Treated with GPI-1046
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cell death in cell cultures treated with the neurotrophic compound GPI-1046.
Frequently Asked Questions (FAQs)
Q1: What is GPI-1046 and what is its primary mechanism of action?
GPI-1046 is a non-immunosuppressive immunophilin ligand that binds to the FK506 binding protein-12 (FKBP-12).[1][2] Unlike its parent compound, FK506 (tacrolimus), GPI-1046 does not inhibit calcineurin, the enzyme responsible for the immunosuppressive effects of FK506.[1][3] Its neurotrophic and neuroprotective effects are thought to be mediated through its interaction with FKBP-12, which is involved in various cellular processes, including protein folding and signal transduction.[4][5] Some studies suggest that GPI-1046 may promote neurite outgrowth and protect neurons from various insults.[1][6][7][8]
Q2: Is GPI-1046 known to be cytotoxic?
The available scientific literature does not widely report direct cytotoxicity of GPI-1046 at typical experimental concentrations. In fact, it is often studied for its neuroprotective properties.[6][9][10] However, as with any compound, off-target effects or issues with the compound's purity, solubility, or stability could potentially contribute to cell stress or death. Some studies have shown marginal or no protective effects, but significant cell death induction is not a commonly reported outcome.[11][12][13]
Q3: What are the common causes of unexpected cell death in cell culture experiments?
Unexpected cell death in cell culture can arise from a multitude of factors, broadly categorized as chemical, biological, and procedural issues. These include:
-
Biological Contamination: Bacterial, fungal, yeast, mycoplasma, or viral infections can rapidly lead to cell death.[14][15][16][17][18]
-
Chemical Contamination: Impurities in media, sera, or water, or residues from cleaning agents can be toxic to cells.[16]
-
Compound-Related Issues: Problems with the solubility, stability, or concentration of the treatment compound (in this case, GPI-1046).
-
Suboptimal Culture Conditions: Incorrect pH, temperature, CO2 levels, or high osmolality can induce stress and cell death.[19]
-
Nutrient Depletion and Waste Accumulation: Depletion of essential nutrients or the buildup of toxic metabolites like ammonia and lactate can trigger apoptosis.[19]
-
Cell Line Specific Sensitivity: Different cell lines can have varying sensitivities to a given compound or culture conditions.
-
Procedural Errors: Improper aseptic technique, errors in dilution calculations, or harsh cell handling can all contribute to cell death.[16]
Troubleshooting Guide
If you are observing unexpected cell death in your cultures treated with GPI-1046, follow this step-by-step troubleshooting guide.
Step 1: Rule out Contamination
Contamination is a primary suspect in cases of sudden and widespread cell death.
Question: How can I check for contamination?
-
Visual Inspection: Daily microscopic examination of your cultures is the first line of defense. Look for:
-
Mycoplasma Testing: Mycoplasma contamination is not visible by standard microscopy and can alter cell metabolism and viability.[16][18] Regular testing using PCR, ELISA, or fluorescence staining is highly recommended.[17][18]
What to do if contamination is detected:
-
For severe contamination, immediately discard the contaminated cultures and decontaminate the incubator and biosafety cabinet.[14]
-
For mild bacterial contamination, a temporary solution may be to wash the cells with PBS and use a high concentration of penicillin/streptomycin, but this is not a long-term solution.[14]
Step 2: Verify GPI-1046 Concentration, Preparation, and Storage
Incorrect concentration or issues with the compound itself can lead to unexpected results.
Question: What is the recommended working concentration for GPI-1046?
The effective concentration of GPI-1046 can be cell-type dependent and should be determined empirically. However, studies have reported neurotrophic effects at concentrations ranging from picomolar to low nanomolar.[1][6][7]
| Concentration Range | Effect | Reference |
| 1 pM - 10 nM | Neurite outgrowth in sensory ganglia | [1][7] |
| Up to 10 µM | Non-immunosuppressive in T-cell proliferation assays | [1] |
Troubleshooting Checklist for GPI-1046:
-
Recalculate Dilutions: Double-check all calculations for the preparation of your stock and working solutions.
-
Assess Solubility: Ensure that GPI-1046 is fully dissolved in your vehicle (e.g., DMSO) before adding it to the culture medium. Precipitates can cause uneven dosing and potential cytotoxicity.
-
Vehicle Control: Always include a vehicle-only control group in your experiments to ensure that the solvent is not the cause of cell death.
-
Compound Stability: Consider the stability of GPI-1046 in your culture medium under standard incubation conditions. It may be necessary to perform media changes more frequently.
-
Storage: Verify that the compound has been stored correctly according to the manufacturer's instructions to prevent degradation.
Step 3: Evaluate Culture Conditions and Experimental Setup
Subtle deviations from optimal culture conditions can be a source of cell stress.
Question: What aspects of my experimental setup should I review?
-
Negative Controls: Include an untreated control group (cells in media alone) to establish a baseline for cell viability.
-
Positive Controls: If you are running an assay to detect cell death, include a positive control (a known inducer of apoptosis or necrosis) to ensure the assay is working correctly.
-
Media and Reagents: Use high-quality, pre-tested media, serum, and supplements from reputable suppliers.[18] Be mindful of lot-to-lot variability.
-
Incubator Conditions: Regularly check and calibrate the temperature, CO2, and humidity levels of your incubator.
Step 4: Characterize the Type of Cell Death
Understanding whether the cells are undergoing apoptosis or necrosis can provide clues about the underlying cause.
Question: How can I determine the type of cell death occurring in my cultures?
Several assays can be used to differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
| Assay | Principle | Detects |
| LDH Assay | Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with compromised plasma membranes.[20][21] | Primarily necrosis or late apoptosis. |
| Caspase-3/7 Assay | Detects the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[22][23][24] | Apoptosis.[25] |
| TUNEL Assay | Labels the 3'-OH ends of fragmented DNA, a hallmark of late-stage apoptosis.[26][27][28][29][30] | Apoptosis.[28][29] |
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is a general guideline and may need to be optimized for your specific cell type and experimental conditions.
-
Plate Cells: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat Cells: Treat the cells with GPI-1046, a vehicle control, and a positive control for maximal LDH release (e.g., a lysis buffer).
-
Incubate: Incubate the plate for the desired treatment duration.
-
Collect Supernatant: Carefully collect the cell culture supernatant from each well.
-
Prepare Reaction Mixture: Prepare the LDH assay reaction mixture according to the manufacturer's instructions.
-
Measure LDH Activity: Add the reaction mixture to the supernatant samples and incubate at room temperature, protected from light. Measure the absorbance at the recommended wavelength (e.g., 490 nm).[31]
-
Calculate Cytotoxicity: Calculate the percentage of cytotoxicity relative to the positive control.
Caspase-3/7 Activity Assay (Luminescent)
This protocol is based on a common "add-mix-measure" format.
-
Plate and Treat Cells: Seed and treat cells in a white-walled 96-well plate suitable for luminescence measurements. Include appropriate controls.
-
Equilibrate Plate: After treatment, allow the plate to equilibrate to room temperature.
-
Add Reagent: Add the Caspase-Glo® 3/7 Reagent to each well.[22]
-
Incubate: Mix the contents of the wells and incubate at room temperature for the time specified by the manufacturer (typically 1-2 hours).
-
Measure Luminescence: Read the luminescence using a plate reader. The signal is proportional to the amount of caspase-3/7 activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This protocol is for adherent cells on coverslips.
-
Sample Preparation: Grow and treat cells on coverslips.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS.[27]
-
Permeabilization: Permeabilize the cells with a solution of 0.1-0.5% Triton X-100 in PBS to allow the enzyme to enter the nucleus.[27]
-
TdT Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or fluorescently tagged dUTP).[26][30] TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.[28]
-
Detection (if necessary): If using an indirect labeling method (e.g., Br-dUTP), incubate with a fluorescently labeled antibody against the tag (e.g., anti-BrdU antibody).[30]
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye like DAPI or Hoechst. Mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using fluorescence microscopy. Apoptotic cells will show bright nuclear fluorescence.[26]
Visualizations
GPI-1046 Mechanism of Action
Caption: Simplified diagram of GPI-1046's neurotrophic action and its distinction from the immunosuppressive pathway.
Experimental Workflow for Investigating Cell Death
Caption: A logical workflow for troubleshooting unexpected cell death in GPI-1046-treated cultures.
Apoptosis vs. Necrosis Signaling Pathways
Caption: Contrasting the signaling pathways of apoptosis and necrosis in the context of cell culture experiments.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. NEUROIMMUNOPHILIN GPI-1046 REDUCES ETHANOL CONSUMPTION IN PART THROUGH ACTIVATION OF GLT1 IN ALCOHOL-PREFERRING RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunophilins: Structures, Mechanisms and Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunophilin ligands demonstrate common features of signal transduction leading to exocytosis or transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychiatrictimes.com [psychiatrictimes.com]
- 7. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The non-immunosuppressive immunophilin ligand GPI-1046 potently stimulates regenerating axon growth from adult mouse dorsal root ganglia cultured in Matrigel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective and antiretroviral effects of the immunophilin ligand GPI 1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protection against ischemic brain damage in rats by immunophilin ligand GPI-1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of the neurotrophic effects of GPI-1046 on neuron survival and regeneration in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The immunophilin ligand FK506, but not GPI-1046, protects against neuronal death and inhibits c-Jun expression in the substantia nigra pars compacta following transection of the rat medial forebrain bundle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. yeasenbio.com [yeasenbio.com]
- 15. corning.com [corning.com]
- 16. cellculturecompany.com [cellculturecompany.com]
- 17. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 19. Cell death in mammalian cell culture: molecular mechanisms and cell line engineering strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LDH cytotoxicity assay [protocols.io]
- 21. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 22. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 23. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. biogot.com [biogot.com]
- 25. bdbiosciences.com [bdbiosciences.com]
- 26. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. clyte.tech [clyte.tech]
- 28. antbioinc.com [antbioinc.com]
- 29. assaygenie.com [assaygenie.com]
- 30. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 31. cellbiologics.com [cellbiologics.com]
Technical Support Center: Refinement of Behavioral Tests for GPI-1046 Treated Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GPI-1046 in animal models, with a focus on refining behavioral test protocols.
I. Troubleshooting Guides
This section addresses specific issues that may arise during behavioral testing with GPI-1046.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in behavioral test results between animals in the same treatment group. | 1. Inconsistent drug administration (dose, timing, route). 2. Animal stress from handling or environmental factors. 3. Individual differences in drug metabolism or sensitivity. 4. Pre-existing behavioral differences in the animals. | 1. Standardize Administration: Ensure precise and consistent dosing, timing, and route of GPI-1046 administration for all animals. Prepare fresh drug solutions daily. 2. Acclimatize Animals: Handle animals for several days prior to the experiment to reduce stress. Ensure the testing environment is quiet and consistently lit. 3. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability. 4. Baseline Testing: Conduct a baseline behavioral test before GPI-1046 administration to identify and exclude outliers or to use as a covariate in the analysis. |
| Animals treated with GPI-1046 show unexpected sedative or hyperactive effects. | 1. Off-target effects of GPI-1046 at the administered dose. 2. Interaction of GPI-1046 with other experimental conditions. 3. The vehicle used for drug delivery may have its own behavioral effects. | 1. Dose-Response Study: Conduct a pilot study with a range of GPI-1046 doses to identify the optimal concentration that provides neuroprotection without causing confounding motor effects. 2. Vehicle Control: Always include a vehicle-only control group to distinguish the effects of GPI-1046 from those of the vehicle. 3. Open Field Test: Perform an open field test to specifically assess locomotor activity and anxiety-like behavior before proceeding with more complex cognitive or motor tests. |
| No significant effect of GPI-1046 is observed in a neurodegenerative model where it is expected to be effective. | 1. Inadequate dose or duration of treatment. 2. The chosen behavioral test may not be sensitive enough to detect subtle functional recovery. 3. The timing of the behavioral test in relation to the neurotoxic insult and treatment is critical. 4. Species or strain differences in response to GPI-1046. | 1. Optimize Dosing Regimen: Review literature for effective dose ranges and treatment durations for the specific animal model. Consider a higher dose or a longer treatment period. 2. Select Appropriate Tests: Use a battery of behavioral tests that assess different aspects of function (e.g., motor coordination, spatial memory, anxiety). 3. Adjust Testing Timeframe: The window for observing functional recovery may be specific. Test animals at multiple time points post-insult and treatment. 4. Review Model Suitability: Confirm that the chosen animal model and species have been shown to be responsive to immunophilin ligands. Note that effects in rodents may not always translate to primates.[1] |
| Animals in the Morris Water Maze "float" or show passive behavior instead of actively searching for the platform. | 1. Lack of motivation to escape the water. 2. Motor impairment that prevents effective swimming. 3. High levels of stress or anxiety leading to freezing behavior. | 1. Water Temperature: Ensure the water temperature is maintained at a level that encourages escape without being overly stressful (typically 20-24°C for rats). 2. Visible Platform Training: Begin with visible platform training to ensure all animals can see, swim to, and climb onto the platform. This also helps to reduce initial anxiety. 3. Handling and Acclimatization: Gentle handling and proper acclimatization to the testing room can reduce stress-induced floating. |
| Animals fall off the open arms of the Elevated Plus Maze. | 1. Motor coordination deficits, which may be a side effect of the treatment or a feature of the animal model. 2. The width of the open arms may be too narrow for the size of the animals. | 1. Motor Pre-screening: Use a test like the Rotarod to screen for motor deficits before conducting the Elevated Plus Maze test. 2. Maze Dimensions: Ensure the dimensions of the maze are appropriate for the species and size of the animals being tested. |
| Animals "cartwheel" or passively rotate on the Rotarod. | 1. The animal has not learned to actively walk on the rotating rod. 2. The surface of the rod is too smooth, preventing a good grip. | 1. Proper Training: Ensure animals are adequately trained at a slow, constant speed before testing with accelerating speeds. Gently guide the animal to walk forward if it attempts to hold on passively. 2. Rod Surface: The rod should have a textured surface to provide adequate grip. |
II. Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for the neuroprotective effects of GPI-1046?
A1: GPI-1046 is a non-immunosuppressive ligand of FK506-binding proteins (FKBPs). Its neuroprotective effects are thought to be mediated through multiple beneficial properties, including a glutathione (GSH)-activating effect, a neurotrophic factor (NTF)-activating effect, and anti-apoptotic properties.[2] Interestingly, some research suggests that the neuroprotective and antioxidant properties of GPI-1046 may be independent of the FKBP12 pathway, indicating that it may act through other FKBP isoforms or alternative signaling cascades.[3]
Q2: What are the recommended doses of GPI-1046 for behavioral studies in rodents?
A2: Effective doses of GPI-1046 in rodent models of neurodegeneration typically range from 4 mg/kg to 20 mg/kg, administered subcutaneously (s.c.) or intraperitoneally (i.p.).[4] The optimal dose will depend on the specific animal model, the route of administration, and the desired therapeutic effect. A dose-response study is recommended to determine the most effective dose for your specific experimental paradigm.
Q3: Are there any known side effects of GPI-1046 at neuroprotective doses that could interfere with behavioral testing?
A3: At typical neuroprotective doses, significant side effects that would confound behavioral tests have not been widely reported in rodent studies. One study in alcohol-preferring rats reported no observable side effects or changes in body weight with GPI-1046 treatment compared to vehicle-treated animals.[5] However, as with any compound, it is crucial to monitor animals for any signs of distress or changes in general health. Performing an open field test can help to rule out any significant effects on locomotor activity that could interfere with the interpretation of other behavioral tests.
Q4: How should I prepare and administer GPI-1046 for animal studies?
A4: GPI-1046 can be dissolved in a vehicle such as Intralipid for subcutaneous injection.[4] It is important to ensure the compound is fully dissolved and to prepare fresh solutions daily. The volume of injection should be appropriate for the size of the animal and administered consistently across all subjects.
Q5: Can I use GPI-1046 in both male and female animals?
A5: Most of the published preclinical studies on GPI-1046 have used male rodents. It is important to consider that sex differences can influence behavioral outcomes and drug metabolism. If your research question involves both sexes, it is recommended to include both male and female animals in your study design and analyze the data for each sex separately.
III. Data Presentation
Summary of GPI-1046 Effects on Amphetamine-Induced Rotational Behavior in a 6-OHDA Rat Model of Parkinson's Disease
| Treatment Group | Dose (mg/kg, s.c.) | Mean Rotations (turns/hr) | % Reduction vs. 6-OHDA/Vehicle |
| Sham | - | ~0 | - |
| 6-OHDA/Vehicle | - | 450 | - |
| 6-OHDA + GPI-1046 | 10 | 250 | 44% |
| Data are adapted from a study by Steiner et al. (1997) and presented as approximate values for illustrative purposes. |
Illustrative Data: Expected Effects of GPI-1046 in the Morris Water Maze (Alzheimer's Disease Model)
| Treatment Group | Mean Escape Latency (seconds) - Day 5 | Mean Time in Target Quadrant (seconds) - Probe Trial |
| Wild-Type Control | 15 | 25 |
| AD Model/Vehicle | 45 | 10 |
| AD Model + GPI-1046 (10 mg/kg) | 25 | 18 |
| This table presents hypothetical data to illustrate the expected neuroprotective effects of GPI-1046 on spatial learning and memory. |
Illustrative Data: Expected Effects of GPI-1046 in the Elevated Plus Maze (Anxiety Model)
| Treatment Group | Mean Time in Open Arms (seconds) | Total Arm Entries |
| Vehicle Control | 20 | 25 |
| Anxiogenic Agent/Vehicle | 5 | 22 |
| Anxiogenic Agent + GPI-1046 (10 mg/kg) | 15 | 24 |
| This table presents hypothetical data to illustrate the potential anxiolytic effects of GPI-1046. |
IV. Experimental Protocols
Amphetamine-Induced Rotational Behavior
Objective: To assess motor asymmetry in a unilateral 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease.
Methodology:
-
Animal Model: Unilateral 6-OHDA lesions are induced in the substantia nigra of rats.
-
Drug Administration: Following a recovery period and confirmation of the lesion, animals are treated with GPI-1046 or vehicle according to the experimental design.
-
Testing:
-
Administer amphetamine (e.g., 3 mg/kg, s.c.).
-
Place the rat in a circular test chamber.
-
Record the number of full 360° rotations ipsilateral and contralateral to the lesion over a 60-90 minute period using an automated rotometer system.
-
-
Data Analysis: The net number of rotations (contralateral minus ipsilateral) is calculated. A reduction in net rotations in the GPI-1046 treated group compared to the vehicle group indicates a functional improvement.
Morris Water Maze
Objective: To assess spatial learning and memory.
Methodology:
-
Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase (4-5 days):
-
Four trials per day.
-
For each trial, the animal is placed in the water at one of four starting positions.
-
The animal is allowed to swim and find the hidden platform.
-
If the platform is not found within 60-90 seconds, the animal is gently guided to it.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after last acquisition trial):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location.
-
-
Data Analysis: A shorter escape latency during acquisition and more time spent in the target quadrant during the probe trial indicate better spatial memory.
Elevated Plus Maze
Objective: To assess anxiety-like behavior.
Methodology:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera.
-
-
Data Analysis:
-
Measure the time spent in the open arms and closed arms.
-
Count the number of entries into the open and closed arms.
-
An increase in the time spent in and/or the number of entries into the open arms is indicative of reduced anxiety.
-
Rotarod Test
Objective: To assess motor coordination and balance.
Methodology:
-
Apparatus: A rotating rod that can be set at a constant or accelerating speed.
-
Training:
-
Acclimatize the animals to the apparatus by placing them on the stationary rod for a short period.
-
Train the animals at a low, constant speed (e.g., 4-5 rpm) for several trials until they can stay on for a set duration (e.g., 60 seconds).
-
-
Testing:
-
Place the animal on the rod and start the acceleration (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Conduct 2-3 trials with an inter-trial interval.
-
-
Data Analysis: An increased latency to fall indicates improved motor coordination and balance.
V. Mandatory Visualizations
Caption: Proposed neuroprotective signaling pathways of GPI-1046.
Caption: Experimental workflow for behavioral testing with GPI-1046.
References
- 1. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. conductscience.com [conductscience.com]
- 3. Neuroprotective and antioxidant properties of FKBP-binding immunophilin ligands are independent on the FKBP12 pathway in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NEUROIMMUNOPHILIN GPI-1046 REDUCES ETHANOL CONSUMPTION IN PART THROUGH ACTIVATION OF GLT1 IN ALCOHOL-PREFERRING RATS - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting GPI-1046 treatment duration for chronic neurodegenerative models
Welcome to the technical support center for researchers utilizing GPI-1046 in chronic neurodegenerative models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is GPI-1046 and what is its primary mechanism of action?
GPI-1046 is a non-immunosuppressive immunophilin ligand, structurally related to FK506 (tacrolimus).[1] Its primary mechanism of action is binding to the FK506-binding protein 12 (FKBP12).[1] Unlike the FK506-FKBP12 complex, the GPI-1046-FKBP12 complex does not inhibit calcineurin, thus avoiding immunosuppressive effects.[1] The neurotrophic effects of GPI-1046 are believed to be mediated through this interaction, which can influence several downstream signaling pathways, including the upregulation of neurotrophic factors like glial cell line-derived neurotrophic factor (GDNF).
Q2: In which preclinical models has GPI-1046 shown efficacy?
GPI-1046 has demonstrated neuroprotective and neuroregenerative effects in various rodent models of neurodegenerative diseases. These include:
-
Parkinson's Disease Models: GPI-1046 has been shown to protect and promote the sprouting of dopaminergic neurons in mouse and rat models using neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and 6-hydroxydopamine (6-OHDA).[1][2]
-
Peripheral Nerve Injury: It has been observed to stimulate the regeneration of axons and enhance myelination following sciatic nerve crush in rodents.[1]
-
Ischemic Brain Injury: Some studies have reported a reduction in infarct volume and neuroprotective effects in rat models of transient focal cerebral ischemia.
Q3: What is a typical starting dose and administration route for GPI-1046 in rodent models?
Based on published studies, a common starting subcutaneous (s.c.) dose in rodents is in the range of 4-10 mg/kg, administered daily.[1] GPI-1046 is also orally active and can cross the blood-brain barrier.[1] The optimal dose and route will depend on the specific animal model and experimental goals.
Troubleshooting Guide
Problem 1: Lack of Efficacy or Inconsistent Results in Rodent Models
-
Possible Cause 1: Inadequate Treatment Duration.
-
Suggestion: In chronic neurodegenerative models, the disease progression is slow. A short treatment course may be insufficient to observe significant neuroprotective or regenerative effects. Consider extending the treatment duration. In some studies, GPI-1046 has shown efficacy even when administered up to one month after the initial insult in a Parkinson's model.
-
-
Possible Cause 2: Suboptimal Dosing.
-
Suggestion: Perform a dose-response study to determine the optimal therapeutic dose for your specific model and experimental paradigm. While a common dose is 4-10 mg/kg, some studies have used up to 40 mg/kg.[1]
-
-
Possible Cause 3: Bioavailability Issues.
-
Suggestion: Although GPI-1046 has good bioavailability, factors such as the vehicle used for administration can impact its absorption. Ensure the compound is properly dissolved and consider pharmacokinetic studies to assess its levels in the target tissue.
-
-
Possible Cause 4: Model-Specific Differences.
-
Suggestion: The efficacy of GPI-1046 can vary between different models of the same disease. For instance, its effectiveness in a model of permanent focal cerebral ischemia has been questioned in some studies. Carefully review the literature for studies using a similar model to yours.
-
Problem 2: Discrepancy in Efficacy Between Rodent and Primate Models
-
Possible Cause: Species-Specific Differences in Metabolism or Target Engagement.
-
Observation: It is crucial to note that studies in MPTP-treated primate models of Parkinson's disease have failed to demonstrate the same neuroregenerative effects observed in rodents.
-
Suggestion: If your research is intended to be translational, it is important to be aware of these potential species-specific differences. Consider these findings when interpreting your results and planning future experiments.
-
Experimental Protocols
General Protocol for GPI-1046 Administration in a Chronic Mouse Model of Parkinson's Disease (Post-MPTP Treatment)
-
Animal Model: Induce dopaminergic neurodegeneration in mice using a standard MPTP protocol.
-
Post-Lesion Recovery Period: Allow for a post-lesion period (e.g., 7-14 days) to ensure the acute toxic effects of MPTP have subsided and a more chronic state of neurodegeneration is established.
-
GPI-1046 Preparation: Dissolve GPI-1046 in a suitable vehicle (e.g., a mixture of saline and a solubilizing agent like DMSO, ensuring the final DMSO concentration is low).
-
Treatment Groups:
-
Vehicle control group
-
GPI-1046 treatment group(s) (e.g., 10 mg/kg and 20 mg/kg)
-
-
Administration: Administer GPI-1046 or vehicle subcutaneously once daily for the desired treatment duration (e.g., 4-8 weeks).
-
Behavioral Assessment: Conduct behavioral tests (e.g., rotarod, cylinder test) at baseline (before MPTP), after the lesion, and at regular intervals during the treatment period.
-
Endpoint Analysis: At the end of the treatment period, perfuse the animals and collect brain tissue for immunohistochemical analysis of dopaminergic markers (e.g., tyrosine hydroxylase) and other relevant endpoints.
Quantitative Data Summary
| Animal Model | Compound | Dose | Route of Administration | Treatment Duration | Key Findings |
| Mouse (MPTP-induced Parkinson's) | GPI-1046 | 4-40 mg/kg | Subcutaneous | Daily for several weeks | Increased striatal TH-positive fibers. |
| Rat (6-OHDA-induced Parkinson's) | GPI-1046 | 10 mg/kg | Subcutaneous | Daily for 5 days | Alleviated rotational abnormality. |
| Rat (Sciatic Nerve Crush) | GPI-1046 | 3-10 mg/kg | Subcutaneous | Daily for 18 days | Augmented axon diameter and myelination. |
| Rhesus Monkey (MPTP-induced Parkinson's) | GPI-1046 | 0.3-10 mg/kg | Oral | Daily for 6 weeks post-lesion | No significant neuroprotective effects observed. |
Visualizations
Caption: Proposed signaling pathway of GPI-1046.
Caption: General experimental workflow for GPI-1046 studies.
Caption: Troubleshooting logic for lack of GPI-1046 efficacy.
References
Validation & Comparative
A Comparative Analysis of GPI-1046 and Other Neurotrophic Factors in Promoting Neuronal Health
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotrophic efficacy of GPI-1046 against other well-established neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), Nerve Growth Factor (NGF), and Ciliary Neurotrophic Factor (CNTF). The information is compiled from various preclinical studies to aid in the evaluation of these compounds for neuroprotective and neuro-regenerative research.
Comparative Efficacy Data
The following tables summarize quantitative data from various in vitro and in vivo studies, offering a comparative look at the efficacy of GPI-1046 and other key neurotrophic factors.
Table 1: In Vitro Neurite Outgrowth Promoting Activity
| Compound | Cell Type | Assay | Effective Concentration | Maximal Effect | Reference |
| GPI-1046 | Chicken Dorsal Root Ganglia (DRG) | Neurite Outgrowth | Significant enhancement at 1 pM; EC50 of 58 pM | Comparable to maximal concentrations of NGF | [1] |
| PC12 Cells | Neurite Outgrowth | 0.1-1000 nM (little to no effect) | Not significant | [2] | |
| NGF | Chicken Dorsal Root Ganglia (DRG) | Neurite Outgrowth | Not specified | Used as a positive control for maximal outgrowth | [1] |
| Adult Rat DRG Neurons | Neurite Outgrowth | 50 ng/mL | Promoted neurite outgrowth | [3] | |
| BDNF | Rat Cortical Neurons | Neurite Outgrowth | Not specified | Increased neurite outgrowth | [4] |
| E14 Rat Thalamic Eminence Neurons | Neurite Outgrowth | 50-250 ng/mL | Increased secondary neurite number and length | [5] | |
| GDNF | Adult Rat DRG Neurons | Neurite Outgrowth | 50 ng/mL | Promoted neurite outgrowth | [3] |
| P5 Rat Spiral Ganglion Explants | Neurite Outgrowth | 100 ng/mL | Increased number of neurites | [6] |
Table 2: In Vivo Neuroprotective and Regenerative Efficacy
| Compound | Animal Model | Injury/Disease Model | Administration Route | Key Findings | Reference |
| GPI-1046 | Mouse | MPTP-induced Parkinson's Disease | Subcutaneous | More than doubled the number of spared striatal TH-positive processes at 4 mg/kg. | [1] |
| Rat | 6-OHDA-induced Parkinson's Disease | Subcutaneous | Pronounced increase in striatal TH-positive fiber density. | [1] | |
| Rat | Sciatic Nerve Crush | Subcutaneous | Markedly augmented diameter, cross-sectional area, and myelination of recovering nerve fibers. | [1] | |
| Monkey | MPTP-induced Parkinson's Disease | Not specified | No regenerative effects observed. | [7] | |
| GDNF | Rat | 6-OHDA-induced Parkinson's Disease | Intranigral | Complete protection of nigral dopamine neurons when given 6h prior to toxin. | [8][9] |
| Rat | 6-OHDA-induced Parkinson's Disease | Intrastriatal | Protected against loss of striatal and nigral dopamine levels. | [10] | |
| BDNF | Rat | Experimental Glaucoma | Intravitreal (AAV) | No statistically significant improvement in RGC axon survival. | [11] |
| CNTF | Rat | Experimental Glaucoma | Intravitreal (AAV) | 15% less RGC axon death. | [11] |
| Mouse | Ischemic Optic Neuropathy | Intravitreal | 10% loss of CFP+ cells vs. 58% in sham-treated. | [12] |
Experimental Protocols
In Vitro Neurite Outgrowth Assay (Chick Dorsal Root Ganglia)
This protocol is based on the methodology used to assess the neurite outgrowth-promoting activity of GPI-1046.[1]
-
Cell Culture: Dorsal root ganglia (DRG) are dissected from chick embryos and cultured as explants on a suitable substrate.
-
Treatment: Cultures are maintained in the absence of exogenous growth factors. Increasing concentrations of GPI-1046 (e.g., from 1 pM to 10 nM) or a maximal concentration of a positive control like Nerve Growth Factor (NGF) are added to the culture medium.
-
Incubation: The cultures are incubated for a defined period, typically 48 hours, to allow for neurite extension.
-
Quantification: Neurite outgrowth is quantified by measuring the number of neurites that extend beyond a defined distance from the edge of the explant (e.g., a length greater than the diameter of the explant).
In Vivo Neuroprotection Assay (MPTP Mouse Model)
This protocol outlines the general procedure for evaluating the neuroprotective effects of compounds like GPI-1046 in a mouse model of Parkinson's disease.[1]
-
Animal Model: Male mice are used.
-
Toxin Administration: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is administered to induce Parkinson's-like neurodegeneration.
-
Treatment: GPI-1046 is administered subcutaneously. A "concurrent" dosing paradigm involves daily administration of GPI-1046 shortly before each MPTP injection and for several subsequent days.
-
Tissue Processing: After a set period (e.g., 18 days after the start of MPTP treatment), the animals are sacrificed, and their brains are processed for immunohistochemistry.
-
Analysis: The density of tyrosine hydroxylase (TH)-positive striatal axonal processes is quantified to assess the survival of dopaminergic neurons.
Signaling Pathways
The neurotrophic effects of these compounds are mediated through distinct signaling pathways.
GPI-1046 Signaling Pathway
The precise signaling mechanism of GPI-1046 remains a subject of investigation. While initially thought to act through the immunophilin FKBP12, some studies suggest its neurotrophic effects may be independent of this protein.[13] One proposed mechanism involves the activation of endogenous neurotrophic factor expression, such as GDNF.[14]
BDNF Signaling Pathway
BDNF primarily signals through the Tropomyosin receptor kinase B (TrkB). This interaction leads to the activation of several downstream cascades, including the PI3K/Akt, RAS/MAPK, and PLCγ pathways, which are crucial for neuronal survival, growth, and synaptic plasticity.
GDNF Signaling Pathway
GDNF initiates its effects by binding to the GFRα1 co-receptor, which then recruits and activates the RET receptor tyrosine kinase. This leads to the activation of downstream pathways such as PI3K/Akt and RAS/MAPK, promoting neuronal survival and neurite outgrowth.
NGF Signaling Pathway
NGF binds with high affinity to the TrkA receptor, leading to its dimerization and autophosphorylation. This triggers intracellular signaling cascades, including the PI3K/Akt and MAPK pathways, which are critical for neuronal survival and differentiation.
CNTF Signaling Pathway
CNTF signals through a receptor complex consisting of CNTFRα, gp130, and LIFRβ. This leads to the activation of the JAK/STAT and MAPK/ERK pathways, which play roles in neuronal survival and regeneration.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on preclinical research. The efficacy and safety of these compounds in humans have not all been fully established. Further research is necessary to fully elucidate the therapeutic potential of GPI-1046 and other neurotrophic factors.
References
- 1. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. modelorg.com [modelorg.com]
- 3. GDNF promotes neurite outgrowth and upregulates galectin-1 through the RET/PI3K signaling in cultured adult rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developmental changes in neurite outgrowth responses of dorsal root and sympathetic ganglia to GDNF, neurturin, and artemin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-Dependent Differential Effect of Neurotrophic Factors on In Vitro and In Vivo Regeneration of Motor and Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glial cell line-derived neurotrophic factor (GDNF) induces neuritogenesis in the cochlear spiral ganglion via neural cell adhesion molecule (NCAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term rAAV-Mediated Gene Transfer of GDNF in the Rat Parkinson's Model: Intrastriatal But Not Intranigral Transduction Promotes Functional Regeneration in the Lesioned Nigrostriatal System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of GDNF against 6-OHDA in young and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GDNF Protection against 6-OHDA: Time Dependence and Requirement for Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GDNF Reduces Oxidative Stress in a 6-Hydroxydopamine Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Ciliary neurotrophic factor (CNTF)-mediated ganglion cell survival in a rodent model of non-arteritic anterior ischaemic optic neuropathy (NAION) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Immunosuppressive (FK506) and non-immunosuppressive (GPI1046) immunophilin ligands activate neurotrophic factors in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GPI-1046 and FK506: Neuroprotection vs. Immunosuppression
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational drug GPI-1046 and the established immunosuppressant FK506 (Tacrolimus), focusing on their distinct profiles in neuroprotection and immunosuppression. This analysis is supported by experimental data to delineate their mechanisms of action and therapeutic potential.
At a Glance: Key Differences
| Feature | GPI-1046 | FK506 (Tacrolimus) |
| Primary Function | Neuroprotective, Neuroregenerative | Immunosuppressant, Neuroprotective |
| Immunosuppressive Activity | No | Yes |
| Mechanism of Action | Calcineurin-independent | Primarily Calcineurin-dependent |
| Clinical Status | Investigational | Clinically Approved (for transplant rejection) |
Introduction
FK506 (Tacrolimus) is a potent calcineurin inhibitor widely used to prevent allograft rejection in transplant patients. Its mechanism of action involves binding to the immunophilin FKBP12, and this complex then inhibits calcineurin, a key enzyme in the T-cell activation pathway.[1][2] This inhibition leads to a reduction in the production of pro-inflammatory cytokines, thereby suppressing the immune response.[1][2] Beyond its immunosuppressive effects, FK506 has demonstrated neuroprotective and neuroregenerative properties in various experimental models.[3]
GPI-1046 is a synthetic, non-immunosuppressive ligand of FKBP12. It was designed to retain the neurotrophic properties of FK506 while avoiding its immunosuppressive side effects. This separation of activities makes GPI-1046 a compelling candidate for the treatment of neurodegenerative diseases and nerve injury.
Immunosuppressive Properties: A Clear Divergence
A critical distinction between GPI-1046 and FK506 lies in their effect on the immune system. Experimental evidence conclusively demonstrates that GPI-1046 is devoid of immunosuppressive activity.
Quantitative Data: T-Cell Proliferation Assay
| Compound | Concentration | Inhibition of T-Cell Proliferation |
| GPI-1046 | Up to 10 µM | No inhibition |
| FK506 | Low nanomolar | Potent inhibition |
Data from a concanavalin A-stimulated peripheral blood lymphocyte proliferation assay.
Experimental Protocol: T-Cell Proliferation Assay (Concanavalin A-induced)
This assay assesses the ability of a compound to inhibit the proliferation of T-lymphocytes, a key indicator of immunosuppressive activity.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.
-
Stimulation: T-cell proliferation is induced by adding the mitogen Concanavalin A (ConA) to the cell culture.
-
Compound Treatment: Varying concentrations of GPI-1046 or FK506 are added to the stimulated cells. A vehicle control (e.g., DMSO) is also included.
-
Proliferation Measurement: After a defined incubation period (typically 48-72 hours), T-cell proliferation is quantified. Common methods include:
-
[³H]-thymidine incorporation: Measures the amount of radiolabeled thymidine incorporated into newly synthesized DNA.
-
CFSE dilution assay: Cells are labeled with the fluorescent dye CFSE. As cells divide, the dye is distributed equally among daughter cells, leading to a measurable decrease in fluorescence intensity by flow cytometry.
-
-
Data Analysis: The percentage of inhibition of proliferation is calculated by comparing the results from the compound-treated wells to the vehicle-treated control wells.
Neuroprotective Efficacy: A Tale of Two Compounds
Both FK506 and GPI-1046 have been investigated for their neuroprotective potential, but their efficacy appears to be context-dependent and, in some cases, contradictory.
In Vitro and In Vivo Models of Neuroprotection
1. Axotomy-Induced Neuronal Death:
In a model of medial forebrain bundle transection in rats, FK506 demonstrated significant neuroprotection, while GPI-1046 was found to be ineffective.[4]
Quantitative Data: Neuronal Survival After Medial Forebrain Bundle Transection
| Treatment | Dose | Neuronal Survival at 25 days post-axotomy | Neuronal Survival at 50 days post-axotomy | Neuronal Survival at 60 days post-axotomy |
| Saline (Control) | - | ~25% | ~11% | ~8% |
| FK506 | 2 mg/kg/day | ~46% | ~44% | ~28% |
| GPI-1046 | 12.5 or 25 mg/kg/day | Ineffective (no significant difference from saline) | Ineffective | Ineffective |
Data represents the percentage of surviving tyrosine hydroxylase-positive neurons in the substantia nigra pars compacta.[4]
Experimental Protocol: Medial Forebrain Bundle Transection and Neuronal Quantification
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Surgical Procedure: Under anesthesia, a surgical cut is made to transect the medial forebrain bundle, which contains dopaminergic axons from the substantia nigra.
-
Drug Administration: Animals receive daily subcutaneous injections of FK506, GPI-1046, or saline for a specified period before and after the surgery.
-
Histological Analysis: At various time points post-surgery, the animals are euthanized, and their brains are processed for immunohistochemistry.
-
Neuronal Quantification: Brain sections containing the substantia nigra are stained for tyrosine hydroxylase (a marker for dopaminergic neurons). The number of surviving neurons is counted using stereological methods and compared between treatment groups.
2. Focal Cerebral Ischemia (Stroke):
In a rodent model of permanent focal cerebral ischemia (middle cerebral artery occlusion - MCAO), FK506 was shown to reduce infarct volume, whereas GPI-1046 was ineffective.[5][6]
Quantitative Data: Infarct Volume Reduction in a Rodent Stroke Model
| Compound | Dose | Reduction in Infarct Volume |
| FK506 | 1 mg/kg | 40% |
| GPI-1046 | Not specified | Ineffective |
Data from a permanent middle cerebral artery occlusion model in rodents.[5][6]
Conversely, another study reported that GPI-1046 did significantly decrease infarct volume in a transient MCAO model in rats.[7] This discrepancy may be due to differences in the experimental models (permanent vs. transient ischemia).
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO)
-
Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley) are commonly used.
-
Induction of Ischemia:
-
Transient MCAO: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery for a specific duration (e.g., 90 minutes), after which the filament is withdrawn to allow reperfusion.
-
Permanent MCAO: The middle cerebral artery is permanently occluded, for example, by electrocoagulation.
-
-
Drug Administration: The test compound (FK506 or GPI-1046) or vehicle is administered at a specific time relative to the ischemic insult (before, during, or after).
-
Infarct Volume Assessment: At a predetermined time after MCAO (e.g., 24 or 48 hours), the animals are euthanized, and their brains are sectioned. The infarct volume is typically visualized by staining with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and infarcted tissue remains white. The volume of the infarct is then quantified using image analysis software.
3. Neurite Outgrowth and Nerve Regeneration:
Both FK506 and GPI-1046 have been shown to promote neurite outgrowth in vitro and nerve regeneration in vivo.[3][8][9] However, some studies have reported conflicting results for GPI-1046 in certain in vitro models.[5][6]
Quantitative Data: Neurite Outgrowth in Dorsal Root Ganglion (DRG) Culture
| Compound | Concentration | Axonal Growth Length (µm) |
| Control (GM alone) | - | ~279 |
| FK506 | 25 nM | ~668 |
| GPI-1046 | Not directly compared in this study | - |
Data from an in vitro study on embryonic dorsal root ganglia.[8]
Mechanisms of Action: A Tale of Two Pathways
The distinct biological activities of GPI-1046 and FK506 stem from their differential engagement of intracellular signaling pathways.
FK506:
-
Calcineurin-Dependent Neuroprotection: Some of FK506's neuroprotective effects are attributed to its inhibition of calcineurin. Overactivation of calcineurin is implicated in neuronal apoptosis, and its inhibition by the FK506-FKBP12 complex can be neuroprotective.[10]
-
Calcineurin-Independent Neuroregeneration: The ability of FK506 to promote nerve regeneration appears to be independent of calcineurin inhibition.[10] This suggests that the FK506-FKBP12 complex can modulate other signaling pathways involved in axonal growth.
GPI-1046:
-
Calcineurin-Independent Mechanism: As GPI-1046 is non-immunosuppressive, its neurotrophic effects are, by definition, calcineurin-independent.
-
Modulation of Intracellular Calcium: Some evidence suggests that GPI-1046 may exert its neuroprotective effects by modulating intracellular calcium handling, although the precise mechanism is not fully elucidated.
-
Upregulation of Neurotrophic Factors: Studies have shown that both FK506 and GPI-1046 can increase the content of glial cell line-derived neurotrophic factor (GDNF) in the substantia nigra. FK506 was also found to increase striatal brain-derived neurotrophic factor (BDNF) content. This suggests that the neurotrophic-like activity of these compounds may be mediated, at least in part, by the activation of endogenous neurotrophic factor expression.
Summary and Future Directions
The comparison between GPI-1046 and FK506 highlights a fascinating divergence of function stemming from their interaction with FKBP12. FK506 remains a cornerstone of immunosuppressive therapy with the added, albeit complex, benefit of neuroprotection. Its clinical utility for neurological conditions is, however, limited by its potent immunosuppressive effects and associated toxicities.
GPI-1046 represents a targeted approach to harness the neurotrophic potential of FKBP12 ligands without the confounding factor of immunosuppression. While initial preclinical data were promising, the inconsistent findings across different models and species underscore the need for further research to clarify its mechanism of action and therapeutic efficacy. The conflicting results in stroke models, for instance, warrant a more detailed investigation into the influence of experimental parameters on its neuroprotective activity.
For drug development professionals, the story of GPI-1046 and FK506 serves as a compelling case study in the rational design of drugs with improved therapeutic indices. Future research should focus on elucidating the precise downstream signaling pathways activated by the GPI-1046-FKBP12 complex to better understand its neurotrophic effects and to identify patient populations that may benefit most from this targeted therapeutic strategy. Further head-to-head comparative studies in a wider range of validated animal models of neurological diseases are crucial to definitively establish the therapeutic potential of GPI-1046.
References
- 1. Early and delayed neuroprotective effects of FK506 on experimental focal ischemia quantitatively assessed by diffusion-weighted MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Actions of FK506 in Experimental Stroke: In Vivo Evidence against an Antiexcitotoxic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FK506 contributes to peripheral nerve regeneration by inhibiting neuroinflammatory responses and promoting neuron survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The immunophilin ligand FK506, but not GPI-1046, protects against neuronal death and inhibits c-Jun expression in the substantia nigra pars compacta following transection of the rat medial forebrain bundle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapamycin, but not FK506 and GPI-1046, increases neurite outgrowth in PC12 cells by inhibiting cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protection against ischemic brain damage in rats by immunophilin ligand GPI-1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Systematic investigation and comparison of US FDA-approved immunosuppressive drugs FK506, cyclosporine and rapamycin for neuromuscular regeneration following chronic nerve compression injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FK506 and the role of immunophilins in nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Neuroregenerative Potential of GPI-1046: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective therapies to promote nerve regeneration following injury or in neurodegenerative diseases is a paramount challenge in modern medicine. Among the promising small molecules investigated, GPI-1046 has emerged as a significant candidate. This non-immunosuppressant ligand of the FK506-binding protein 12 (FKBP12) has demonstrated neurotrophic properties in various preclinical models. This guide provides a comprehensive comparison of the neuroregenerative effects of GPI-1046 across different species and against alternative compounds, supported by experimental data and detailed methodologies.
Comparative Efficacy of GPI-1046 in Preclinical Models
GPI-1046 has been evaluated in several models of peripheral and central nervous system damage. Its efficacy, however, appears to be species- and model-dependent.
Peripheral Nerve Regeneration: Sciatic Nerve Crush Injury
In rodent models of sciatic nerve crush injury, GPI-1046 has shown significant promise in promoting functional recovery and axonal regeneration.
Table 1: Quantitative Comparison of GPI-1046 and Alternatives in Rat Sciatic Nerve Crush Model
| Compound | Dosage | Key Findings | Reference |
| GPI-1046 | 10 mg/kg/day, s.c. | Increased number of myelinated fibers and enhanced functional recovery. | [1] |
| FK506 (Tacrolimus) | 1 mg/kg, i.p. | Accelerated functional recovery, earlier regeneration of axons. | [2] |
| V-10,367 | 200 or 400 mg/kg/day | Increased mean axonal areas by 52% and 59% respectively. | [3] |
Central Nervous System Regeneration: Parkinson's Disease Models
GPI-1046 has been extensively studied in rodent models of Parkinson's disease, where it has shown potential to protect and regenerate dopaminergic neurons.
Table 2: Neuroregenerative Effects of GPI-1046 in Rodent Models of Parkinson's Disease
| Model | Species | Dosage | Key Findings | Reference |
| 6-OHDA Lesion | Rat | 10 mg/kg, s.c. | Significantly higher striatal tyrosine hydroxylase (TH) fiber density in the ipsilateral caudate-putamen. | [1] |
| MPTP-induced neurotoxicity | Mouse | 40 mg/kg | Increased density of TH-positive fibers by 4- to 5-fold. | [1] |
Species-Specific Discrepancies: A Primate Model
A crucial aspect of preclinical validation is the assessment of efficacy in higher-order species. In contrast to the positive results in rodents, a study in a primate model of Parkinson's disease did not show neuroregenerative effects of GPI-1046.
Table 3: Efficacy of GPI-1046 in an MPTP-Treated Primate Model
| Species | Dosage | Key Findings | Reference |
| Rhesus Monkey | Not specified | No significant effects on dopamine transporter density or clinical recovery. | [4][5] |
This finding underscores the importance of careful species selection in preclinical studies and highlights potential translational challenges.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experimental models are provided below.
Sciatic Nerve Crush Injury in Rats
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Anesthesia: Anesthesia is induced, for example, with an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Procedure: The sciatic nerve is exposed through a small incision in the thigh. A standardized crush injury is induced using fine forceps for a defined duration and pressure.
-
Treatment: GPI-1046 or vehicle is administered daily via subcutaneous injection, starting from the day of the surgery.
-
Functional Assessment: Functional recovery is monitored over several weeks using methods like the sciatic functional index (SFI), which is calculated from walking track analysis.
-
Histological Analysis: At the end of the study period, animals are euthanized, and the sciatic nerves are harvested. Nerve regeneration is quantified by measuring parameters such as axon diameter, myelin sheath thickness, and the number of myelinated fibers using techniques like toluidine blue staining and electron microscopy.
6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease in Rats
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Procedure: A stereotaxic apparatus is used to inject 6-OHDA into the medial forebrain bundle or the striatum. This toxin selectively destroys dopaminergic neurons.
-
Treatment: GPI-1046 or vehicle is administered, often starting at different time points post-lesion to assess both neuroprotective and neuroregenerative effects.
-
Behavioral Testing: Rotational behavior induced by apomorphine or amphetamine is a key functional outcome measure. A reduction in rotations indicates functional recovery.
-
Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The density of TH-positive fibers in the striatum and the number of TH-positive cells in the substantia nigra are quantified to assess the extent of neuronal damage and regeneration.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model of Parkinson's Disease in Mice
-
Animal Model: C57BL/6 mice are frequently used due to their sensitivity to MPTP.
-
Procedure: MPTP is administered via intraperitoneal injections over several days to induce a significant loss of dopaminergic neurons.
-
Treatment: GPI-1046 or vehicle is administered concurrently with or after MPTP administration.
-
Behavioral Analysis: Motor function can be assessed using tests like the rotarod test or open field test.
-
Neurochemical and Histological Analysis: The levels of dopamine and its metabolites in the striatum are measured using techniques like high-performance liquid chromatography (HPLC). Immunohistochemistry for TH is performed to quantify the loss and recovery of dopaminergic neurons.
Signaling Pathways and Experimental Workflows
The neuroregenerative effects of GPI-1046 are believed to be mediated through a calcineurin-independent pathway, unlike the immunosuppressive action of FK506. The binding of GPI-1046 to FKBP12 is thought to modulate downstream signaling cascades that promote neuronal survival and growth.
Proposed signaling pathway for GPI-1046-mediated neuroregeneration.
This diagram illustrates a potential mechanism where GPI-1046 binding to FKBP12 modulates the TGF-β receptor signaling, leading to the activation of the mTOR pathway and subsequent upregulation of growth-associated proteins like GAP-43, ultimately promoting neurite outgrowth.[6][7][8][9] It is important to note that this is a proposed pathway and further research is needed for complete elucidation.
General experimental workflow for validating neuroregenerative compounds.
This workflow outlines the key stages in preclinical validation, from the induction of the animal model to the quantitative analysis of the therapeutic intervention's efficacy.
Conclusion
GPI-1046 demonstrates significant neuroregenerative potential in rodent models of both peripheral and central nervous system disorders. Its non-immunosuppressive nature makes it an attractive therapeutic candidate compared to compounds like FK506. However, the lack of efficacy observed in a primate model highlights the critical need for further investigation into species-specific differences in its mechanism of action. The detailed experimental protocols and the proposed signaling pathway provided in this guide offer a framework for future research aimed at fully elucidating the therapeutic utility of GPI-1046 and other FKBP ligands in the treatment of neurological conditions.
References
- 1. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FK506 contributes to peripheral nerve regeneration by inhibiting neuroinflammatory responses and promoting neuron survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 4. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. FKBP12: The Tiny Protein Pulling Biology's Biggest Strings? [ailurus.bio]
- 7. pnas.org [pnas.org]
- 8. Frontiers | mTOR signaling and its roles in normal and abnormal brain development [frontiersin.org]
- 9. Molecular Mechanisms, Biological Actions, and Neuropharmacology of the Growth-Associated Protein GAP-43 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GPI-1046 and Other Immunophilin Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neurotrophic agent GPI-1046 with other key immunophilin ligands, including the immunosuppressants FK506 (Tacrolimus) and Cyclosporin A, as well as the mTOR inhibitor Rapamycin. This analysis is supported by experimental data to objectively evaluate their performance and potential therapeutic applications.
Introduction to Immunophilin Ligands
Immunophilins are a family of proteins with peptidyl-prolyl isomerase (PPIase) activity, which is involved in protein folding. These proteins are ubiquitously expressed, with high concentrations in the nervous system.[1] They serve as intracellular receptors for various natural and synthetic compounds, collectively known as immunophilin ligands. This interaction can lead to a range of biological effects, from immunosuppression to neuroregeneration.[1]
This guide focuses on a comparative analysis of four key immunophilin ligands:
-
GPI-1046: A non-immunosuppressive, synthetic ligand of the FK506-binding protein 12 (FKBP12) with potent neurotrophic properties.
-
FK506 (Tacrolimus): A macrolide immunosuppressant that binds to FKBP12, forming a complex that inhibits calcineurin, a key enzyme in T-cell activation.[2]
-
Cyclosporin A: An immunosuppressive cyclic peptide that binds to cyclophilin, and this complex also inhibits calcineurin.[3][4]
-
Rapamycin (Sirolimus): A macrolide that binds to FKBP12, but this complex inhibits the mammalian target of rapamycin (mTOR), a crucial kinase in cell growth and proliferation, rather than calcineurin.[5]
Comparative Data on Immunophilin Ligands
The following tables summarize key quantitative data for GPI-1046 and its comparators, focusing on their binding affinities and neuroprotective efficacy in various experimental models.
Table 1: Binding Affinities to Target Immunophilins
| Ligand | Target Immunophilin | Binding Affinity (Kd or Ki) | Reference |
| GPI-1046 | FKBP12 | ~7.5 nM (Ki) | [6] |
| FK506 | FKBP12 | ~0.4 nM (Kd), ~1.7 nM (Ki) | [7] |
| Rapamycin | FKBP12 | ~0.2 nM (Kd) | [5][8] |
| Cyclosporin A | Cyclophilin A | ~30-37 nM (Kd) | [3][9] |
Table 2: Neuroprotective and Neurotrophic Effects in Preclinical Models
| Ligand | Model | Efficacy | Reference |
| GPI-1046 | MPTP-induced Parkinson's Disease (mice) | Doubles the number of spared striatal TH-positive processes at 4 mg/kg. | [6] |
| 6-OHDA-induced Parkinson's Disease (rats) | Pronounced increase in striatal TH-positive fiber density. | [6] | |
| Sciatic Nerve Crush (rats) | Stimulated regeneration of axons and myelin levels. | [6] | |
| FK506 | Middle Cerebral Artery Occlusion (MCAO, rats) | 56-58% reduction in cortical infarct volume at 1 and 10 mg/kg. | [10] |
| Hypoxia-induced spinal cord injury (rats) | 11.19% increase in ATP, 66.46% increase in GSH, 18.97% decrease in LPO. | [11] | |
| Axotomy of medial forebrain bundle (rats) | Increased survival of axotomized nigral neurons (46% vs. 25% in controls at 25 days). | [12] | |
| Cyclosporin A | Traumatic Brain Injury (TBI, rats) | ~68% decrease in cortical damage when initiated 1h post-injury. | [13] |
| Hypoxia-induced spinal cord injury (rats) | 16.14% increase in ATP, 77.32% increase in GSH, 24.06% decrease in LPO. | [11] | |
| Subarachnoid Hemorrhage (rats) | Significant amelioration of brain edema and BBB impairment at 10 mg/kg. | [8] | |
| Rapamycin | Not extensively studied for neuroprotection in these specific models. | Primarily investigated for its anti-proliferative and autophagy-inducing effects. | [5] |
Signaling Pathways
The distinct biological effects of these immunophilin ligands stem from their differential engagement of downstream signaling pathways.
FK506 and Cyclosporin A: Calcineurin Inhibition and Immunosuppression
FK506 and Cyclosporin A, despite binding to different immunophilins (FKBP12 and cyclophilin, respectively), converge on a common downstream target: the calcium- and calmodulin-dependent phosphatase, calcineurin.[3] The drug-immunophilin complex binds to and inhibits calcineurin's phosphatase activity.[3] This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor that, in its dephosphorylated state, translocates to the nucleus to induce the expression of pro-inflammatory cytokines like interleukin-2 (IL-2), leading to T-cell activation and the subsequent immune response.[2] By inhibiting this cascade, FK506 and Cyclosporin A exert their potent immunosuppressive effects.
References
- 1. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements [pubmed.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of laboratory and clinical data supporting the safety and efficacy of cyclosporin A in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclophilin, a primary molecular target for cyclosporine. Structural and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Actions of FK506 in Experimental Stroke: In Vivo Evidence against an Antiexcitotoxic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of Tacrolimus (FK-506) and Cyclosporin (CsA) in oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effects of Cyclosporine in a Porcine Pre-Clinical Trial of Focal Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Window Analysis of the Neuroprotective Effects of Cyclosporine A after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GPI-1046 and GDNF for the Treatment of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
The quest for disease-modifying therapies for Parkinson's disease (PD) has led to the investigation of numerous neuroprotective and neurorestorative agents. Among these, Glial Cell Line-Derived Neurotrophic Factor (GDNF) and the non-immunosuppressant immunophilin ligand GPI-1046 have emerged as compounds of significant interest. This guide provides an objective comparison of their performance, supported by experimental data, to inform ongoing research and drug development efforts.
At a Glance: Key Differences
| Feature | GPI-1046 | Glial Cell Line-Derived Neurotrophic Factor (GDNF) |
| Molecule Type | Small molecule, orally active immunophilin ligand. | Large protein, a naturally occurring neurotrophic factor.[1] |
| Primary Mechanism | Binds to immunophilins (e.g., FKBP12), potentially modulating intracellular signaling pathways to promote neuroprotection and regeneration.[2][3] | Binds to the GFRα1 receptor, which then activates the RET tyrosine kinase, initiating downstream signaling cascades that support dopamine neuron survival and function.[4][5][6] |
| Delivery Method | Oral administration demonstrated in preclinical studies.[7] | Requires invasive delivery methods (e.g., intracerebroventricular, intrastriatal, or intraputamenal infusions; gene therapy) to bypass the blood-brain barrier.[1][8][9] |
| Clinical Trial Status | Preclinical studies showed promise in rodent models, but failed to demonstrate neuroregenerative effects in a primate model of Parkinson's disease.[10] | Multiple clinical trials have been conducted with mixed and often inconclusive results, failing to meet primary endpoints in several key studies.[4][6][11][12] New trials with improved delivery methods are ongoing.[13] |
Mechanism of Action and Signaling Pathways
GPI-1046: This small molecule exerts its neuroprotective effects by binding to intracellular proteins known as immunophilins, particularly FKBP12. This interaction is thought to modulate signaling pathways that protect neurons from damage and may promote the regeneration of neuronal processes.[2][3] While the precise downstream signaling cascade is not as well-defined as that of GDNF, studies suggest it may involve the upregulation of neurotrophic factors and the inhibition of apoptotic pathways.[2][3]
GDNF: As a potent neurotrophic factor, GDNF's mechanism is well-characterized. It initiates a signaling cascade by binding to its co-receptor, GFRα1. This complex then recruits and activates the RET receptor tyrosine kinase.[4][5][6] The activation of RET triggers multiple downstream pathways, including the MAPK and PI3K/Akt pathways, which are crucial for neuronal survival, differentiation, and function.[6][14]
Preclinical Efficacy: A Comparative Overview
| Parameter | GPI-1046 | GDNF |
| Rodent Models (MPTP, 6-OHDA) | Demonstrated potent neuroprotective effects, sparing dopaminergic neurons and promoting regenerative sprouting of remaining fibers.[7][15] Showed functional recovery in behavioral tests.[7] | Consistently shows robust neuroprotective and neurorestorative effects, promoting the survival of dopamine neurons, increasing neurite outgrowth, and improving motor function.[5][14] |
| Primate Models (MPTP) | Failed to demonstrate neuroregenerative effects. No significant improvements in dopamine transporter density or clinical recovery were observed.[10] | Has been shown to improve motor deficits (bradykinesia, rigidity) and increase the size and neuritic extent of dopamine neurons.[5] |
Experimental Protocols
GPI-1046 in a Mouse Model of Parkinson's Disease (MPTP)
Objective: To assess the neuroprotective and neuroregenerative effects of GPI-1046 in a mouse model of Parkinson's disease induced by MPTP.
Methodology:
-
Animal Model: Male C57BL/6 mice were used.
-
Neurotoxin Administration: Mice were treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce destruction of dopaminergic neurons in the nigrostriatal pathway.
-
GPI-1046 Administration:
-
Neuroprotection Paradigm: GPI-1046 was administered orally concurrently with MPTP.
-
Neuroregeneration Paradigm: GPI-1046 was administered orally for a specified period starting after the MPTP-induced lesion was established.
-
-
Behavioral Assessment: Motor function was assessed using tests such as the rotarod test or open-field activity.
-
Neurochemical Analysis: Striatal dopamine levels and its metabolites were measured using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Brain sections were stained for tyrosine hydroxylase (TH) to visualize and quantify the density of dopaminergic neurons and fibers in the substantia nigra and striatum.
GDNF in a Rat Model of Parkinson's Disease (6-OHDA)
Objective: To evaluate the neurorestorative effects of GDNF in a rat model of Parkinson's disease induced by 6-OHDA.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats were used.
-
Neurotoxin Administration: A unilateral lesion of the nigrostriatal pathway was created by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
-
GDNF Administration: Recombinant human GDNF was administered via a single injection or continuous infusion directly into the striatum or substantia nigra of the lesioned hemisphere.
-
Behavioral Assessment: Amphetamine- or apomorphine-induced rotational behavior was quantified to assess the extent of the lesion and functional recovery.
-
Immunohistochemistry: Brain sections were processed for TH immunohistochemistry to determine the survival of dopaminergic neurons in the substantia nigra and the density of dopaminergic fibers in the striatum.
Clinical Trials and Future Directions
The clinical development of GPI-1046 for Parkinson's disease did not progress significantly, largely due to the lack of efficacy in primate models, which are considered more predictive of human outcomes.
In contrast, GDNF has undergone extensive clinical investigation.[4][6][11] Early open-label studies showed promising results, but subsequent double-blind, placebo-controlled trials have yielded disappointing and inconclusive outcomes.[4][6][12] Challenges with the delivery of GDNF to the correct brain region at an effective and sustained concentration have been a major hurdle.[1][8] Current research is focused on improved delivery methods, such as gene therapy, to provide continuous and localized production of GDNF in the brain.[1][9] A new clinical trial, REGENERATE-PD, is expected to begin in 2025 to further investigate a gene therapy approach for GDNF delivery.[13]
Conclusion
Both GPI-1046 and GDNF have demonstrated neuroprotective and/or neurorestorative potential in preclinical models of Parkinson's disease. However, their paths in translational research have diverged significantly. GPI-1046, despite its initial promise as an orally active small molecule, failed to show efficacy in primate models. GDNF, a potent neurotrophic factor, continues to be an active area of investigation, with ongoing efforts to overcome the significant challenge of its delivery to the brain. The future of GDNF-based therapies will likely depend on the success of innovative delivery strategies like gene therapy. For drug development professionals, the contrasting stories of GPI-1046 and GDNF underscore the critical importance of robust preclinical data in multiple species and the profound impact of bioavailability and drug delivery on clinical outcomes.
References
- 1. An update on GDNF trials for Parkinson’s | Parkinson's UK [parkinsons.org.uk]
- 2. Protection against ischemic brain damage in rats by immunophilin ligand GPI-1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NEUROIMMUNOPHILIN GPI-1046 REDUCES ETHANOL CONSUMPTION IN PART THROUGH ACTIVATION OF GLT1 IN ALCOHOL-PREFERRING RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Glial cell line-derived neurotrophic factor (GDNF): a drug candidate for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GDNF and Parkinson’s Disease: Where Next? A Summary from a Recent Workshop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychiatrictimes.com [psychiatrictimes.com]
- 8. GDNF and other growth factors | Parkinson's UK [parkinsons.org.uk]
- 9. Parkinson's and nerve growth factors - Cure Parkinson's [cureparkinsons.org.uk]
- 10. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GDNF and Parkinson's Disease: Where Next? A Summary from a Recent Workshop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GDNF - The phase 2 Bristol trial - Cure Parkinson's [cureparkinsons.org.uk]
- 13. youtube.com [youtube.com]
- 14. Frontiers | GDNF-based therapies, GDNF-producing interneurons, and trophic support of the dopaminergic nigrostriatal pathway. Implications for Parkinson’s disease [frontiersin.org]
- 15. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Contradictory Landscape of GPI-1046 and Neurite Outgrowth: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for compounds that promote neuronal regeneration is of paramount importance. GPI-1046, a non-immunosuppressive ligand of the FK506-binding protein (FKBP), emerged as a promising candidate with initial reports highlighting its potent neurotrophic activities. However, subsequent studies have presented conflicting findings, creating a challenging landscape for researchers seeking to build upon this work. This guide provides an objective comparison of the key published findings on GPI-1046 and neurite outgrowth, presenting the divergent quantitative data, detailing the experimental protocols, and visualizing the underlying biological and methodological frameworks.
The initial excitement surrounding GPI-1046 was largely fueled by a 1997 PNAS publication by Steiner et al., which described the compound as an extraordinarily potent promoter of neurite outgrowth in sensory neurons.[1] This foundational study suggested that GPI-1046's neurotrophic effects were comparable to those of nerve growth factor (NGF).[1] However, this optimistic outlook was later tempered by a 1999 study from Harper and colleagues, which reported only a marginal effect on neurite outgrowth in a similar primary neuron model. A further study in 2000 by Parker et al. added to the complexity, finding that GPI-1046 had little to no effect on neurite outgrowth in the widely used PC12 cell line.[2] These discrepancies underscore the critical importance of methodological details in replicating and interpreting scientific findings.
Quantitative Data Comparison: A Tale of Three Studies
The conflicting reports on GPI-1046's efficacy are most evident in the quantitative data generated from different experimental systems. The following table summarizes the key findings from the three seminal papers, highlighting the stark contrasts in observed potency and effect.
| Parameter | Steiner et al., 1997 (Chicken Sensory Ganglia) | Harper et al., 1999 (Chick Dorsal Root Ganglia) | Parker et al., 2000 (PC12 Cells) |
| Effective Concentration | Significant enhancement at 1 pM | Not explicitly quantified, described as "marginal" | No significant effect from 0.1 nM to 1000 nM |
| EC50 | 58 pM | Not determined | Not applicable |
| Maximal Effect | Comparable to maximal concentrations of NGF | Substantially less robust than NGF | No effect observed |
| Statistical Significance | P < 0.05 (Student's t-test) | Not reported | Not applicable |
| Positive Control | Nerve Growth Factor (NGF) | Nerve Growth Factor (NGF) | Nerve Growth Factor (NGF) |
Dissecting the Methodologies: A Search for Clarity
The divergent outcomes of these studies may be attributable to variations in experimental design. Below are the detailed protocols employed in each of the key publications.
Steiner et al., 1997: A Potent Neurotrophic Effect in Sensory Ganglia
-
Cell System: Explant cultures of sensory ganglia from chicken embryos.
-
Culture Conditions: Ganglia were cultured in a defined, serum-free medium. The specific composition of the medium was not detailed in the publication.
-
GPI-1046 Treatment: A range of GPI-1046 concentrations were added to the cultures.
-
Incubation Time: 48 hours.
-
Quantification of Neurite Outgrowth: The number of neurites extending from the explant with a length greater than the diameter of the explant was counted.[1]
Harper et al., 1999: A Marginal Increase in Neurite Outgrowth
-
Cell System: Explant cultures of dorsal root ganglia (DRG) from chick embryos.
-
Culture Conditions: The specific culture medium and substrate were not detailed in the abstract.
-
GPI-1046 Treatment: The concentrations of GPI-1046 used were not specified in the abstract.
-
Incubation Time: Not specified in the abstract.
-
Quantification of Neurite Outgrowth: The method of quantification was not detailed in the abstract, but the effect was compared to a "very robust effect" of NGF.
Parker et al., 2000: No Discernible Effect in PC12 Cells
-
Cell System: PC12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of NGF.
-
Culture Conditions: Cells were cultured in the presence or absence of a low concentration of NGF.
-
GPI-1046 Treatment: GPI-1046 was tested at concentrations ranging from 0.1 nM to 1000 nM.[2]
-
Incubation Time: Not specified in the abstract.
-
Quantification of Neurite Outgrowth: The method of quantification was not detailed in the abstract, but the study concluded that GPI-1046 had "little effect".[2]
Visualizing the Pathways and Processes
To further aid in the understanding of the reported mechanisms and experimental approaches, the following diagrams illustrate the proposed signaling pathway of GPI-1046 and a generalized workflow for a neurite outgrowth assay.
Proposed signaling pathway for GPI-1046-induced neurite outgrowth.
Generalized workflow for a neurite outgrowth assay.
References
Assessing the Long-Term Efficacy of GPI-1046 in Nerve Repair: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective therapeutic agents to promote nerve repair and regeneration following injury is a cornerstone of neuroscience research. Among the promising small molecules investigated, GPI-1046, a non-immunosuppressive ligand of the FK506-binding protein-12 (FKBP-12), has garnered significant attention for its neurotrophic properties. This guide provides a comprehensive comparison of GPI-1046 with other nerve repair alternatives, supported by experimental data, to aid in the objective assessment of its long-term efficacy.
GPI-1046: Mechanism of Action and Preclinical Efficacy
GPI-1046 exerts its neuroregenerative effects by binding to FKBP-12, an intracellular protein abundant in the nervous system. Unlike its predecessor, FK506 (Tacrolimus), GPI-1046 does not inhibit calcineurin, thereby avoiding the immunosuppressive side effects associated with FK506. The binding of GPI-1046 to FKBP-12 is believed to initiate a signaling cascade that promotes neurite outgrowth and axonal regeneration through a calcineurin-independent mechanism.
Preclinical studies in various animal models of peripheral nerve injury have demonstrated the potential of GPI-1046. In a rat sciatic nerve crush model, daily subcutaneous injections of a potent FKBP-12 inhibitor, V-10,367 (structurally related to GPI-1046), accelerated the onset of functional recovery and led to a significant increase in the mean axonal area of regenerating nerves.[1] Oral administration of V-10,367 also proved effective, with a 66% increase in mean axonal areas compared to controls.[2] Furthermore, studies have shown that GPI-1046 can stimulate the regeneration of lesioned sciatic nerve axons and enhance myelination.[3]
Comparative Analysis of Nerve Repair Strategies
The long-term success of any nerve repair strategy is ultimately measured by the degree of functional recovery. Below is a comparative analysis of GPI-1046 against other established and experimental alternatives.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies to facilitate a direct comparison of different nerve repair interventions.
Table 1: Efficacy of FKBP-12 Ligands in Rodent Sciatic Nerve Crush Injury Models
| Treatment Group | Dosage | Key Outcome Measures | Results | Reference |
| V-10,367 (GPI-1046 analog) | 200 or 400 mg/kg/day (s.c.) | Mean Axonal Area | 52-59% increase vs. vehicle | [1] |
| V-10,367 (GPI-1046 analog) | 15 mg/kg/day (oral) | Mean Axonal Area | 66% increase vs. vehicle | [2] |
| FK506 | 2 mg/kg/day (s.c.) | Functional Recovery (Tibial Nerve Crush) | Significant recovery at 11 days | [4] |
| FK506 | Not specified | Neuronal Survival (Medial Forebrain Bundle Transection) | 46% survival at 25 days vs. 25% in controls | [5] |
| GPI-1046 | 12.5 or 25 mg/kg (s.c.) | Neuronal Survival (Medial Forebrain Bundle Transection) | Ineffective | [5] |
Table 2: Long-Term Functional Recovery in Different Nerve Repair Models
| Intervention | Animal Model | Injury Model | Follow-up Period | Functional Outcome | Reference |
| Autologous Nerve Graft | Rat | Sciatic Nerve Transection | 12 weeks | 41% functional recovery (sciatic nerve) | [1] |
| Autologous Nerve Graft | Rat | Tibial Nerve Transection | 12 weeks | 54% functional recovery | [1] |
| Autologous Nerve Graft | Rat | Peroneal Nerve Transection | 12 weeks | Near-normal functional recovery | [1] |
| FK506 | Rat | Spinal Cord Hemisection | 11 weeks | Significant functional recovery (beam walking, footprint analysis) | |
| FK1706 (non-immunosuppressive) | Rat | Spinal Cord Hemisection | 11 weeks | Significant functional recovery (beam walking, footprint analysis) |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies involved in assessing nerve repair agents, the following diagrams illustrate the proposed signaling pathway of GPI-1046 and a typical experimental workflow.
Caption: Proposed signaling pathway of GPI-1046 in nerve regeneration.
Caption: Experimental workflow for assessing nerve repair agents.
Detailed Experimental Protocols
Sciatic Nerve Crush Injury Model in Rats
The sciatic nerve crush injury model is a widely used and reproducible method for studying peripheral nerve regeneration.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps, hemostats)
-
Fine-tipped, non-serrated forceps (e.g., Dumont #5)
-
Suture material (e.g., 4-0 silk)
-
Sterile saline
Procedure:
-
Anesthetize the rat and shave the lateral aspect of the thigh.
-
Make a small skin incision parallel to the femur.
-
Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from surrounding connective tissue.
-
Using the fine-tipped forceps, apply a consistent and firm crush to the nerve for a defined duration (e.g., 30 seconds). The crush site should be approximately 10 mm proximal to the trifurcation of the nerve.
-
Release the forceps and ensure hemostasis.
-
Suture the muscle layer and then the skin incision.
-
Administer post-operative analgesics as per institutional guidelines.
Walking Track Analysis for Functional Recovery Assessment
Walking track analysis is a non-invasive method to quantitatively assess motor function recovery by analyzing the animal's footprints.[1][6][7]
Materials:
-
Walking track apparatus (a narrow corridor with a dark shelter at one end)
-
White paper to line the floor of the corridor
-
Non-toxic, colored ink
-
Digital camera or scanner
-
Image analysis software
Procedure:
-
Acclimatize the rats to the walking track apparatus for several days before the injury.
-
At specified time points post-injury, coat the hind paws of the rat with different colored inks.
-
Allow the rat to walk the length of the corridor, leaving a trail of footprints on the paper.
-
Collect the paper with the footprints and digitize the images.
-
Measure the following parameters from the footprints of both the injured (experimental, E) and uninjured (normal, N) paws:
-
Print Length (PL): Distance from the heel to the tip of the third toe.
-
Toe Spread (TS): Distance between the first and fifth toes.
-
Intermediate Toe Spread (ITS): Distance between the second and fourth toes.
-
-
Calculate the Sciatic Functional Index (SFI) using a validated formula, such as the one developed by Bain et al. An SFI of 0 indicates normal function, while an SFI of -100 indicates complete loss of function.
Immunohistochemistry for Neurofilament Staining
Immunohistochemical staining for neurofilaments allows for the visualization and quantification of regenerated axons within the nerve.
Materials:
-
Harvested sciatic nerve segments (distal to the crush site)
-
Fixative (e.g., 4% paraformaldehyde)
-
Cryoprotectant (e.g., 30% sucrose solution)
-
Embedding medium (e.g., OCT compound)
-
Cryostat
-
Microscope slides
-
Blocking solution (e.g., normal goat serum in PBS with Triton X-100)
-
Primary antibody (e.g., mouse anti-neurofilament 200)
-
Secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
At the experimental endpoint, euthanize the animal and harvest the sciatic nerve.
-
Fix the nerve tissue in 4% paraformaldehyde overnight at 4°C.
-
Cryoprotect the tissue by incubating in 30% sucrose until it sinks.
-
Embed the tissue in OCT compound and freeze.
-
Cut transverse sections (e.g., 10-12 µm thick) using a cryostat and mount on microscope slides.
-
Wash the sections with PBS and then incubate in a blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary anti-neurofilament antibody overnight at 4°C.
-
Wash the sections with PBS and then incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash the sections and coverslip with mounting medium containing DAPI.
-
Visualize the sections under a fluorescence microscope and quantify parameters such as axon number and diameter using image analysis software.
Discussion and Future Directions
The available preclinical data suggests that GPI-1046 and other non-immunosuppressive FKBP-12 ligands hold promise for promoting nerve regeneration. Their ability to enhance axonal growth and myelination without the systemic side effects of immunosuppressants like FK506 makes them an attractive therapeutic strategy.
However, a comprehensive understanding of the long-term efficacy of GPI-1046 is still evolving. The majority of studies have focused on relatively short-term endpoints, and direct, long-term comparative studies against the gold standard of autologous nerve grafts are needed. Furthermore, while rodent models provide invaluable insights, it is important to note that results may not always translate directly to human patients, as evidenced by the lack of regenerative effects of GPI-1046 in a primate model of Parkinson's disease.[8][9]
Future research should focus on:
-
Conducting long-term studies (e.g., 6-12 months) in rodent models to assess the durability of functional recovery with GPI-1046 treatment.
-
Performing direct comparative studies of GPI-1046 against autologous nerve grafts and other emerging therapies in standardized, clinically relevant injury models.
-
Further elucidating the downstream signaling pathways activated by GPI-1046 to identify additional therapeutic targets.
-
Investigating the efficacy of GPI-1046 in larger animal models to better predict its translational potential.
By addressing these key areas, the scientific community can build a more complete picture of the therapeutic potential of GPI-1046 and pave the way for its potential clinical application in the treatment of peripheral nerve injuries.
References
- 1. Walking track analysis: a long-term assessment of peripheral nerve recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FK506 and the role of immunophilins in nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. The immunophilin ligand FK506, but not GPI-1046, protects against neuronal death and inhibits c-Jun expression in the substantia nigra pars compacta following transection of the rat medial forebrain bundle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Walking track analysis: an assessment method for functional recovery after sciatic nerve injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asu.elsevierpure.com [asu.elsevierpure.com]
A Comparative Analysis of the Antioxidant Properties of GPI-1046
This guide provides a comparative analysis of the antioxidant properties of the non-immunosuppressive immunophilin ligand GPI-1046 against other well-established antioxidants. The primary focus is to objectively compare its performance based on available experimental data and elucidate its mechanism of action in the context of cellular oxidative stress. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to GPI-1046
GPI-1046 is a synthetic, non-immunosuppressive derivative of the macrolide immunosuppressant FK506 (Tacrolimus). While structurally similar to FK506, GPI-1046 does not bind to calcineurin, thus avoiding the immunosuppressive side effects associated with its parent compound. Its primary therapeutic interest lies in its neuroprotective and neuroregenerative effects, which are largely attributed to its antioxidant properties. The principal mechanism of GPI-1046's antioxidant action is the upregulation of intracellular glutathione (GSH), a critical endogenous antioxidant.
Quantitative Comparison of Antioxidant Activity
Direct chemical antioxidant activity of GPI-1046, as measured by common radical scavenging assays like DPPH and ABTS, is not extensively reported in peer-reviewed literature. This is likely because its primary antioxidant effect is indirect, through the enhancement of cellular antioxidant defense mechanisms, rather than direct radical scavenging.
The following table summarizes the antioxidant activity of well-known antioxidants—N-acetylcysteine (NAC), Vitamin C (Ascorbic Acid), and Trolox—which are used here as benchmarks for comparison. NAC is particularly relevant as it also functions as a precursor for GSH synthesis.
| Antioxidant | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) | Primary Antioxidant Mechanism |
| GPI-1046 | Data not available in literature | Data not available in literature | Indirect: Upregulation of glutathione (GSH) synthesis |
| FK506 | Data not available in literature | Data not available in literature | Indirect: Upregulation of glutathione (GSH) synthesis |
| N-acetylcysteine (NAC) | ~115 - 8000+ | ~40 - 2000+ | Direct radical scavenging and precursor to glutathione (GSH) synthesis |
| Vitamin C (Ascorbic Acid) | ~2.5 - 10 | ~5 - 50 | Direct radical scavenging (electron donor) |
| Trolox | ~3 - 8 | ~2 - 6 | Direct radical scavenging (electron donor) |
Note on the Data: The IC50 values for NAC, Vitamin C, and Trolox can vary significantly depending on the specific experimental conditions (e.g., solvent, pH, reaction time). The ranges provided are indicative of typical values reported in the literature. The absence of IC50 values for GPI-1046 and FK506 in direct radical scavenging assays suggests that their antioxidant properties are primarily manifested within a cellular context through the modulation of endogenous antioxidant systems.
Signaling Pathway of GPI-1046-Mediated Glutathione Synthesis
GPI-1046 exerts its antioxidant effects by binding to FK506-binding proteins (FKBPs), which are intracellular receptors. This interaction, independent of calcineurin inhibition, leads to an increase in the synthesis of glutathione (GSH). GSH is a tripeptide that plays a crucial role in detoxifying reactive oxygen species (ROS) and maintaining cellular redox homeostasis. The precise signaling cascade linking FKBP activation by GPI-1046 to increased GSH synthesis is still under investigation, but it is understood to involve the upregulation of enzymes involved in GSH biosynthesis.
Unraveling the Neuroprotective Mechanisms of GPI-1046: A Comparative Gene Expression Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective compound GPI-1046 with an alternative, FK506, focusing on the validation of their mechanisms through gene expression analysis. The information is supported by experimental data to aid in the evaluation of these compounds for neurodegenerative disease research.
GPI-1046 is a non-immunosuppressive immunophilin ligand that has demonstrated significant neurotrophic and neuroprotective properties in various preclinical models of neurodegeneration. Understanding its molecular mechanism is crucial for its therapeutic development. Gene expression analysis serves as a powerful tool to elucidate the pathways modulated by GPI-1046 and to compare its effects with those of other neuroprotective agents.
Comparative Gene Expression Analysis: GPI-1046 vs. FK506
Gene expression studies have been pivotal in identifying the molecular targets and pathways affected by GPI-1046. A key study utilizing cDNA microarrays on a rat model of Parkinson's disease revealed that treatment with GPI-1046 resulted in 51 differentially expressed gene products. The most significant and validated finding from this study was the upregulation of Presenilin-1 (PS-1) mRNA and protein.[1][2] This upregulation is believed to be a cornerstone of GPI-1046's neuroprotective effect, particularly through the restoration of N-methyl-D-aspartate (NMDA) receptor function.[1]
As a point of comparison, FK506 (Tacrolimus), another immunophilin ligand with known neuroprotective properties, has also been studied using gene expression analysis. In a study on astrocytes, FK506 treatment led to the significant upregulation of 25 genes, with a notable increase in the expression of Epidermal Growth Factor (EGF).[3] Furthermore, in a model of global cerebral ischemia, FK506 was shown to modulate the expression of genes involved in apoptosis, specifically downregulating the pro-apoptotic gene BAD and upregulating the anti-apoptotic gene Bcl-xL.[4]
The following tables summarize the key validated gene expression changes induced by GPI-1046 and FK506.
Table 1: Validated Gene Expression Changes with GPI-1046 Treatment
| Gene | Change in Expression | Experimental Model | Implicated Mechanism | Reference |
| Presenilin-1 (PS-1) | Upregulated | 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease | Restoration of NMDA receptor-mediated synaptic transmission | [1] |
Table 2: Validated Gene Expression Changes with FK506 Treatment
| Gene | Change in Expression | Experimental Model | Implicated Mechanism | Reference |
| Epidermal Growth Factor (EGF) | Upregulated | Astrocyte culture | Promotion of neurite outgrowth | [3] |
| BAD (Bcl-2-associated death promoter) | Downregulated | Rat model of global cerebral ischemia/reperfusion | Inhibition of apoptosis | [4] |
| Bcl-xL (B-cell lymphoma-extra large) | Upregulated | Rat model of global cerebral ischemia/reperfusion | Promotion of cell survival | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in the gene expression analysis of neuroprotective compounds.
cDNA Microarray Analysis of Rat Brain Tissue
This protocol outlines the general steps involved in performing a cDNA microarray experiment to analyze gene expression changes in rat brain tissue following treatment with a neuroprotective compound.
-
Tissue Collection and RNA Extraction:
-
Rats are treated with the compound of interest (e.g., GPI-1046) or a vehicle control.
-
At the designated time point, animals are euthanized, and the specific brain region of interest (e.g., striatum, hippocampus) is dissected.
-
Total RNA is extracted from the brain tissue using a standard method such as TRIzol reagent or a column-based purification kit.
-
The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
-
cDNA Synthesis and Labeling:
-
Messenger RNA (mRNA) is reverse transcribed into complementary DNA (cDNA).
-
During the reverse transcription process, the cDNA is labeled with fluorescent dyes. Typically, a two-color microarray approach is used where cDNA from the treated sample is labeled with one dye (e.g., Cy5, red) and cDNA from the control sample is labeled with another dye (e.g., Cy3, green).
-
-
Hybridization:
-
The labeled cDNA samples (treated and control) are combined and hybridized to a microarray slide.
-
The microarray slide contains thousands of spots, each with a known DNA sequence representing a specific gene.
-
The labeled cDNA molecules will bind (hybridize) to their complementary DNA sequences on the microarray.
-
-
Scanning and Data Acquisition:
-
After hybridization, the microarray slide is washed to remove any unbound cDNA.
-
The slide is then scanned using a laser scanner that excites the fluorescent dyes.
-
The scanner measures the intensity of the fluorescence at each spot for both colors.
-
-
Data Analysis:
-
The raw intensity data is normalized to account for variations in labeling and hybridization.
-
The ratio of the two fluorescent signals (e.g., red/green) is calculated for each spot.
-
A red signal indicates a higher expression of that gene in the treated sample, a green signal indicates higher expression in the control sample, and a yellow signal (a mix of red and green) indicates equal expression.
-
Genes with a significant change in expression (typically a fold-change of 1.5 or greater) are identified for further validation.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation
qRT-PCR is a standard method to validate the results obtained from microarray analysis.
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the brain tissue of treated and control animals as described above.
-
The RNA is then reverse transcribed into cDNA.
-
-
Primer Design:
-
Primers specific to the gene of interest (e.g., Presenilin-1) and a housekeeping gene (for normalization, e.g., GAPDH) are designed.
-
-
Real-Time PCR Reaction:
-
The PCR reaction is set up with the cDNA, specific primers, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
The reaction is performed in a real-time PCR machine that monitors the fluorescence intensity in real-time as the DNA is amplified.
-
-
Data Analysis:
-
The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each gene.
-
The relative expression of the gene of interest is calculated by normalizing its Ct value to the Ct value of the housekeeping gene using the ΔΔCt method.
-
Visualizing the Mechanisms
Diagrams of the signaling pathways and experimental workflows provide a clear visual representation of the complex biological processes involved.
Caption: GPI-1046 signaling pathway leading to neuroprotection.
Caption: FK506 signaling pathways influencing neuroprotection.
Caption: Experimental workflow for gene expression analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Bibliographies: 'GPI 1046' – Grafiati [grafiati.com]
- 3. Analysis of FK506-mediated functional recovery and neuroprotection in a rat model of spinal cord injury indicates that EGF is modulated in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene Expression Profiles of BAD and Bcl-xL in the CA1 Region of the Hippocampus Following Global Ischemic/Reperfusion and FK-506 Administration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Research Compound MC 1046: A Procedural Guide
The proper disposal of laboratory materials is paramount for ensuring a safe and compliant research environment. For a substance designated as "MC 1046," which is not a standard chemical identifier, the first and most critical step is to positively identify the compound. Researchers and drug development professionals may encounter various substances, from small molecule inhibitors to large biologic entities like bispecific antibodies, each with distinct disposal requirements. This guide provides essential safety and logistical information for the proper disposal of two potential types of compounds that "this compound" could represent: a small molecule chemical compound, exemplified by CHIR99021 (also known as SML1046), and a bispecific antibody, such as GEN1046.
Immediate Safety and Identification
Before proceeding with any disposal protocol, it is imperative to ascertain the precise nature of "this compound." Consult your laboratory's inventory, the original purchase order, or the container label to confirm the chemical or biological identity of the substance. Once identified, the Safety Data Sheet (SDS) is the primary source for specific handling and disposal instructions.
Quantitative Data Summary
To aid in the potential identification and safe handling of "this compound," the following table summarizes key quantitative data for the example compounds, CHIR99021 and GEN1046.
| Property | CHIR99021 (SML1046) | GEN1046 (Acasunlimab) |
| Compound Type | Small Molecule (Aminopyrimidine derivative) | Bispecific Antibody (IgG1) |
| Molecular Weight | 465.34 g/mol | Not applicable (large protein) |
| Formulation | Typically a powder | Typically a liquid solution for infusion |
| Primary Function | GSK-3 inhibitor, Wnt signaling activator | PD-L1 blockade and 4-1BB stimulation |
| Solubility | Soluble in DMSO (warmed) at 2-5 mg/mL. | Typically formulated in a buffer solution. |
| Storage Temperature | -20°C | Refer to specific product documentation. |
Experimental Protocols: Disposal Procedures
The following sections outline generalized disposal procedures for small molecule compounds and bispecific antibodies. These are not a substitute for the specific instructions found in the substance's SDS.
Disposal of Small Molecule Compounds (e.g., CHIR99021)
Small molecule inhibitors like CHIR99021 are common in drug development research. As chemical waste, their disposal must be handled with care to prevent environmental contamination and ensure personnel safety.
Step-by-Step Disposal Protocol:
-
Consult the Safety Data Sheet (SDS): The SDS for the specific chemical is the authoritative source for disposal information.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Waste Collection:
-
Solid Waste: Collect unused or expired powder in a clearly labeled hazardous waste container. Ensure the container is compatible with the chemical.
-
Liquid Waste: For solutions, such as those dissolved in DMSO, collect in a designated hazardous liquid waste container. Do not mix incompatible waste streams.
-
-
Decontamination:
-
Decontaminate any surfaces or non-disposable equipment that came into contact with the chemical using an appropriate solvent or cleaning agent as recommended by the SDS.
-
Dispose of contaminated disposable items (e.g., pipette tips, tubes) in the solid hazardous waste container.
-
-
Storage and Labeling:
-
Store the hazardous waste container in a designated, secure area, away from incompatible materials.
-
Ensure the waste container is clearly labeled with the chemical name, concentration, and any associated hazards.
-
-
Final Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
Disposal of Bispecific Antibodies (e.g., GEN1046)
Bispecific antibodies like GEN1046 are biological materials and require different disposal considerations than small molecule chemicals. The primary concern is biological inactivation and proper handling of biohazardous waste.
Step-by-Step Disposal Protocol:
-
Consult Institutional Biosafety Guidelines: Your institution's biosafety manual and EHS department will have specific protocols for the disposal of biological materials, including monoclonal and bispecific antibodies.[1]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves. Additional PPE may be required based on the nature of the experiment and institutional guidelines.
-
Inactivation/Decontamination:
-
Liquid waste containing the bispecific antibody should be decontaminated. Common methods include treatment with a 10% bleach solution or another approved disinfectant for a specified contact time.
-
Solid waste, such as contaminated cell culture plates, flasks, and pipette tips, should be collected in a biohazard bag.
-
-
Waste Segregation:
-
Place decontaminated liquid waste into the appropriate chemical waste stream if a chemical disinfectant was used, following institutional guidelines.
-
Place solid biohazardous waste into designated, labeled biohazard containers.
-
-
Autoclaving: Many institutions require that solid biohazardous waste be autoclaved before final disposal to ensure complete sterilization.
-
Final Disposal: Once sterilized, the waste can typically be disposed of as regular laboratory waste, or as specified by your institution's EHS department.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates a general workflow for the proper disposal of laboratory research materials, emphasizing the critical initial step of substance identification.
Caption: General workflow for the disposal of laboratory research compounds.
By following these guidelines and, most importantly, confirming the identity of "this compound" and consulting its specific Safety Data Sheet, researchers, scientists, and drug development professionals can ensure the safe and proper disposal of this substance, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling UN 1046 (Helium)
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of UN 1046, commonly known as Helium. Adherence to these guidelines is paramount to ensure the safety of all laboratory personnel and the integrity of your research. Helium, a colorless, odorless, and non-toxic gas, presents unique hazards primarily related to its high pressure as a compressed gas and extreme cold in its liquid state.
Key Hazards and Personal Protective Equipment (PPE)
The primary dangers associated with Helium are asphyxiation due to oxygen displacement, and cryogenic burns from liquid helium.[1][2] Therefore, a thorough understanding and consistent use of appropriate Personal Protective Equipment (PPE) are non-negotiable.
Personal Protective Equipment Requirements
| Phase of Handling | Required Personal Protective Equipment |
| Cylinder Transport and Storage | - Safety glasses- Steel-toed safety shoes- Leather or insulated gloves |
| Handling Compressed Gas | - Safety glasses or goggles |
| Handling Liquid Helium | - Cryogenic gloves- Safety face shield and goggles- Long-sleeved lab coat or cryogenic apron- Closed-toe shoes (preferably safety shoes) |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling Helium cylinders and liquid Helium is essential to mitigate risks. The following step-by-step guide outlines the procedures for safe reception, storage, use, and disposal.
Receiving and Transporting Cylinders
-
Inspect upon Arrival: Before accepting a Helium cylinder, visually inspect it for any signs of damage, such as dents, rust, or damaged valves.
-
Secure Transport: Always use a cylinder cart or trolley to move cylinders, even for short distances.[3][4] Cylinders must be securely strapped to the cart in an upright position.
-
Protective Cap: Ensure the valve protection cap is securely in place whenever the cylinder is not in use.[5]
Storage of Helium Cylinders
-
Ventilation is Key: Store cylinders in a well-ventilated, secure area away from direct sunlight and heat sources.[5][6]
-
Upright and Secured: Cylinders must always be stored in an upright position and secured with chains or straps to a wall or a stable cylinder stand to prevent tipping.[3][6]
-
Temperature Control: The storage area temperature should not exceed 125°F (52°C).[7]
Handling and Use of Compressed Gaseous Helium
-
Regulator Connection: Use a regulator specifically designed for Helium. Before attaching the regulator, ensure the cylinder valve threads are clean and undamaged.
-
Valve Operation: Open the cylinder valve slowly and stand to the side of the cylinder, not in front of or behind the valve outlet.[8]
-
Leak Testing: After connecting any equipment, perform a leak test using a suitable leak detection solution (e.g., soapy water).
-
Closure: When not in use, always close the cylinder valve, even if the cylinder is believed to be empty.[5]
Handling and Use of Liquid Helium
-
Specialized Equipment: Use only approved, vacuum-jacketed containers (Dewars) for storing and transferring liquid Helium.
-
Avoid Skin Contact: Direct contact with liquid Helium or cold vent gas can cause severe frostbite.[1][9]
-
Ventilation: Due to the large expansion ratio from liquid to gas (about 1 to 750), adequate ventilation is critical to prevent oxygen displacement and asphyxiation.[2]
-
Pressure Relief: Ensure all containers and transfer lines are equipped with appropriate pressure relief devices to prevent over-pressurization.
Disposal Plan
Proper disposal of Helium cylinders is crucial to prevent accidents.
-
Ensure Cylinder is Empty: Before disposal, ensure the cylinder is completely empty by opening the valve in a well-ventilated area until no more gas escapes.
-
Mark as Empty: Clearly mark the cylinder as "EMPTY".
-
Return to Supplier: The preferred method of disposal is to return the empty cylinder to the gas supplier.[10]
-
Local Regulations: If returning to the supplier is not possible, contact your institution's environmental health and safety department or local waste management for specific disposal procedures. Some localities may require the valve to be removed or the cylinder to be punctured in a specific manner before recycling.[11][12]
Experimental Workflow for Safe Helium Handling
The following diagram illustrates the logical flow for the safe handling of Helium from procurement to disposal.
Caption: Workflow for Safe Helium Handling.
References
- 1. ehs.mit.edu [ehs.mit.edu]
- 2. westairgases.com [westairgases.com]
- 3. stmarytx.edu [stmarytx.edu]
- 4. Storage and Handling | Institutional Risk & Safety | UT Dallas [risk-safety.utdallas.edu]
- 5. callthecompany.co.uk [callthecompany.co.uk]
- 6. fourseasonsfuel.co.uk [fourseasonsfuel.co.uk]
- 7. nj.gov [nj.gov]
- 8. campusreturn.ucr.edu [campusreturn.ucr.edu]
- 9. chem.ubc.ca [chem.ubc.ca]
- 10. haskellcorp.com [haskellcorp.com]
- 11. mydisposal.com [mydisposal.com]
- 12. How to Dispose of a Helium Tank: 9 Steps (with Pictures) - wikiHow [wikihow.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
